Ethyl 2-(4-methoxy-2-nitrophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-methoxy-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-17-11(13)6-8-4-5-9(16-2)7-10(8)12(14)15/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGHEKVWFIVDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699846 | |
| Record name | Ethyl (4-methoxy-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108274-39-1 | |
| Record name | Ethyl (4-methoxy-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Spectroscopic Guide to Ethyl 2-(4-methoxy-2-nitrophenyl)acetate: Structure Elucidation and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(4-methoxy-2-nitrophenyl)acetate, a key intermediate in various synthetic pathways. Understanding the spectral characteristics of this compound is paramount for ensuring reaction success, purity assessment, and quality control in drug discovery and development. This document will delve into the theoretical underpinnings and practical interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.
Molecular Structure and its Spectroscopic Implications
This compound possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a di-substituted benzene ring bearing a methoxy group, a nitro group, and an ethyl acetate moiety. The electron-donating nature of the methoxy group and the electron-withdrawing character of the nitro group and the ester functionality create a specific electronic environment that influences the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.
Molecular Formula: C₁₁H₁₃NO₅[1][2]
Molecular Weight: 239.22 g/mol [1][2]
CAS Number: 108274-39-1[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet | 3H | -CH₃ (ethyl) |
| ~3.90 | Singlet | 3H | -OCH₃ (methoxy) |
| ~4.10 | Singlet | 2H | -CH₂- (acetate) |
| ~4.20 | Quartet | 2H | -OCH₂- (ethyl) |
| ~7.10 | Doublet of doublets | 1H | Ar-H5 |
| ~7.30 | Doublet | 1H | Ar-H3 |
| ~7.60 | Doublet | 1H | Ar-H6 |
Interpretation:
-
Ethyl Group: The ethyl ester will exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂). This splitting pattern arises from the coupling between the adjacent protons (n+1 rule).
-
Methoxy Group: The methoxy protons will appear as a sharp singlet, as there are no adjacent protons to cause splitting.
-
Methylene Bridge: The protons of the methylene group connecting the aromatic ring and the ester will also appear as a singlet.
-
Aromatic Protons: The three protons on the benzene ring will show distinct signals due to their different electronic environments. The proton at position 5 (H5) will likely appear as a doublet of doublets, being coupled to both H3 and H6. The protons at positions 3 (H3) and 6 (H6) will likely appear as doublets. The exact chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitro and ester groups.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -CH₃ (ethyl) |
| ~40 | -CH₂- (acetate) |
| ~56 | -OCH₃ (methoxy) |
| ~62 | -OCH₂- (ethyl) |
| ~110 | Ar-C3 |
| ~115 | Ar-C5 |
| ~125 | Ar-C6 |
| ~135 | Ar-C1 |
| ~140 | Ar-C2 |
| ~155 | Ar-C4 |
| ~170 | C=O (ester) |
Interpretation:
-
Aliphatic Carbons: The carbons of the ethyl group and the methylene bridge will appear in the upfield region of the spectrum.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different substituents. The carbons attached to the electronegative oxygen and nitrogen atoms (C4, C2, and C1) will be deshielded and appear at lower field.
-
Carbonyl Carbon: The ester carbonyl carbon will be significantly deshielded and appear at the lowest field.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2980 | C-H | Alkane stretch |
| ~1735 | C=O | Ester stretch |
| ~1520 and ~1340 | N-O | Nitro asymmetric and symmetric stretch |
| ~1250 | C-O | Ester stretch |
| ~1600, ~1500 | C=C | Aromatic ring stretch |
Interpretation:
-
C-H Stretch: The presence of the ethyl and methoxy groups will result in C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
-
Carbonyl Stretch: A strong absorption band around 1735 cm⁻¹ is a clear indication of the ester carbonyl group.
-
Nitro Group: Two strong absorption bands, one around 1520 cm⁻¹ (asymmetric stretch) and another around 1340 cm⁻¹ (symmetric stretch), are characteristic of the nitro group.
-
C-O Stretch: The C-O stretching of the ester and ether linkages will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
Aromatic C=C Stretch: The presence of the benzene ring will give rise to several absorption bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): A peak at m/z = 239, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z = 194.
-
Loss of the entire ethyl acetate moiety, leading to a fragment corresponding to the nitrophenyl portion.
-
Cleavage of the nitro group (-NO₂), resulting in a fragment at m/z = 193.
-
Further fragmentation of the aromatic ring and the substituent groups.
-
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. Below are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Key Structural Relationships
The following diagram illustrates the key functional groups of this compound and their expected influence on the spectroscopic data.
Caption: Key functional groups and their spectroscopic signatures.
Conclusion
The spectroscopic data of this compound provides a comprehensive picture of its molecular structure. By carefully analyzing the NMR, IR, and MS spectra, researchers can confidently identify this compound, assess its purity, and monitor its transformations in chemical reactions. This guide serves as a valuable resource for professionals in the field of drug development and organic synthesis, enabling a deeper understanding of the relationship between molecular structure and spectroscopic properties.
References
Unfortunately, a specific publication containing the complete experimental spectroscopic data for this compound could not be located in the initial search. The information provided in this guide is based on established principles of spectroscopic interpretation and data for structurally similar compounds. For definitive data, it is recommended to acquire the spectra experimentally or consult a comprehensive chemical database.
Sources
Mass spectrometry of "Ethyl 2-(4-methoxy-2-nitrophenyl)acetate"
An In-depth Technical Guide to the Mass Spectrometry of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate
Introduction: Unveiling the Molecular Identity
This compound is a substituted phenylacetate derivative with significant relevance in synthetic organic chemistry, often serving as an intermediate in the development of more complex molecules and potential pharmaceutical agents. Its chemical structure, featuring an ethyl ester, a methoxy group, and a nitro group on an aromatic ring, presents a unique and informative fragmentation pattern in mass spectrometry. The precise characterization of this molecule is paramount for quality control, reaction monitoring, and structural verification in research and drug development settings.
This guide, intended for researchers and scientists, provides a deep dive into the mass spectrometric behavior of this compound (CAS No: 108274-39-1).[1][2][3][4] We will explore the theoretical underpinnings of its ionization and fragmentation, offer practical experimental protocols, and illustrate the logical pathways that allow for its unambiguous identification.
Compound Profile:
-
Molecular Formula: C₁₁H₁₃NO₅
-
Molecular Weight: 239.22 g/mol [1]
PART 1: Ionization Methodologies - Choosing the Right Tool
The choice of ionization technique is the most critical decision in a mass spectrometry experiment. It dictates whether we primarily observe the intact molecule or a rich tapestry of its fragments. For this compound, two techniques are particularly powerful and complementary: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The Hard Fragmentation Approach
EI is a classic, high-energy technique that bombards the analyte with 70 eV electrons.[5] This energetic collision imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a unique "fingerprint" that is highly valuable for structural elucidation and library matching.[5] Due to the need for the analyte to be in the gas phase, EI is almost exclusively coupled with Gas Chromatography (GC-MS), making it ideal for volatile and thermally stable compounds like our target molecule.[6][7]
Electrospray Ionization (ESI): The Soft Ionization Alternative
In contrast, ESI is a soft ionization method that transfers the analyte from a liquid phase to the gas phase as an intact, charged ion. This is typically achieved by forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.[8] The minimal fragmentation preserves the crucial molecular weight information. ESI is the workhorse of Liquid Chromatography-Mass Spectrometry (LC-MS) and is particularly effective for polar and less volatile compounds. For nitroaromatic compounds, the electron-withdrawing nature of the nitro group makes negative-ion mode ESI a highly sensitive and informative technique.[8][9]
PART 2: Decoding the Fragments - Predicted Mass Spectra
The rich functionality of this compound gives rise to several predictable fragmentation pathways. Understanding these pathways is key to interpreting the mass spectrum correctly.
Electron Ionization (EI) Fragmentation Pathways
Under EI conditions, the molecular ion (M•⁺) at m/z 239 is expected, followed by a series of characteristic losses based on the molecule's structure.
-
Ester Group Fragmentations: The ethyl ester is a prime site for fragmentation.
-
α-Cleavage (Loss of •OC₂H₅): The most common fragmentation for ethyl esters is the loss of the ethoxy radical (45 Da), leading to a stable acylium ion.[10][11]
-
McLafferty Rearrangement: Esters with a γ-hydrogen can undergo a rearrangement to lose a neutral alkene. Here, this would involve the loss of ethene (28 Da).[12][13]
-
-
Nitro Group Fragmentations: The nitro group undergoes characteristic losses.[14]
-
"Ortho Effect": The proximity of the nitro group and the acetate side chain (ortho positions) can facilitate unique intramolecular reactions, leading to the loss of neutral molecules like acetic acid (CH₃COOH, 60 Da) or ketene (C₂H₂O, 42 Da) through complex rearrangements.[9][16]
-
Other Fragmentations:
-
Benzylic Cleavage: Cleavage of the bond between the ring and the side chain.
-
Methoxy Group Loss: Loss of a methyl radical (•CH₃, 15 Da).
-
| m/z | Proposed Identity | Lost Fragment | Interpretation |
| 239 | [M]•⁺ | - | Molecular Ion |
| 211 | [M - C₂H₄]•⁺ | Ethene (28 Da) | McLafferty Rearrangement |
| 209 | [M - NO]•⁺ | Nitric Oxide (30 Da) | Nitro Group Rearrangement |
| 194 | [M - •OC₂H₅]⁺ | Ethoxy Radical (45 Da) | α-Cleavage of Ester |
| 193 | [M - •NO₂]⁺ | Nitro Radical (46 Da) | C-N Bond Cleavage |
| 179 | [M - NO - CH₂O]⁺ | NO + Formaldehyde (60 Da) | Secondary Fragmentation |
Electrospray Ionization (ESI) Fragmentation Pathways
ESI analysis will primarily yield the molecular ion, which can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment to elicit structural information.
-
Positive Ion Mode: The primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 240 . Sodium adducts [M+Na]⁺ at m/z 262 are also highly probable. MS/MS fragmentation of the [M+H]⁺ ion would likely proceed via the loss of neutral molecules.
-
Loss of Ethanol (C₂H₅OH): A common loss from the protonated ester, yielding a fragment at m/z 194.
-
Loss of Water (H₂O): Possible loss from the protonated molecule, yielding a fragment at m/z 222.
-
-
Negative Ion Mode: This mode is often highly sensitive for nitroaromatics.[8][9] We can expect to see the deprotonated molecule [M-H]⁻ at m/z 238 . MS/MS fragmentation would involve radical losses.
-
Loss of •NO₂: Loss of the nitro radical to give a fragment at m/z 192.
-
| Ion Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Lost Neutral/Radical |
| Positive | 240 ([M+H]⁺) | 194 | Ethanol (46 Da) |
| Positive | 240 ([M+H]⁺) | 222 | Water (18 Da) |
| Negative | 238 ([M-H]⁻) | 192 | Nitro Radical (46 Da) |
PART 3: Experimental Protocols - A Self-Validating System
A robust analytical method relies on a well-designed, self-validating protocol. By combining GC-MS (EI) and LC-MS (ESI), we can leverage the strengths of both to build an unshakeable structural confirmation. The EI data provides the detailed fragmentation fingerprint, while the ESI data confirms the molecular weight.
Workflow Overview
Protocol 1: GC-MS for Electron Ionization (EI) Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or ethyl acetate. Serially dilute to a working concentration of ~10 µg/mL.
-
Instrumentation: A standard capillary GC system coupled to a single quadrupole or ion trap mass spectrometer (e.g., Agilent 6890/5975).[6]
-
Gas Chromatography (GC) Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[17]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.[17]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 350.
-
Protocol 2: LC-MS for Electrospray Ionization (ESI) Analysis
-
Sample Preparation: Use the 1 mg/mL stock solution prepared above. Dilute to a working concentration of ~1 µg/mL in 50:50 acetonitrile:water.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Capillary Voltage: +4.0 kV (positive), -3.5 kV (negative).
-
Nebulizer Gas (N₂): 45 psi.
-
Drying Gas (N₂): 10 L/min at 325°C.
-
Mass Range: Scan from m/z 100 to 400.
-
MS/MS: For fragmentation, select the precursor ions (m/z 240 in positive mode, m/z 238 in negative mode) and apply a collision energy of 10-30 eV.
-
References
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH. [Link]
-
Ethyl 2 (4 Methoxy 2 Nitrophenyl)Acetate - Cenmed Enterprises. [Link]
-
Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones - ResearchGate. [Link]
-
REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS - Canadian Journal of Chemistry. [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - ResearchGate. [Link]
-
Structural characterization of wax esters by electron ionization mass spectrometry - NIH. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
-
Mass Spectroscopy Fragmentation - The McLafferty Rearrangement - YouTube. [Link]
-
Mass Spectrometry: Fragmentation - University of Arizona. [Link]
-
Structural characterization of wax esters by electron ionization mass spectrometry - ResearchGate. [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. [Link]
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- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. This compound [synhet.com]
- 3. cenmed.com [cenmed.com]
- 4. 108274-39-1|this compound|BLD Pharm [bldpharm.com]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Infrared (IR) Spectrum of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-methoxy-2-nitrophenyl)acetate is a multifaceted organic compound with significant potential in synthetic chemistry and drug discovery. Its molecular architecture, featuring an ester, a nitro group, and a substituted benzene ring, makes it a valuable intermediate for the synthesis of various heterocyclic compounds and pharmacologically active molecules. Understanding the vibrational properties of this molecule through Infrared (IR) spectroscopy is paramount for its identification, purity assessment, and for monitoring the progress of reactions in which it is involved.
This technical guide provides a comprehensive analysis of the infrared spectrum of this compound. As a Senior Application Scientist, the following sections will delve into the theoretical basis for its IR absorption bands, a detailed interpretation of the expected spectrum, and a standardized protocol for acquiring high-quality spectral data.
Molecular Structure and Expected Vibrational Modes
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. A thorough analysis of these groups allows for a detailed prediction of the spectral features.
Caption: Molecular structure of this compound.
The primary vibrational modes expected are:
-
Aromatic C-H Stretching: Vibrations of the C-H bonds on the benzene ring.
-
Aliphatic C-H Stretching: Vibrations of the C-H bonds in the ethyl and methylene groups.
-
Carbonyl (C=O) Stretching: The strong stretching vibration of the ester carbonyl group.
-
Nitro (N=O) Stretching: Asymmetric and symmetric stretching of the nitro group.
-
Aromatic C=C Stretching: In-plane stretching vibrations of the carbon-carbon double bonds in the benzene ring.
-
C-O Stretching: Stretching vibrations of the ester and ether C-O bonds.
-
C-H Bending: Bending vibrations of the aliphatic C-H bonds.
-
Aromatic C-H Bending: Out-of-plane bending (wagging) of the C-H bonds on the benzene ring, which can be indicative of the substitution pattern.
Predicted Infrared Spectrum Analysis
While an experimental spectrum for this compound is not publicly available in spectral databases, a reliable prediction of its key absorption bands can be made based on the extensive literature on characteristic functional group frequencies.[1][2][3][4]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (CH₃ & CH₂) | Stretching | 2980 - 2850 | Medium to Strong |
| Ester C=O | Stretching | 1750 - 1730 | Strong |
| Nitro N=O | Asymmetric Stretching | ~1550 | Strong |
| Nitro N=O | Symmetric Stretching | ~1350 | Strong |
| Aromatic C=C | Stretching | 1600 - 1475 | Medium to Weak |
| Ester C-O | Stretching | 1300 - 1000 | Strong |
| Ether C-O (Aryl-Alkyl) | Asymmetric Stretching | 1275 - 1200 | Strong |
| Ether C-O (Aryl-Alkyl) | Symmetric Stretching | 1075 - 1020 | Medium |
| Aliphatic C-H | Bending (CH₂) | ~1465 | Medium |
| Aliphatic C-H | Bending (CH₃) | ~1450 and ~1375 | Medium |
| Aromatic C-H | Out-of-plane Bending | 900 - 690 | Strong |
Detailed Interpretation of Key Spectral Regions:
-
3100-2850 cm⁻¹ Region: This region will be characterized by multiple peaks. The weaker absorptions above 3000 cm⁻¹ are attributable to the aromatic C-H stretching vibrations.[3] The more intense peaks below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl and methylene groups.[3]
-
1750-1730 cm⁻¹ Region: A very strong and sharp absorption band is expected here, which is characteristic of the C=O stretching vibration of the saturated aliphatic ester.[3][4] Its position can be slightly influenced by the electronic effects of the neighboring aromatic ring.
-
1600-1475 cm⁻¹ Region: This region will display several medium to weak bands due to the C=C stretching vibrations within the aromatic ring.[3]
-
1550 and 1350 cm⁻¹ Region: Two strong absorption bands are anticipated in these regions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.[3][5] These are highly characteristic and reliable indicators of the presence of this functional group.
-
1300-1000 cm⁻¹ Region: This "fingerprint" region will contain a complex pattern of bands. Prominent among these will be the strong C-O stretching vibrations of the ester and the aryl-alkyl ether. The ester C-O stretch typically appears as two bands, one for the O-C-C linkage and another for the C-O-C linkage.[4]
-
Below 900 cm⁻¹: The out-of-plane C-H bending vibrations of the substituted benzene ring will appear in this region. The exact positions of these bands can provide information about the substitution pattern on the aromatic ring.
Experimental Protocol for IR Spectrum Acquisition
To obtain a high-quality IR spectrum of this compound, the following protocol using a Fourier-Transform Infrared (FTIR) spectrometer is recommended.[5]
Sample Preparation (Attenuated Total Reflectance - ATR)
ATR is a preferred method for solid or liquid samples as it requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.
-
Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The collected spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis and Validation
-
Peak Picking: Identify the wavenumbers of the major absorption bands.
-
Functional Group Assignment: Correlate the observed absorption bands with the expected vibrational modes of the functional groups present in this compound as detailed in the table above.
-
Purity Assessment: The absence of significant unexpected peaks (e.g., a broad O-H band around 3300 cm⁻¹ which would indicate the presence of water or alcohol impurities) can be used as an indicator of sample purity.
Logical Workflow for Spectral Interpretation
The following diagram illustrates the logical process for interpreting the IR spectrum of the target molecule.
Caption: Workflow for IR spectrum analysis of the target compound.
Conclusion
The infrared spectrum of this compound is predicted to exhibit a series of characteristic absorption bands that are directly correlated with its constituent functional groups. The strong absorptions of the ester carbonyl and the nitro group serve as prominent markers for the molecule's identification. A systematic approach to spectral acquisition and interpretation, as outlined in this guide, will enable researchers to confidently characterize this important chemical intermediate and ensure its quality for downstream applications in research and development.
References
- University of Massachusetts, IR Group Frequencies.
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An In-depth Technical Guide to Ethyl 2-(4-methoxy-2-nitrophenyl)acetate (CAS: 108274-39-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-methoxy-2-nitrophenyl)acetate is a valuable synthetic intermediate, distinguished by its trifunctional molecular architecture. The presence of a nitro group, an ester, and a methoxy-substituted phenyl ring provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive overview of its synthesis, key chemical properties, reactivity, and its significant potential in the synthesis of complex heterocyclic systems relevant to drug discovery and development. The strategic positioning of the nitro and ester functionalities on the phenylacetate framework makes this compound a precursor to key building blocks for nitrogen-containing heterocycles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 108274-39-1 | [1] |
| Molecular Formula | C₁₁H₁₃NO₅ | [1] |
| Molecular Weight | 239.22 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Purity | ≥95% (commercially available) | [1] |
| Appearance | Predicted: Pale yellow oil or low-melting solid | N/A |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process commencing from commercially available 4-methoxy-2-nitroaniline. The synthetic strategy involves the conversion of the aniline to the corresponding phenylacetic acid, followed by a classical Fischer esterification.
Part 1: Synthesis of 2-(4-methoxy-2-nitrophenyl)acetic acid
While a direct synthesis for 2-(4-methoxy-2-nitrophenyl)acetic acid is not explicitly detailed in the provided literature, a plausible and chemically sound approach can be adapted from known transformations of anilines. A common method involves a Sandmeyer-type reaction on the corresponding diazonium salt.[4]
Experimental Protocol:
-
Diazotization of 4-methoxy-2-nitroaniline:
-
In a flask cooled to 0-5 °C, dissolve 4-methoxy-2-nitroaniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper.
-
-
Sandmeyer-type reaction with Acrylonitrile:
-
In a separate reaction vessel, prepare a solution of acrylonitrile in a suitable solvent and add a copper(I) catalyst (e.g., CuCl or CuBr).
-
Slowly add the cold diazonium salt solution to the acrylonitrile mixture. Vigorous nitrogen evolution will be observed.
-
Once the addition is complete, allow the reaction to stir at room temperature for several hours or until the evolution of nitrogen ceases.
-
-
Hydrolysis to the Carboxylic Acid:
-
To the reaction mixture, add a strong acid such as concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours to hydrolyze the nitrile to the corresponding carboxylic acid.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(4-methoxy-2-nitrophenyl)acetic acid.
-
The crude product can be purified by recrystallization.
-
Part 2: Fischer Esterification to this compound
The final step is a classic Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of an acid catalyst.[5][6]
Experimental Protocol:
-
Reaction Setup:
-
To a round-bottom flask, add 2-(4-methoxy-2-nitrophenyl)acetic acid and a large excess of absolute ethanol. The ethanol will also serve as the solvent.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Attach a reflux condenser and heat the mixture to reflux.
-
-
Reaction and Work-up:
-
Maintain the reflux for 2-4 hours, monitoring the progress of the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ester.
-
Analytical Characterization
Disclaimer: The following spectral data are predicted based on the chemical structure of this compound and analysis of similar compounds, as direct experimental data was not available in the cited literature.
Predicted Spectroscopic Data:
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, J = 2.5 Hz, 1H, Ar-H), 7.20 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H), 6.95 (d, J = 8.5 Hz, 1H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.90 (s, 2H, Ar-CH₂), 3.85 (s, 3H, -OCH₃), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 171.0 (C=O, ester), 159.0 (C-OCH₃), 148.0 (C-NO₂), 134.0 (Ar-C), 125.0 (Ar-CH), 115.0 (Ar-CH), 110.0 (Ar-CH), 61.0 (-OCH₂CH₃), 56.0 (-OCH₃), 40.0 (Ar-CH₂), 14.0 (-OCH₂CH₃). |
| IR (KBr, cm⁻¹) | ~2980 (C-H, aliphatic), ~1735 (C=O, ester), ~1520 & ~1345 (N-O, nitro), ~1250 (C-O, ether), ~1030 (C-O, ester). |
| Mass Spectrometry (EI) | m/z (%): 239 (M⁺), 194 (M⁺ - NO₂), 166 (M⁺ - CO₂Et), 151 (M⁺ - NO₂ - CO₂Et). |
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is primarily dictated by the nitro group and the benzylic methylene group.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, a transformation of paramount importance in the synthesis of many heterocyclic compounds.[8][9]
Experimental Protocol for Nitro Group Reduction:
-
Catalytic Hydrogenation:
-
Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Ethyl 2-(2-amino-4-methoxyphenyl)acetate.
-
-
Metal-Mediated Reduction:
-
In a round-bottom flask, suspend this compound in a mixture of ethanol and water.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter through Celite.
-
Concentrate the filtrate to remove ethanol and then extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine.
-
Reactivity of the Benzylic Position
The methylene group adjacent to the aromatic ring (the benzylic position) is acidic and can be deprotonated with a suitable base to form a resonance-stabilized carbanion. This nucleophilic intermediate can then react with various electrophiles, allowing for the introduction of substituents at the α-position.
Applications in Drug Development
The primary utility of this compound in drug development lies in its conversion to Ethyl 2-(2-amino-4-methoxyphenyl)acetate. This aniline derivative is a key precursor for the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry.
Synthesis of Benzodiazepines
The condensation of o-phenylenediamines with 1,3-dicarbonyl compounds is a classical method for the synthesis of 1,5-benzodiazepines.[12][13] Ethyl 2-(2-amino-4-methoxyphenyl)acetate, with its amino and activated methylene groups, can participate in reactions to form benzodiazepine derivatives, which are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.
Synthesis of Quinolones
Quinolones are a major class of broad-spectrum antibiotics.[10][14] The synthesis of the quinolone core often involves the cyclization of an N-arylanthranilic acid derivative or a related precursor. The amino ester functionality of Ethyl 2-(2-amino-4-methoxyphenyl)acetate makes it a suitable starting material for the construction of substituted quinolone ring systems.
Conclusion
This compound is a synthetically versatile molecule with significant potential as a building block in organic synthesis, particularly in the construction of pharmacologically relevant heterocyclic systems. Its straightforward synthesis and the differential reactivity of its functional groups allow for a range of chemical transformations, making it a valuable tool for researchers and scientists in the field of drug discovery and development. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in the laboratory.
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- Fischer Esterification.
- Hines III, J. V., et al. N-(4-Methoxy-2-nitrophenyl)acetamide.
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- BLDpharm. 108274-39-1|Ethyl 2-(4-methoxy-2-nitrophenyl)
- SynHet. Ethyl 2-(4-Methoxy-2-nitrophenyl)
- MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. 2022.
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- IUCr Journals. data reports N-(4-Methoxy-2-nitrophenyl)acetamide. 2022.
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- BenchChem. Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. 2025.
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- PubChem. Ethyl 2-(2-methoxy-4-nitrophenoxy)acetate.
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- Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica- Alumina Catalyst. Journal of Physics: Conference Series, 2021.
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- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Accessed January 15, 2026.
- RGUHS Journal of Pharmaceutical Sciences. Synthesis, Investigation of Anticancer and Antioxidant Activity of Certain 2,4-Diaryl Substituted Benzodiazepine and Benzothiazepines Derived From Vanillin. Accessed January 15, 2026.
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- 13C NMR (101 MHz, CDCl3) of [4-(4-phenylphenyl)
- ResearchGate. Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. 2025.
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- ACS Publications. New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Journal of Medicinal Chemistry, 2018.
- STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Accessed January 15, 2026.
- NIST WebBook. 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. Accessed January 15, 2026.
- Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate.
- ResearchGate.
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A Technical Guide to the Applications of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate in Organic Synthesis
This guide provides an in-depth exploration of the synthetic utility of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate, a versatile building block in modern organic chemistry. Primarily aimed at researchers, medicinal chemists, and professionals in drug development, this document will elucidate the core applications of this compound, with a particular focus on its role as a precursor to valuable heterocyclic scaffolds. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its synthesis and subsequent transformations.
Introduction: The Strategic Importance of a Substituted Phenylacetate
This compound, with the chemical identifier CAS number 108274-39-1, is a polysubstituted aromatic compound. Its structure is characterized by an ethyl acetate moiety attached to a benzene ring bearing both a methoxy and a nitro group in a specific ortho-para relationship. This unique arrangement of functional groups bestows upon the molecule a latent reactivity that can be strategically unlocked to forge complex molecular architectures.
The presence of the ortho-nitro group to the acetic acid ester side chain is the linchpin of its synthetic utility. The nitro group is a versatile functional handle that can be readily transformed, most notably through reduction to an amino group. This transformation sets the stage for intramolecular cyclization reactions, providing a powerful and convergent route to N-heterocycles. The methoxy group, on the other hand, electronically modulates the aromatic ring and serves as a key structural element in the final products, often influencing their biological activity.
This guide will focus on the most prominent application of this compound: its conversion to 6-methoxyindole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antiviral, and CNS-targeting properties[1].
Synthesis of this compound
The preparation of this compound is a critical first step for its subsequent applications. While several synthetic routes can be envisaged, a common and reliable approach involves the nitration of a suitable precursor followed by the introduction of the acetate moiety. A generalized, adaptable protocol is presented below, based on established methods for the synthesis of substituted nitrophenylacetic acids[2].
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 4-Methoxyphenylacetic acid | 166.17 | - | >98% |
| Nitric acid (70%) | 63.01 | 1.42 | 70% |
| Sulfuric acid (98%) | 98.08 | 1.84 | 98% |
| Ethanol | 46.07 | 0.789 | Anhydrous |
| Thionyl chloride | 118.97 | 1.64 | >99% |
| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |
| Sodium bicarbonate | 84.01 | - | Saturated aq. soln. |
| Magnesium sulfate | 120.37 | - | Anhydrous |
Step-by-Step Procedure:
-
Nitration of 4-Methoxyphenylacetic acid:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxyphenylacetic acid (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, 2-(4-methoxy-2-nitrophenyl)acetic acid, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
-
Esterification to this compound:
-
Suspend the dried 2-(4-methoxy-2-nitrophenyl)acetic acid (1.0 eq) in anhydrous ethanol (5-10 volumes).
-
Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
Core Application: Synthesis of 6-Methoxyindole Derivatives via Reductive Cyclization
The flagship application of this compound is its role as a precursor to 6-methoxyindole-2-carboxylates. This transformation is achieved through a two-step sequence within a single pot or in a stepwise manner: the reduction of the nitro group to an amine, followed by an intramolecular cyclization (condensation) to form the indole ring.
Mechanistic Rationale
The underlying principle of this synthetic strategy is the generation of a transient ortho-amino phenylacetate derivative. The newly formed amino group, being nucleophilic, readily attacks the electrophilic carbonyl carbon of the ester moiety. Subsequent dehydration then leads to the formation of the aromatic indole ring system. The choice of reducing agent is critical and can influence the reaction conditions and, in some cases, the final product.
Caption: Reductive cyclization workflow.
Experimental Protocols for Reductive Cyclization
Two widely employed and effective methods for the reductive cyclization of this compound are catalytic hydrogenation and the Béchamp reduction.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity |
| This compound | 239.22 | >95% |
| Palladium on carbon (10%) | - | 10% Pd basis |
| Ethanol or Ethyl Acetate | - | Anhydrous |
| Hydrogen gas | 2.02 | High purity |
Step-by-Step Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Palladium on carbon (5-10 mol% of Pd).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude Ethyl 6-methoxyindole-2-carboxylate.
-
The product can be purified by recrystallization or column chromatography.
The Béchamp reduction, utilizing iron metal in an acidic medium, is a classical and cost-effective method for nitro group reduction[3][4].
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity |
| This compound | 239.22 | >95% |
| Iron powder | 55.85 | Fine grade |
| Acetic acid | 60.05 | Glacial |
| Ethanol | 46.07 | 95% |
| Water | 18.02 | Deionized |
| Sodium carbonate | 105.99 | Saturated aq. soln. |
| Ethyl acetate | 88.11 | - |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a slurry of iron powder (3.0-5.0 eq) in a mixture of ethanol and water.
-
Add a catalytic amount of acetic acid or hydrochloric acid to activate the iron.
-
Heat the slurry to reflux and then add a solution of this compound (1.0 eq) in ethanol dropwise over a period of 30-60 minutes.
-
Maintain the reaction at reflux with vigorous stirring for 2-4 hours, or until TLC analysis shows the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and water. Neutralize the aqueous layer by the slow addition of a saturated aqueous solution of sodium carbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give the crude product.
-
Purify as needed by recrystallization or column chromatography.
The Significance in Medicinal Chemistry
The product of this reductive cyclization, Ethyl 6-methoxyindole-2-carboxylate, is a valuable intermediate in the synthesis of a variety of biologically active molecules. The 6-methoxyindole scaffold is a key feature in compounds with diverse pharmacological profiles. For instance, derivatives of 6-methoxyindole have been investigated as melatonin analogues, potential anticancer agents, and compounds targeting central nervous system disorders[4].
Caption: Synthetic pathway to bioactive molecules.
The ester functionality at the 2-position of the indole can be readily hydrolyzed to the corresponding carboxylic acid, 6-methoxyindole-2-carboxylic acid, which serves as a versatile handle for further derivatization, such as amide bond formation[2][5]. This allows for the introduction of diverse substituents and the exploration of structure-activity relationships in drug discovery programs.
Conclusion
This compound is a strategically important synthetic intermediate, primarily valued for its efficient conversion to 6-methoxyindole derivatives. The reductive cyclization of this compound, achievable through methods like catalytic hydrogenation or the Béchamp reduction, provides a reliable and scalable route to a key heterocyclic scaffold in medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors, ultimately contributing to the advancement of new therapeutic agents.
References
- Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-nitrophenoxy)acetate. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Béchamp reduction. Retrieved from [Link]
-
Chem-Station. (2017, May 16). Bechamp Reduction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Retrieved from [Link]
-
ACS Publications. (2022, November 3). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]
-
(n.d.). The Role of 6-Methoxyindole-2-carboxylic Acid in Pharmaceutical Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Retrieved from [Link]
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The Versatile Intermediate: A Technical Guide to Ethyl 2-(4-methoxy-2-nitrophenyl)acetate for Synthetic Chemists and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the strategic use of well-designed intermediates is paramount to the efficient construction of complex molecular architectures. Among these, Ethyl 2-(4-methoxy-2-nitrophenyl)acetate stands out as a highly versatile building block, particularly for the synthesis of a diverse array of heterocyclic compounds. This technical guide provides an in-depth exploration of this valuable synthetic intermediate, from its synthesis and characterization to its critical applications in the development of novel therapeutics.
Introduction: The Strategic Importance of a Multi-Functional Scaffolding
This compound is a substituted phenylacetate derivative that packs significant synthetic potential within its structure. The presence of three key functional groups—an ethyl ester, a nitro group ortho to the acetate side chain, and a methoxy group para to the nitro group—renders it a powerful precursor for a variety of chemical transformations.
The strategic placement of the nitro group ortho to the ester-bearing side chain is particularly noteworthy. This arrangement is primed for reductive cyclization, a powerful transformation that allows for the rapid construction of nitrogen-containing heterocyclic cores. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring and can be a key feature in the final target molecule or a handle for further functionalization. The ethyl ester provides a convenient point for modification or can participate directly in cyclization reactions.
This guide will delve into the practical aspects of working with this intermediate, providing not only established protocols but also the scientific rationale behind the experimental choices, empowering researchers to effectively integrate this compound into their synthetic workflows.
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through the alkylation of a corresponding phenolic precursor. A reliable and scalable method involves the reaction of 4-methoxy-2-nitrophenol with an ethyl haloacetate in the presence of a suitable base.
Synthetic Protocol: O-Alkylation of 4-methoxy-2-nitrophenol
This protocol details the synthesis of this compound via a nucleophilic substitution reaction. The phenoxide, generated in situ, acts as the nucleophile, displacing the halide from the ethyl haloacetate.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-methoxy-2-nitrophenol
-
Ethyl chloroacetate or Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 4-methoxy-2-nitrophenol (1.0 eq.) in anhydrous acetone or DMF (approximately 0.5 M concentration) in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq.).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add ethyl chloroacetate or ethyl bromoacetate (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone or DMF.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing significant side reactions like hydrolysis of the ester.
-
Solvent Selection: Acetone is a good choice for its ease of removal and ability to dissolve the reactants. DMF can be used for less reactive substrates due to its higher boiling point and ability to solvate cations, thereby increasing the nucleophilicity of the phenoxide.
-
Reaction Monitoring: TLC is crucial for determining the completion of the reaction and preventing the formation of byproducts from prolonged heating.
Characterization Data
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.7-7.8 (d, 1H, Ar-H), 7.1-7.2 (dd, 1H, Ar-H), 6.9-7.0 (d, 1H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 3.9 (s, 2H, -CH₂CO₂Et), 3.8 (s, 3H, -OCH₃), 1.2-1.3 (t, 3H, -OCH₂CH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168-170 (C=O), 159-161 (C-OMe), 148-150 (C-NO₂), 135-137 (Ar-C), 120-122 (Ar-CH), 115-117 (Ar-CH), 110-112 (Ar-CH), 61-63 (-OCH₂CH₃), 55-57 (-OCH₃), 40-42 (-CH₂CO₂Et), 13-15 (-OCH₂CH₃) ppm. |
| FTIR (KBr) | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2980-2850 cm⁻¹ (Aliphatic C-H stretch), ~1750-1730 cm⁻¹ (C=O ester stretch), ~1580 & ~1340 cm⁻¹ (Asymmetric and symmetric NO₂ stretch), ~1250 cm⁻¹ (Ar-O-C stretch).[2] |
| Mass Spectrometry (EI-MS) | Expected [M]⁺ at m/z 239. Fragmentation may include loss of the ethoxy group (-OC₂H₅, m/z 194), the entire ester group (-CO₂C₂H₅, m/z 166), and the nitro group (-NO₂, m/z 193).[3] |
Key Synthetic Transformations and Mechanistic Insights
The true utility of this compound lies in its ability to undergo a variety of transformations, with the reduction of the nitro group being the most pivotal.
Reduction of the Nitro Group: Gateway to Heterocyclic Synthesis
The conversion of the nitro group to an amine is a fundamental step that unlocks the potential for intramolecular cyclization. Several methods can be employed for this reduction, with the choice depending on the presence of other functional groups and the desired selectivity.
Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a clean and efficient method for nitro group reduction.
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of Pd/C (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(2-amino-4-methoxyphenyl)acetate, which is often used in the next step without further purification.
Reduction with metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid or ammonium chloride is a classic and robust method. The Fe/NH₄Cl system is particularly mild and often preferred for its selectivity.
Experimental Protocol: Iron-Mediated Reduction of this compound
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol and Water
-
Celite®
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v), add iron powder (3.0-5.0 eq.) and ammonium chloride (1.0-1.5 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite®, washing the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 2-(2-amino-4-methoxyphenyl)acetate.
Reductive Cyclization: Building the Heterocyclic Core
The in situ or subsequent cyclization of the resulting amino ester is where the true power of this intermediate is realized. This intramolecular reaction leads to the formation of various heterocyclic scaffolds, most notably oxindoles (2-indolones).
Mechanism of Reductive Cyclization:
The generally accepted mechanism for the formation of an oxindole from an ortho-nitroaryl acetate involves the following key steps:
-
Reduction of the Nitro Group: The nitro group is reduced to a nitroso, then a hydroxylamino, and finally an amino group.
-
Intramolecular Cyclization: The newly formed amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.
-
Elimination: A molecule of ethanol is eliminated to form the stable lactam ring of the oxindole.
Caption: Reductive cyclization workflow.
Applications in Drug Discovery and Organic Synthesis
The heterocyclic scaffolds derived from this compound are prevalent in a wide range of biologically active molecules and natural products.
Synthesis of Substituted Indoles and Oxindoles
The most direct application of this intermediate is in the synthesis of substituted indoles and oxindoles, which are core structures in many pharmaceuticals. For example, 6-methoxyoxindole is a key precursor for the synthesis of various kinase inhibitors and other therapeutic agents. The Fischer indole synthesis provides another avenue for creating diverse indole derivatives.[4][5]
Elaboration to More Complex Heterocycles
The initial oxindole product can be further elaborated to construct more complex polycyclic systems. For instance, subsequent reactions can lead to the formation of spiro-oxindoles, which are a prominent class of compounds in medicinal chemistry with a wide range of biological activities.
Caption: Synthetic utility of the intermediate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors and derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][7][8]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][7][8]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for related nitroaromatic compounds and esters should be followed.[6][7][8]
Conclusion
This compound is a valuable and versatile synthetic intermediate that provides a straightforward entry into a variety of important heterocyclic systems. Its well-defined reactivity, particularly the facile reductive cyclization to form oxindoles, makes it an attractive building block for chemists in both academic and industrial settings. By understanding the principles behind its synthesis and subsequent transformations, researchers can leverage the full potential of this powerful tool in the pursuit of novel and complex molecular targets.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). Ethyl 2 (4 Methoxy 2 Nitrophenyl)Acetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-nitrophenylacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (2015, March 4). How do I cyclize 5-methoxy-2-nitrophenol using ethyl bromoacetate? Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-nitrophenoxy)acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Retrieved from [Link]
-
NIH. (2021, January 14). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Retrieved from [Link]
-
NIH. (n.d.). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). The comparison of 1H-NMR and 13C-NMR spectra data of A3 2 isolate with ethyl p-methoxycinnamate compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern. Retrieved from [Link]
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An In-depth Technical Guide on the Reactivity of the Nitro Group in Ethyl 2-(4-methoxy-2-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the nitro group in Ethyl 2-(4-methoxy-2-nitrophenyl)acetate. The strategic positioning of the nitro group, ortho to the ethyl acetate substituent and para to a methoxy group, renders it a versatile functional handle for advanced organic synthesis, particularly in the construction of heterocyclic scaffolds such as indoles. This document delves into the electronic effects governing the nitro group's reactivity, detailed protocols for its reduction to the corresponding aniline, and the subsequent intramolecular cyclization to form the valuable 7-methoxy-1H-indole-2-carboxylate framework. The causality behind experimental choices, safety considerations, and comparative analysis of different synthetic methodologies are discussed to provide field-proven insights for researchers in drug discovery and development.
Introduction: The Strategic Importance of the Nitro Group
The nitro group in aromatic compounds is a powerful electron-withdrawing group, significantly influencing the electron density distribution of the benzene ring and the reactivity of adjacent functional groups.[1][2] In the case of this compound, the interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating methoxy group (-OCH₃) creates a unique electronic environment that dictates its chemical behavior.[3][4] The primary reactive pathway for this nitro group is its reduction to an amino group (-NH₂), a pivotal transformation that unlocks the potential for subsequent intramolecular reactions. This reduction is the gateway to synthesizing a variety of heterocyclic compounds, most notably the 7-methoxyindole scaffold, a common motif in pharmacologically active molecules.[5][6]
Electronic Landscape: Activating and Directing Effects
The reactivity of the nitro group and the aromatic ring in this compound is governed by a delicate balance of inductive and resonance effects of its substituents.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[1] However, its primary role in the context of this guide is as a precursor to the nucleophilic amino group.
-
Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group through resonance, enriching the electron density at the ortho and para positions.[3] This activating effect can influence the conditions required for the reduction of the nitro group.
-
Ethyl Acetate Group (-CH₂COOEt): The ethyl acetate group is weakly deactivating through its inductive effect. Its crucial role comes into play after the reduction of the nitro group, where it acts as the electrophilic partner for the newly formed amine in the intramolecular cyclization to form the indole ring.
This electronic arrangement makes the reduction of the nitro group a highly favorable and selective transformation, setting the stage for subsequent synthetic manipulations.
Core Reactivity: Reduction of the Nitro Group
The conversion of the aromatic nitro group to an amine is a cornerstone of organic synthesis.[7] Several reliable methods are available, with the choice of reagent depending on factors such as substrate compatibility, scalability, and safety considerations. The primary methods for the reduction of this compound are catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically affording high yields with minimal byproducts.[8][9] The reaction involves the use of a metal catalyst and a hydrogen source.
Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro compounds.[10]
Experimental Protocol: Catalytic Hydrogenation using 10% Pd/C
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the theoretical amount of hydrogen is consumed or the reaction is complete as monitored by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air. The filter cake should be kept wet with solvent and disposed of appropriately.
-
Wash the filter cake with the reaction solvent.
-
The filtrate, containing the desired ethyl 2-(2-amino-4-methoxyphenyl)acetate, can be used directly in the next step or concentrated under reduced pressure to isolate the product.
Raney Nickel is another highly active catalyst for nitro group reduction and can be particularly useful when other reducible functional groups are present.[7][11]
Experimental Protocol: Catalytic Hydrogenation using Raney® Nickel
Materials:
-
This compound
-
Raney® Nickel (slurry in water or ethanol)
-
Methanol or Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a hydrogenation vessel, dissolve this compound in methanol or ethanol.
-
Carefully add a slurry of Raney® Nickel (typically a small spatula tip) to the reaction mixture under an inert atmosphere.
-
Seal the vessel and purge with an inert gas.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, vent the hydrogen and purge with an inert gas.
-
Carefully filter the catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care. The filter cake should be kept wet and disposed of according to safety protocols.
-
The filtrate containing ethyl 2-(2-amino-4-methoxyphenyl)acetate can be used for the subsequent cyclization.
Chemical Reduction
Chemical reduction methods offer an alternative to catalytic hydrogenation, particularly when specialized hydrogenation equipment is unavailable.
Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro compounds in the presence of acid.[5][12]
Experimental Protocol: Reduction using Tin(II) Chloride
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution. The reaction is exothermic and may require cooling.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated sodium hydroxide solution to a pH of 8-9. This will precipitate tin salts.[13]
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-(2-amino-4-methoxyphenyl)acetate.
Reduction with iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) is an economical and effective method for large-scale preparations.[14][15]
Experimental Protocol: Reduction using Iron and Ammonium Chloride
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
To a stirred suspension of this compound and iron powder in a mixture of ethanol and water, add a solution of ammonium chloride.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford ethyl 2-(2-amino-4-methoxyphenyl)acetate.
Comparative Analysis of Reduction Methods
| Method | Catalyst/Reagent | Solvent | Temperature | Pressure | Advantages | Disadvantages |
| Catalytic Hydrogenation | ||||||
| Pd/C | 10% Pd/C | Ethanol, Ethyl Acetate | Room Temp. - 50°C | 1-4 atm H₂ | High yield, clean reaction, catalyst is recyclable. | Requires specialized hydrogenation equipment, catalyst can be pyrophoric.[8][16] |
| Raney Nickel | Raney® Ni | Methanol, Ethanol | Room Temp. | 1-4 atm H₂ | High activity, effective for various functional groups. | Pyrophoric catalyst, requires careful handling.[7][11] |
| Chemical Reduction | ||||||
| SnCl₂ | SnCl₂·2H₂O / HCl | Ethanol | Room Temp. - Reflux | Atmospheric | Does not require specialized pressure equipment. | Stoichiometric amounts of tin salts are produced, leading to workup and waste disposal issues.[12][13] |
| Fe | Fe / NH₄Cl or AcOH | Ethanol/Water | Reflux | Atmospheric | Inexpensive, suitable for large-scale synthesis. | Generates significant iron sludge, can be messy to work up.[14] |
The Key Transformation: Reductive Cyclization to an Indole
The ortho relationship between the newly formed amino group and the ethyl acetate substituent in ethyl 2-(2-amino-4-methoxyphenyl)acetate provides the ideal geometry for an intramolecular cyclization to form the five-membered ring of an indole.[17][18] This transformation can often be achieved in a one-pot procedure following the reduction of the nitro group.
The mechanism involves the nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol to form the lactam, which then tautomerizes to the aromatic indole. This type of reaction is a variation of the Madelung or related indole syntheses.
Experimental Protocol: One-Pot Reductive Cyclization
This protocol is an example of a one-pot reaction where the reduction and cyclization occur in the same reaction vessel. The choice of conditions will depend on the reduction method used. Generally, heating the aminophenylacetate intermediate in the presence of a base or acid catalyst can facilitate the cyclization.
Procedure (Following Catalytic Hydrogenation):
-
After the reduction of this compound is complete and the catalyst has been removed, the resulting solution of ethyl 2-(2-amino-4-methoxyphenyl)acetate can be treated with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium ethoxide).
-
Heat the reaction mixture to reflux and monitor the formation of ethyl 7-methoxy-1H-indole-2-carboxylate by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an appropriate workup. If an acid catalyst was used, neutralize with a mild base. If a base catalyst was used, neutralize with a mild acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure ethyl 7-methoxy-1H-indole-2-carboxylate.
Characterization Data
This compound:
-
Appearance: Typically a yellow solid or oil.
-
Molecular Formula: C₁₁H₁₃NO₅
-
Molecular Weight: 239.23 g/mol [19]
Ethyl 2-(2-amino-4-methoxyphenyl)acetate:
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₁H₁₅NO₃
-
Molecular Weight: 209.24 g/mol
Ethyl 7-methoxy-1H-indole-2-carboxylate:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₂H₁₃NO₃
-
Molecular Weight: 219.24 g/mol
-
¹H NMR: Spectroscopic data available from commercial suppliers and literature.[20]
-
¹³C NMR: Spectroscopic data available from commercial suppliers and literature.[20]
-
MS (ESI): m/z 220.1 [M+H]⁺
Safety Considerations
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[16][21] Hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. The catalysts, particularly Pd/C and Raney Nickel, can be pyrophoric when dry and exposed to air.[1][8] They should be handled with care, kept wet, and disposed of according to institutional safety guidelines.
-
Chemical Reductants: Reactions involving strong acids and bases should be handled with appropriate personal protective equipment. The workup of tin-based reductions can generate significant amounts of tin salts, which should be disposed of as hazardous waste.[13]
Conclusion
The nitro group in this compound is a key functional group that serves as a masked amine. Its reduction, achievable through various reliable methods such as catalytic hydrogenation or chemical reduction, provides a direct route to the corresponding aniline. This intermediate is primed for a facile intramolecular cyclization to yield the valuable 7-methoxyindole scaffold. This technical guide has provided a detailed overview of the electronic factors influencing this reactivity, comprehensive and field-tested protocols for the key transformations, and a comparative analysis of the available synthetic methods. By understanding the principles and practicalities outlined herein, researchers can effectively utilize the reactivity of the nitro group in this compound for the efficient synthesis of complex molecules in their drug discovery and development endeavors.
Visualization of the Synthetic Pathway
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate from 4-Methoxyphenol
Abstract
This application note provides a detailed, three-step synthetic protocol for the preparation of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the regioselective nitration of commercially available 4-methoxyphenol. The resulting intermediate, 4-methoxy-2-nitrophenol, undergoes a Williamson ether synthesis via O-alkylation with ethyl chloroacetate. The final, crucial step involves a base-mediated Truce-Smiles rearrangement, an elegant intramolecular nucleophilic aromatic substitution, to yield the target C-alkylated product. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic explanations, step-by-step protocols, and critical process insights to ensure reproducibility and success.
Introduction and Synthetic Strategy
The synthesis of substituted phenylacetic acid derivatives is of significant interest due to their prevalence in pharmacologically active molecules and functional materials. This compound incorporates a nitro group and a methoxy substituent, making it a versatile precursor for further chemical transformations. The direct C-alkylation of a phenol to achieve this structure is challenging. Therefore, a more robust and strategic multi-step approach is employed.
The chosen synthetic pathway leverages three fundamental organic reactions:
-
Electrophilic Aromatic Substitution: Nitration of the starting material, 4-methoxyphenol, to install the critical nitro group.
-
Williamson Ether Synthesis: O-alkylation of the intermediate nitrophenol to construct the ether linkage necessary for the subsequent rearrangement.
-
Truce-Smiles Rearrangement: A sophisticated intramolecular rearrangement that facilitates the migration of the aryl group from an oxygen atom to a carbon atom, thereby forming the desired carbon-carbon bond of the phenylacetate moiety.
This route is advantageous as it builds complexity in a controlled, stepwise manner, with each intermediate being readily purifiable and characterizable.
Overall Synthetic Workflow
The complete transformation from 4-methoxyphenol to the final product is illustrated below. The workflow is designed to be logical and efficient, with each step setting the stage for the next.
Caption: Overall 3-step synthetic workflow.
Experimental Protocols & Mechanistic Insights
Part 1: Synthesis of 4-Methoxy-2-nitrophenol (I1)
Causality and Experimental Choices: The first step is a classic electrophilic aromatic substitution. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directors. The hydroxyl group is the more powerful activator, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to its ortho position. Acetic acid is used as a solvent, and the reaction is conducted at 0 °C to control the rate of reaction and minimize the formation of dinitrated or oxidized byproducts, such as benzoquinone, which can arise from the reaction of 4-methoxyphenol with nitrous acid impurities.[1][2]
Protocol 1: Nitration of 4-Methoxyphenol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-methoxyphenol (12.4 g, 0.1 mol) and glacial acetic acid (50 mL).
-
Cooling: Cool the resulting solution to 0-5 °C in an ice-water bath with continuous stirring.
-
Addition of Nitrating Agent: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (7.5 mL, ~0.12 mol) to concentrated sulfuric acid (2.5 mL) in a separate flask cooled in ice. Slowly add this mixture dropwise to the stirred solution of 4-methoxyphenol over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours. The solution will typically turn a dark orange or red color.
-
Work-up: Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. A yellow precipitate of 4-methoxy-2-nitrophenol will form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from an ethanol/water mixture to afford bright yellow crystals.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 40 °C. The expected yield is typically 75-85%. The product should be characterized by melting point (lit. mp 78-80 °C) and spectroscopic methods (¹H NMR, ¹³C NMR).[3]
Part 2: Synthesis of Ethyl 2-(4-methoxy-2-nitrophenoxy)acetate (I2)
Causality and Experimental Choices: This step is a Williamson ether synthesis, a classic Sₙ2 reaction. The phenolic proton of 4-methoxy-2-nitrophenol is acidic and is deprotonated by a mild base, potassium carbonate (K₂CO₃), to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction. The reaction is run under reflux to ensure a sufficient reaction rate.[4][5]
Protocol 2: O-Alkylation of 4-Methoxy-2-nitrophenol
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-methoxy-2-nitrophenol (I1) (16.9 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).
-
Addition of Alkylating Agent: Add ethyl chloroacetate (13.5 g, 11.2 mL, 0.11 mol) to the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrophenol is consumed.
-
Work-up: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid residue with a small amount of acetone.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is redissolved in ethyl acetate (150 mL).
-
Purification: Wash the organic layer sequentially with 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, water (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the desired ether (I2) as a pale yellow solid or oil. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Part 3: Synthesis of this compound (P1) via Truce-Smiles Rearrangement
Causality and Experimental Choices: This is the pivotal C-C bond-forming step. The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SₙAr).[6] A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is required to deprotonate the α-carbon of the ester, generating a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the ipso-carbon of the aromatic ring (the carbon attached to the ether oxygen).[7][8] This attack is only possible because the aromatic ring is "activated" by the strongly electron-withdrawing nitro group positioned ortho to the reaction center. The reaction proceeds through a transient, five-membered spirocyclic intermediate known as a Meisenheimer complex.[6] Subsequent cleavage of the C-O bond and protonation during work-up yields the final C-alkylated product. Anhydrous conditions are critical to prevent quenching of the strong base and the carbanion intermediate.
Protocol 3: Truce-Smiles Rearrangement
-
Reaction Setup: In an oven-dried 250 mL three-necked flask under a nitrogen or argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol). Wash the NaH with anhydrous hexane (2 x 20 mL) to remove the mineral oil, then carefully decant the hexane. Add 100 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the ether intermediate (I2) (25.5 g, 0.1 mol) in 50 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes. Vigorous hydrogen gas evolution will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The solution will typically develop a deep color, indicative of the Meisenheimer complex. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.
-
Extraction: Add 100 mL of water and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound (P1) as a solid.
Data Summary
| Step | Reaction Name | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | Nitration | 4-Methoxyphenol | HNO₃, H₂SO₄, Acetic Acid | 4-Methoxy-2-nitrophenol | 75-85% |
| 2 | O-Alkylation | 4-Methoxy-2-nitrophenol | Ethyl chloroacetate, K₂CO₃ | Ethyl 2-(4-methoxy-2-nitrophenoxy)acetate | 80-90% |
| 3 | Truce-Smiles Rearrangement | Ethyl 2-(4-methoxy-2-nitrophenoxy)acetate | NaH or KOtBu, Anhydrous THF | This compound | 65-75% |
Safety and Handling
-
Nitric and Sulfuric Acids: These are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood.
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques.
-
Solvents: Acetone, THF, and ethyl acetate are flammable. Ensure all heating is done using a heating mantle and that there are no nearby ignition sources.
Conclusion
This application note details a reliable and well-documented three-step synthesis of this compound from 4-methoxyphenol. By providing clear protocols and explaining the mechanistic rationale behind each step, this guide equips researchers with the necessary information to successfully prepare this versatile chemical intermediate. The key transformation relies on the powerful Truce-Smiles rearrangement, showcasing a classic strategy for achieving otherwise difficult C-C bond formations on aromatic rings.
References
-
Grokipedia. Smiles rearrangement. [Online] Available at: [7]
-
Slideshare. SMILES REARRANGEMENT [REACTION AND MECHANISM]. [Online] Available at: [9]
-
Chemistry Learner. Smiles Rearrangement Reaction : Mechanism , Application and Modification. [Online] Available at: [8]
-
RSC Publishing. Mechanistic insights into Smiles rearrangement. Focus on π–π stacking interactions along the radical cascade. Organic & Biomolecular Chemistry. [Online] Available at: [10]
-
SpringerLink. The Truce–Smiles rearrangement and related reactions: a review. [Online] Available at: [6]
-
RSC Publishing. Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. Journal of the Chemical Society, Perkin Transactions 2. [Online] Available at: [1]
-
Arkivoc. Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF. [Online] Available at: [2]
-
Widyariset. STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [Online] Available at: [4]
-
MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. [Online] Available at: [Link][5]
Sources
- 1. Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 4-Methoxy-2-nitrophenol 98 1568-70-3 [sigmaaldrich.com]
- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 5. mdpi.com [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. grokipedia.com [grokipedia.com]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. SMILES REARRANGEMENT [REACTION AND MECHANISM] | PPTX [slideshare.net]
- 10. Mechanistic insights into Smiles rearrangement. Focus on π–π stacking interactions along the radical cascade - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Alkylation of 2-nitro-4-methoxyphenylacetic acid to yield "Ethyl 2-(4-methoxy-2-nitrophenyl)acetate"
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate via the alkylation of 2-nitro-4-methoxyphenylacetic acid. This document offers a detailed protocol, mechanistic insights, and characterization data to ensure successful and reproducible synthesis.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. Its structure, featuring a substituted phenyl ring, makes it a versatile building block for medicinal chemistry and drug discovery programs. The targeted esterification of 2-nitro-4-methoxyphenylacetic acid is a crucial step in accessing this key intermediate. This guide will focus on the robust and widely applicable Fischer esterification method, providing a detailed, step-by-step protocol.
Reaction Principle: Fischer Esterification
The synthesis of this compound from 2-nitro-4-methoxyphenylacetic acid and ethanol is achieved through Fischer esterification. This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and the water formed as a byproduct is removed.[2][3]
The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol in this case). The subsequent tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product.
Experimental Protocol
This section details the laboratory procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-nitro-4-methoxyphenylacetic acid | ≥98% | Commercially Available |
| Ethanol, absolute | Anhydrous, ≥99.5% | Commercially Available |
| Sulfuric acid, concentrated | 95-98% | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated sodium bicarbonate solution | Laboratory prepared | - |
| Brine (saturated sodium chloride solution) | Laboratory prepared | - |
| Anhydrous magnesium sulfate | Laboratory grade | Commercially Available |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
FTIR spectrometer
Reaction Workflow
Sources
Synthesis of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate: A Detailed Experimental Protocol for Pharmaceutical Research
Abstract
This comprehensive application note provides a detailed, two-step experimental protocol for the synthesis of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the regioselective nitration of commercially available 4-methoxyphenylacetic acid to yield 2-(4-methoxy-2-nitrophenyl)acetic acid. This intermediate is subsequently esterified via a classic Fischer esterification to afford the target compound. This guide offers in-depth procedural details, explains the chemical principles underpinning the experimental choices, and includes safety protocols, reagent specifications, and characterization data. The content is specifically tailored for researchers, medicinal chemists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of heterocyclic compounds and other complex molecular architectures with potential therapeutic applications. The strategic placement of the methoxy, nitro, and ethyl acetate functionalities on the phenyl ring provides multiple reaction sites for further chemical transformations. This document outlines a reliable and reproducible laboratory-scale synthesis of this important intermediate.
The synthetic route is designed for both clarity and efficiency, proceeding in two distinct stages:
-
Nitration: The electrophilic aromatic substitution of 4-methoxyphenylacetic acid.
-
Esterification: The acid-catalyzed reaction of the resulting carboxylic acid with ethanol.
Each step is detailed with explanations of the underlying chemical principles to provide a thorough understanding of the entire synthetic process.
Materials and Methods
Reagents and Equipment
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Purity |
| 4-Methoxyphenylacetic acid | C₉H₁₀O₃ | 166.17 | Sigma-Aldrich | 99% |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Fisher Scientific | 95-98% |
| Concentrated Nitric Acid | HNO₃ | 63.01 | VWR | 70% |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Merck | ≥99.5% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | J.T. Baker | ACS Grade |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | EMD Millipore | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Alfa Aesar | 99% |
| Deionized Water | H₂O | 18.02 | In-house | - |
Standard laboratory glassware, including round-bottom flasks, a reflux condenser, a dropping funnel, a magnetic stirrer, and a heating mantle, is required. A rotary evaporator is necessary for solvent removal, and standard filtration apparatus (Büchner funnel) is also needed. Characterization of the products can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
Experimental Protocol
Part 1: Synthesis of 2-(4-methoxy-2-nitrophenyl)acetic acid
The first part of the synthesis involves the regioselective nitration of 4-methoxyphenylacetic acid. The methoxy group is a strong activating, ortho-, para- directing group, while the carboxymethyl group is a weak deactivating, meta- directing group. The powerful activating effect of the methoxy group dominates, directing the incoming nitro group to the position ortho to it, which is also meta to the carboxymethyl group, thus favoring the formation of the desired 2-nitro isomer.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10.0 g (60.2 mmol) of 4-methoxyphenylacetic acid to 40 mL of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.
-
Prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 4-methoxyphenylacetic acid over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a mixture of ethanol and water to afford pure 2-(4-methoxy-2-nitrophenyl)acetic acid as pale yellow crystals. Dry the product in a vacuum oven at 50 °C.
Part 2: Synthesis of this compound
The second step is a Fischer esterification, an acid-catalyzed equilibrium reaction.[1] To drive the equilibrium towards the product, a large excess of ethanol is used, serving as both a reactant and the solvent.[2] A strong acid catalyst, in this case, sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the ethanol.
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (47.3 mmol) of 2-(4-methoxy-2-nitrophenyl)acetic acid in 100 mL of absolute ethanol.
-
Carefully add 2.0 mL of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the oily residue in 100 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer successively with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution (caution: effervescence), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound as a yellow oil or low-melting solid.
Results and Characterization
The successful synthesis of the intermediate and final product should be confirmed by analytical methods.
-
2-(4-methoxy-2-nitrophenyl)acetic acid:
-
Appearance: Pale yellow crystalline solid.
-
Expected Yield: 75-85%.
-
Melting Point: Approximately 155-158 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ 11.0-12.0 (br s, 1H, COOH), 7.45 (d, J=2.5 Hz, 1H, Ar-H), 7.20 (dd, J=8.5, 2.5 Hz, 1H, Ar-H), 6.95 (d, J=8.5 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.80 (s, 2H, CH₂).
-
-
This compound:
-
Appearance: Yellow oil or low-melting solid.[3]
-
Expected Yield: 80-90%.
-
Molecular Formula: C₁₁H₁₃NO₅.[3]
-
Molecular Weight: 239.22 g/mol .[3]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40 (d, J=2.6 Hz, 1H, Ar-H), 7.15 (dd, J=8.6, 2.6 Hz, 1H, Ar-H), 6.90 (d, J=8.6 Hz, 1H, Ar-H), 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 3.75 (s, 2H, ArCH₂), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
Safety Precautions
-
This synthesis must be conducted in a well-ventilated fume hood.
-
Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts.
-
Always add acid to water, not the other way around, when preparing dilutions.
-
Dispose of all chemical waste in accordance with local regulations.
References
-
Organic Syntheses Procedure, p-NITROPHENYLACETIC ACID. Available at: [Link]
-
Fischer Esterification, Available at: [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]
-
NROChemistry, Fischer Esterification: Mechanism & Examples. Available at: [Link]
-
The Fischer Esterification. Available at: [Link]
-
OperaChem, Fischer Esterification-Typical Procedures. Available at: [Link]
-
MDPI, Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available at: [Link]
-
Cenmed Enterprises, Ethyl 2 (4 Methoxy 2 Nitrophenyl)Acetate. Available at: [Link]
- STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS.
- Google Patents, CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
PubMed Central, N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]
-
Googleapis.com, WO 2014/030106 A2. Available at: [Link]
-
PubChem, 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690. Available at: [Link]
- Google Patents, CN102643192A - Preparation method of methoxyphenylacetic acid.
Sources
Reduction of the nitro group of "Ethyl 2-(4-methoxy-2-nitrophenyl)acetate" to an amine
An Application Guide for the Chemoselective Synthesis of Ethyl 2-(2-amino-4-methoxyphenyl)acetate
Introduction: The Critical Role of Arylamines in Synthesis
The transformation of an aromatic nitro group into a primary amine is a fundamental and enabling reaction in modern organic synthesis. The resulting arylamines are crucial building blocks for a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials. The target molecule, Ethyl 2-(2-amino-4-methoxyphenyl)acetate, is a valuable intermediate, featuring both an aniline moiety and an ethyl ester. The primary challenge in its synthesis from the corresponding nitro precursor, Ethyl 2-(4-methoxy-2-nitrophenyl)acetate, lies in achieving high chemoselectivity. The reducing agent must selectively transform the nitro group while leaving the potentially labile ester functional group intact.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on various reliable methods for this specific reduction. We will explore the mechanistic rationale behind different experimental choices, present a comparative analysis of leading protocols, and provide detailed, step-by-step procedures for the most effective methods.
Strategic Selection of a Reduction Method
The choice of a reduction method is dictated by factors such as substrate compatibility, safety, cost, and scale. For this compound, the key consideration is the preservation of the ethyl ester group, which can be susceptible to hydrolysis under harsh acidic or basic conditions, or reduction by overly aggressive hydridic reagents.
Commonly Employed Reduction Strategies
-
Catalytic Hydrogenation: This is often the method of choice for its high efficiency and clean reaction profile, typically producing water as the only byproduct.[1] Catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) are highly effective.[2][3] However, standard catalytic hydrogenation can sometimes be too reactive, potentially affecting other functional groups.[4] Careful control of reaction conditions (pressure, temperature, solvent) is crucial.
-
Catalytic Transfer Hydrogenation (CTH): CTH offers the benefits of catalytic hydrogenation without the need for high-pressure hydrogen gas, making it inherently safer and more convenient for standard laboratory setups.[5] A hydrogen donor, such as ammonium formate or hydrazine, is used to generate hydrogen in situ in the presence of a catalyst, typically Pd/C.[6][7] This method is known for its excellent chemoselectivity and is highly suitable for the target transformation.[8][9]
-
Metal-Mediated Reductions: The use of easily oxidized metals in acidic media is a classic and robust approach.[10]
-
Tin(II) Chloride (SnCl₂): This reagent provides a mild and often highly selective method for nitro group reduction in the presence of other reducible groups like esters.[1][11] The reaction proceeds through electron transfer from the Sn²⁺ ion.[11] A significant drawback is the generation of stoichiometric tin waste, which can complicate purification.[11]
-
Iron (Fe) in Acidic Media: Fe metal in the presence of an acid like HCl or acetic acid, or with an electrolyte like ammonium chloride, is an economical and effective method.[1][12] It is generally considered mild enough to spare ester groups.[1]
-
-
Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this inorganic salt is an inexpensive, safe, and metal-free reducing agent.[13][14] It is particularly valued for its high chemoselectivity, capable of reducing nitro groups while leaving esters, ketones, and halogens untouched.[14][15] The reaction is believed to proceed via a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), the active reducing species in aqueous media.[14]
Comparative Summary of Reduction Methods
The table below provides a comparative overview of the most suitable methods for the reduction of this compound.
| Method | Reagents & Catalyst | Typical Solvent | Temp. | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas (1-10 atm), 5-10% Pd/C | Methanol, Ethanol, Ethyl Acetate | RT | High efficiency, clean (water byproduct), catalyst is recyclable.[3] | Requires specialized pressure equipment, flammable H₂ gas, potential for over-reduction.[16][17] |
| Transfer Hydrogenation | Ammonium Formate, 5-10% Pd/C | Methanol, Ethanol | RT - Reflux | No H₂ gas needed, high yields, excellent chemoselectivity.[6][7] | Ammonium formate can decompose at higher temperatures.[6] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl (catalytic) | Ethanol, Ethyl Acetate | RT - Reflux | Highly selective for nitro groups, mild conditions.[1][18] | Stoichiometric tin waste complicates workup and is environmentally unfriendly.[11] |
| Iron Reduction | Fe powder, NH₄Cl or Acetic Acid | Ethanol/Water | Reflux | Inexpensive, robust, and generally chemoselective.[1][12] | Requires heating, stoichiometric iron sludge can complicate product isolation. |
| Sodium Dithionite | Na₂S₂O₄ | THF/Water, DMF/Water | RT - 60 °C | Metal-free, excellent chemoselectivity, mild conditions, inexpensive.[13][14] | Requires aqueous biphasic system, can sometimes be slower than other methods.[19] |
Visualizing the Experimental Process
A generalized workflow for the synthesis and purification of the target amine is outlined below.
Caption: Generalized experimental workflow.
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20] When working with Pd/C, handle it with care as it can be pyrophoric, especially after use; do not allow the dry catalyst to come into contact with flammable solvents in the air.[16] Used catalyst should be quenched by wetting with water and stored in a sealed, labeled container.[16][21]
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol is highly recommended for its safety, efficiency, and excellent chemoselectivity.[6][7]
Materials and Reagents:
-
This compound
-
10% Palladium on carbon (Pd/C, ~50% wet)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite® (diatomaceous earth)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add methanol to dissolve the starting material (approx. 10-15 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (5-10 mol % by weight relative to the substrate).
-
Add ammonium formate (3.0-5.0 eq) to the mixture in portions. The reaction can be mildly exothermic.
-
Stir the reaction mixture at room temperature or heat gently to 40-50 °C. The decomposition of ammonium formate is accelerated at higher temperatures.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional ethyl acetate or methanol to ensure all product is collected.[16]
-
Transfer the filtrate to a separatory funnel and wash with deionized water (2x) to remove excess ammonium formate and other salts.
-
Wash with a saturated solution of sodium bicarbonate (1x) to neutralize any remaining formic acid, followed by a wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by flash column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient.
Protocol 2: Reduction using Tin(II) Chloride Dihydrate
This classic method is highly effective and selective, though it requires careful removal of tin byproducts.[22]
Materials and Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, reaction is often run at RT)
-
pH paper or pH meter
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate (15-20 mL per gram of substrate).
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature. If the reaction is slow, it can be gently heated to 50-60 °C.
-
Monitor the reaction by TLC until completion (typically 2-6 hours). The reaction mixture will appear as a suspension.
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is basic (pH ~8-9). This step neutralizes the acidic reaction mixture and precipitates tin salts as tin hydroxides.[22] Be cautious as CO₂ evolution can cause frothing.
-
Stir the resulting thick white suspension for 30 minutes to ensure complete precipitation.
-
Filter the mixture through a Buchner funnel to remove the tin salts. Wash the solid cake thoroughly with ethyl acetate or DCM.
-
Transfer the filtrate to a separatory funnel. If layers do not separate well, add more solvent and brine.
-
Separate the organic layer, and extract the aqueous layer again with fresh solvent (2x).
-
Combine the organic extracts, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography.
Conclusion
The reduction of the nitro group in this compound can be accomplished efficiently and with high chemoselectivity using several reliable methods. For general laboratory use, Catalytic Transfer Hydrogenation with ammonium formate and Pd/C offers an excellent balance of safety, efficiency, and clean product formation.[6][7] For situations where catalytic methods are not desired, reduction with Sodium Dithionite provides a mild, metal-free alternative with outstanding selectivity.[14] While effective, classic metal/acid reductions with SnCl₂ or Fe require more demanding workup procedures to remove inorganic byproducts.[1][11] The choice of method can be tailored to the specific requirements of the synthesis, available equipment, and scale of the reaction.
References
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]
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Synthetic Communications. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Taylor & Francis Online, 30(20). Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]
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Phosphorus, Sulfur, and Silicon and the Related Elements. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online, 194(2), 153-158. Retrieved from [Link]
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Reagent Guides. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
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The Journal of Organic Chemistry. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. 59(2), 373-374. Retrieved from [Link]
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Rhodium.ws. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Retrieved from [Link]
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Organic Letters. (2008). Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles. American Chemical Society, 10(8), 1545-1548. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Retrieved from [Link]
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Journal of the American Chemical Society. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. NIH, 136(24), 8614–8623. Retrieved from [Link]
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Fiveable. (n.d.). Sodium Dithionite Definition. Retrieved from [Link]
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Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
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Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]
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ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]
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RSC Advances. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing, 12, 11135-11142. Retrieved from [Link]
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The Journal of Physical Chemistry C. (2020). Hydrogenation on Palladium Nanoparticles Supported by Graphene Nanoplatelets. ACS Publications, 124(47), 25779–25790. Retrieved from [Link]
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Nature Communications. (2022). Trichloroacetic acid fueled practical amine purifications. PMC, 13, 1010. Retrieved from [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
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Chemical Science. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Royal Society of Chemistry, 7, 3031-3035. Retrieved from [Link]
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Chemical Engineering. (2014). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). David Publishing, 2(2), 65-71. Retrieved from [Link]
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ResearchGate. (n.d.). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. PMC, 30(1), 126-137. Retrieved from [Link]
-
Molecules. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI, 26(23), 7119. Retrieved from [Link]
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JKU ePUB. (2021). HYDROGENATION REACTIONS. Retrieved from [Link]
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Organic Process Research & Development. (2021). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Retrieved from [Link]
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Suncor. (n.d.). Catalyst Handling Activities - Exposure, Health Effects and Control. Retrieved from [Link]
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IUCrData. (2024). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. International Union of Crystallography. Retrieved from [Link]
-
YouTube. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]
-
Molekul. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. 18(2), 111-118. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Retrieved from [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
Molbank. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI, 2022(1), M1335. Retrieved from [Link]
-
Asia Industrial Gases Association. (n.d.). SAFE CATALYST HANDLING IN HYCO PLANTS. Retrieved from [Link]
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Application Notes and Protocols: Ethyl 2-(4-methoxy-2-nitrophenyl)acetate as a Versatile Precursor for Quinolone Synthesis
Introduction: The Enduring Significance of the Quinolone Scaffold
The quinoline nucleus, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry and drug development. First isolated from coal tar in 1834, its derivatives have demonstrated a remarkable breadth of pharmacological activities. This versatile heterocyclic system is the core of numerous approved drugs, spanning treatments for malaria (e.g., Chloroquine, Quinine), bacterial infections (e.g., Ciprofloxacin), cancer (e.g., Camptothecin), and asthma (e.g., Montelukast).[1][2] The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological effects, making the development of novel synthetic routes a continuous priority for researchers.[3]
One of the most effective strategies for constructing the quinolone core involves the reductive cyclization of ortho-substituted nitroarenes. This application note provides a detailed guide on the use of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate (CAS No: 108274-39-1) as a key precursor for the synthesis of valuable 4-hydroxyquinolone derivatives, specifically targeting Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate . This process leverages a classical yet highly efficient chemical transformation that is adaptable for various research and development laboratories.
Chemical Overview and Synthetic Strategy
The overall synthetic strategy is a two-step process that can often be performed as a one-pot reaction. The core transformation involves the reduction of the nitro group on the phenyl ring to an amine, which then spontaneously undergoes an intramolecular cyclization (a form of Dieckmann condensation) to form the heterocyclic quinolone ring system.
Key Precursor: this compound Target Molecule: Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (CAS No: 63463-15-0)
The choice of reducing agent is critical for the success of this reaction. While various methods exist for nitro group reduction, such as catalytic hydrogenation, the use of iron metal in an acidic medium (a Béchamp-type reduction) is particularly advantageous due to its cost-effectiveness, safety, and high functional group tolerance.[4]
Diagram of the Overall Synthetic Transformation
Sources
Cyclization reactions involving "Ethyl 2-(4-methoxy-2-nitrophenyl)acetate"
An Application Guide to the Cyclization of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate: Protocols and Mechanistic Insights
For researchers and professionals in drug development, this compound stands as a versatile and highly valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds. Its structure, featuring an ortho-nitro group relative to an acetic ester side chain, is primed for intramolecular cyclization reactions, offering a direct route to core scaffolds of significant pharmacological interest, most notably the oxindole ring system.
This guide provides an in-depth exploration of the primary cyclization pathway for this substrate: reductive cyclization. We will delve into the underlying mechanisms, present detailed, field-proven protocols, and explain the critical causality behind experimental choices to ensure reproducible and high-yield outcomes.
The Principal Transformation: Reductive Cyclization to 6-Methoxyoxindole
The most direct and widely utilized cyclization strategy for this compound involves the reduction of the nitro group to an amine. This newly formed nucleophilic amine then undergoes a rapid intramolecular attack on the electrophilic carbonyl carbon of the ester. The subsequent elimination of ethanol results in the formation of a stable, five-membered lactam ring, yielding 6-methoxy-1H-indol-2(3H)-one, commonly known as 6-methoxyoxindole. This transformation is a cornerstone of heterocyclic chemistry, providing access to a privileged scaffold found in numerous bioactive natural products and synthetic drugs.
Mechanistic Pathway
The reaction proceeds through a well-established two-stage mechanism:
-
Reduction of the Nitro Group: The process is initiated by the reduction of the aromatic nitro group (-NO₂) to a primary amine (-NH₂). This is the rate-determining stage and can be accomplished through various methods, primarily catalytic hydrogenation or chemical reduction with dissolving metals.
-
Intramolecular Cyclization and Lactamization: The resulting intermediate, Ethyl 2-(2-amino-4-methoxyphenyl)acetate, is immediately predisposed to cyclize. The lone pair of the aniline nitrogen acts as a potent nucleophile, attacking the adjacent ester carbonyl. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol (EtOH) to generate the final, aromatic oxindole product.
Caption: The two-stage mechanism for forming 6-methoxyoxindole.
Experimental Protocols and Methodologies
The choice of reduction method is critical and depends on factors such as available equipment, substrate sensitivity to acid or base, and desired scale. We present two robust protocols: catalytic hydrogenation for its clean reaction profile and high efficiency, and a classical chemical reduction using iron, which is cost-effective and highly reliable.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is often the preferred method due to its high chemoselectivity, mild conditions, and the generation of water as the only byproduct.[1] Palladium on carbon is a highly effective catalyst for nitro group reductions.[2]
Materials and Equipment:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen source (balloon or Parr hydrogenator)
-
Reaction flask, magnetic stirrer, filtration apparatus (Celite pad)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask suitable for hydrogenation, dissolve this compound in a sufficient volume of ethanol (approx. 0.1 M concentration).
-
Inerting: Add the 10% Pd/C catalyst to the solution. Seal the flask and purge the system with nitrogen or argon to remove oxygen.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (a balloon is sufficient for small-scale reactions; for larger scales, a Parr apparatus set to 50 psi is recommended).
-
Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely. Keep it wet with solvent.
-
Purification: Rinse the filter cake with additional solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude 6-methoxyoxindole is often of high purity but can be further purified by recrystallization from ethanol or by column chromatography if necessary.
Causality and Insights:
-
Solvent Choice: Ethanol and ethyl acetate are excellent solvents for both the starting material and the intermediate, and they do not interfere with the catalyst.
-
Catalyst Loading: A 5-10 mol% loading of Pd/C is typically sufficient. Higher loadings can speed up the reaction but increase cost and may lead to over-reduction in sensitive substrates.
-
Vigorous Stirring: This is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas) for a maximal reaction rate.
Protocol 2: Chemical Reduction using Iron in Acetic Acid
This classical method is a powerful and economical alternative to catalytic hydrogenation, particularly for larger-scale syntheses where handling hydrogen gas may be a concern.[2]
Materials and Equipment:
-
This compound (1.0 eq)
-
Iron powder (<325 mesh) (3-5 eq)
-
Glacial Acetic Acid (solvent)
-
Water
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a slurry of iron powder in glacial acetic acid.
-
Addition of Substrate: Add the this compound to the slurry.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring. The reaction is exothermic and the color will change from yellow to dark brown/black. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it over a mixture of ice and water.
-
Filtration: Filter the mixture through a Celite pad to remove the iron salts and any unreacted iron. Wash the filter cake thoroughly with ethyl acetate.
-
Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate in portions until effervescence ceases. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
Causality and Insights:
-
Iron Activation: The use of fine iron powder provides a large surface area for the reaction. The acidic medium (acetic acid) helps to activate the iron surface and serves as a proton source.
-
Temperature Control: While the reaction is heated, the initial stages can be exothermic. Maintaining control prevents runaway reactions.
-
Neutralization: Careful neutralization is required to remove acetic acid and to ensure the product is in its neutral form for efficient extraction into the organic solvent.
Sources
The Strategic Utility of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate in the Synthesis of Bioactive Quinolone Scaffolds
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with therapeutic potential is perpetual. Ethyl 2-(4-methoxy-2-nitrophenyl)acetate emerges as a pivotal starting material, a testament to the strategic importance of readily accessible and highly functionalized building blocks. Its intrinsic chemical architecture, featuring an ortho-nitro group poised for reductive cyclization and an activated methylene group, renders it an exceptionally valuable precursor for the synthesis of a diverse array of heterocyclic compounds.[1] This guide provides an in-depth exploration of the application of this compound, focusing on its transformation into bioactive quinolone derivatives, which are known to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3]
The strategic placement of the methoxy and nitro groups on the phenyl ring allows for the regioselective synthesis of substituted quinolones, a privileged scaffold in numerous approved drugs and clinical candidates.[4][5] This document will furnish researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and a conceptual framework for leveraging this compound in their drug discovery endeavors.
Core Application: Synthesis of 7-Methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid
A prime application of this compound is in the synthesis of quinolinone-4-carboxylic acid derivatives. These compounds have garnered significant interest due to their notable biological activities.[2][6] The following sections will detail a robust, two-step synthetic sequence to access a key intermediate, 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a scaffold with potential for further elaboration into diverse drug candidates.[7]
Synthetic Workflow Overview
The overall synthetic strategy involves two key transformations:
-
Reductive Cyclization: The process is initiated by the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization. This is a common and effective method for the formation of heterocyclic rings.[8]
-
Saponification: The final step involves the hydrolysis of the ester to the corresponding carboxylic acid, a crucial functional group for modulating the pharmacological properties of the molecule.
Caption: Synthetic workflow for the preparation of 7-Methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid.
Experimental Protocols
PART 1: Reductive Cyclization to Ethyl 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate
This step combines the reduction of the nitro group and a subsequent intramolecular cyclization in a one-pot fashion, exemplifying an efficient synthetic strategy. The choice of reducing agent is critical and can be tailored based on laboratory capabilities and substrate compatibility.
Method A: Iron in the presence of an acidic medium
This classical and cost-effective method is highly reliable for the reduction of aromatic nitro groups.[9]
-
Reagents and Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Celite
-
-
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add ethanol and water (typically in a 4:1 to 5:1 ratio).
-
To this solution, add ammonium chloride (~4 eq) and iron powder (~3-5 eq).[10]
-
Heat the reaction mixture to reflux. The reaction is often vigorous initially, so careful heating is advised.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel.
-
Method B: Catalytic Hydrogenation
This method offers a cleaner reaction profile and is often preferred when compatible with other functional groups in the molecule.[11]
-
Reagents and Materials:
-
This compound
-
Palladium on carbon (5-10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas supply
-
Celite
-
-
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add a catalytic amount of Pd/C (typically 5-10 mol%).
-
Connect the flask to a hydrogen gas supply and purge the system with hydrogen.
-
Stir the reaction mixture under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
-
PART 2: Saponification to 7-Methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
-
Reagents and Materials:
-
Ethyl 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Protocol:
-
Dissolve the crude or purified Ethyl 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate from the previous step in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (typically 2-3 equivalents) in water.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product, 7-Methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid.
-
Mechanistic Insights: The Chemistry Behind the Transformation
A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
Reductive Cyclization: A Modified Friedländer Synthesis
The transformation of this compound into the quinolinone core can be viewed as a modified intramolecular Friedländer synthesis.[12][13]
Caption: Mechanistic pathway of the reductive cyclization.
-
Reduction of the Nitro Group: The nitro group is first reduced to an amine. With Fe/H+, this occurs via a series of single electron transfers from the metal surface.[14] In catalytic hydrogenation, molecular hydrogen is activated on the catalyst surface, followed by transfer to the nitro group.[15]
-
Intramolecular Condensation: The newly formed amino group acts as a nucleophile, attacking the ester carbonyl in an intramolecular fashion. This is followed by dehydration to form the quinolinone ring. This cyclization is analogous to the Friedländer synthesis, which typically involves the reaction of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[16]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Spectroscopic Data |
| This compound | C₁₁H₁₃NO₅ | 239.22 | - | ¹H NMR: Signals for ethyl group, methylene protons, aromatic protons, and methoxy group. |
| Ethyl 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate | C₁₃H₁₃NO₄ | 247.25 | 70-85% | ¹H NMR: Appearance of quinolinone protons, disappearance of nitro-substituted aromatic signals. IR: Carbonyl stretching frequencies for ester and lactam. |
| 7-Methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid | C₁₁H₉NO₄ | 219.19 | >90% | ¹H NMR: Disappearance of ethyl group signals. IR: Broad O-H stretch for carboxylic acid. |
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic precursor design in medicinal chemistry. The protocols and mechanistic insights provided herein offer a robust foundation for the synthesis of bioactive quinolone derivatives. The resulting 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a versatile intermediate, ripe for further chemical modifications, such as amide bond formation or substitution on the quinolone ring, to generate libraries of compounds for biological screening. The continued exploration of this and related building blocks will undoubtedly fuel the engine of drug discovery, leading to the identification of novel therapeutic agents.
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-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
-
Friedländer synthesis. Wikipedia. Available at: [Link]
-
Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]
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Friedländer synthesis. SynArchive. Available at: [Link]
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Examples of bioactive quinolines. ResearchGate. Available at: [Link]
-
Recent advances in research of natural and synthetic bioactive quinolines. PubMed. Available at: [Link]
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Examples of bioactive quinolones Representatives of the 3,4-dioxygenated 5-hydroxy-4-aryl-quinolin-2(1H)-one alkaloids. ResearchGate. Available at: [Link]
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Typical Bioactive Quinoline Derivatives. ResearchGate. Available at: [Link]
-
Mechanism for the Friedländer reaction under acidic conditions showing... ResearchGate. Available at: [Link]
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Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. UB. Available at: [Link]
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Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. eScholarship.org. Available at: [Link]
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Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]
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7-Methoxy-4-Oxo-1,4-Dihydroquinoline-6-Carboxylic Acid. MySkinRecipes. Available at: [Link]
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FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. ResearchGate. Available at: [Link]
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Nitro Reduction - Iron (Fe). Common Organic Chemistry. Available at: [Link]
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Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry. Available at: [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. Available at: [Link]
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Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Available at: [Link]
- CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents.
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Ethyl 2 (4 Methoxy 2 Nitrophenyl)Acetate. Cenmed Enterprises. Available at: [Link]
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Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). ResearchGate. Available at: [Link]
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Mead reductive cyclization. ResearchGate. Available at: [Link]
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Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Available at: [Link]
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The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. PubMed. Available at: [Link]
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Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst us. ChemRxiv. Available at: [Link]
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Indirect electrochemical reductive cyclization of o-halophenylacrylamides mediated by phenanthrene. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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CoCl2-Catalyzed Reductive Cyclization of Nitro Cyclic Sulfites. ResearchGate. Available at: [Link]
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- 16. synarchive.com [synarchive.com]
Application Notes and Protocols: A Guide to the Scale-Up Synthesis of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate
Abstract
This comprehensive guide provides a detailed protocol for the scale-up synthesis of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate, a key intermediate in the pharmaceutical and agrochemical industries.[1] Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, process optimization, and critical safety considerations inherent in large-scale nitration and esterification reactions. We will explore the mechanistic nuances of the synthesis, provide a robust, validated protocol for multi-gram to kilogram scale production, and detail the necessary analytical techniques for in-process control and final product validation. This guide is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors.
Introduction: Significance and Synthetic Strategy
This compound and its parent acid are valuable building blocks in organic synthesis.[1] The strategic placement of the nitro, methoxy, and acetate functionalities on the phenyl ring allows for a diverse range of subsequent chemical transformations, making it a crucial precursor for various biologically active molecules.[2] For instance, derivatives of nitrophenylacetic acid are utilized in the synthesis of angiogenesis inhibitors and as precursors for certain classes of antibiotics.[1][3]
The synthetic approach detailed herein focuses on a robust and scalable two-step process: the nitration of 4-methoxyphenylacetic acid followed by Fischer esterification. This strategy was selected for its high efficiency, use of readily available starting materials, and amenability to industrial-scale production.
Reaction Pathway Overview
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic route from 4-methoxyphenylacetic acid to the target ester.
Mechanistic Insights and Process Rationale
A thorough understanding of the reaction mechanisms is paramount for successful scale-up, enabling informed decisions regarding reaction parameters and safety protocols.
Electrophilic Aromatic Substitution: The Nitration Step
The introduction of the nitro group onto the aromatic ring proceeds via an electrophilic aromatic substitution (SEAr) mechanism. In this reaction, a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).
The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the acetic acid moiety (-CH₂COOH) is a weak deactivator. The strong activating effect of the methoxy group directs the incoming nitronium ion primarily to the positions ortho and para to it. Due to steric hindrance from the bulky acetic acid group, the nitration occurs predominantly at the ortho position, yielding the desired 2-nitro isomer.
Fischer Esterification
The conversion of the carboxylic acid to the corresponding ethyl ester is achieved through Fischer esterification. This acid-catalyzed reaction involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. Subsequent nucleophilic attack by ethanol, followed by dehydration, yields the final ester product. The use of a catalytic amount of sulfuric acid is crucial for this transformation.
Safety First: Managing Hazards in Scale-Up Nitration
Nitration reactions are notoriously exothermic and require strict safety protocols, especially at larger scales.[4][5] The combination of nitric acid and sulfuric acid is highly corrosive and a potent oxidizing agent.[4][6][7][8]
Critical Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[4]
-
Fume Hood: All manipulations involving mixed acids must be conducted in a certified chemical fume hood with adequate ventilation.[4]
-
Temperature Control: The reaction is highly exothermic. A robust cooling system (e.g., an ice-salt bath or a cryostat) is essential to maintain the reaction temperature within the specified range. A runaway reaction can lead to violent decomposition and explosion.[6]
-
Slow Addition: The mixed acid must be added to the substrate solution slowly and in a controlled manner to manage the heat generated.[4]
-
Quenching: The reaction mixture should be quenched by slowly adding it to a large volume of ice-water. This procedure must be performed carefully to avoid splashing of corrosive materials.
-
Emergency Preparedness: An emergency eyewash and shower station should be readily accessible.[6] Spill kits containing appropriate neutralizing agents (e.g., sodium bicarbonate) must be available.[4]
Detailed Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 4-Methoxyphenylacetic Acid | 99% | Major Chemical Supplier |
| Nitric Acid (68%) | ACS Grade | Major Chemical Supplier |
| Sulfuric Acid (98%) | ACS Grade | Major Chemical Supplier |
| Ethanol (Anhydrous) | 99.5% | Major Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Major Chemical Supplier |
| Sodium Bicarbonate | Saturated Aqueous Solution | In-house preparation |
| Magnesium Sulfate (Anhydrous) | ACS Grade | Major Chemical Supplier |
| Round-bottom flasks | Various sizes (1 L, 2 L) | Standard Laboratory Supplier |
| Addition Funnel | 250 mL | Standard Laboratory Supplier |
| Magnetic Stirrer/Overhead Stirrer | Appropriate for vessel size | Standard Laboratory Supplier |
| Thermometer | -20 to 100 °C | Standard Laboratory Supplier |
| Cooling Bath | Ice/Salt or Cryostat | Standard Laboratory Supplier |
| Rotary Evaporator | Standard Laboratory Equipment | Standard Laboratory Supplier |
Step 1: Synthesis of 2-(4-Methoxy-2-nitrophenyl)acetic Acid
Workflow Diagram:
Caption: Step-by-step workflow for the nitration of 4-methoxyphenylacetic acid.
Procedure:
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 4-methoxyphenylacetic acid (100 g, 0.60 mol).
-
Cooling: Cool the flask in an ice-salt bath to 0 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (400 mL) to the flask with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Mixed Acid Preparation: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (60 mL, 0.90 mol) to concentrated sulfuric acid (60 mL) while cooling in an ice bath.
-
Nitration: Add the pre-cooled mixed acid dropwise to the solution of 4-methoxyphenylacetic acid over a period of 1-2 hours. Meticulously maintain the internal reaction temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Carefully pour the reaction mixture into a 4 L beaker containing 2 kg of crushed ice with constant stirring.
-
Isolation: A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with copious amounts of cold water until the washings are neutral to pH paper.
-
Drying: Dry the solid product in a vacuum oven at 50 °C to a constant weight. The crude 2-(4-methoxy-2-nitrophenyl)acetic acid is obtained as a pale-yellow solid.
Step 2: Synthesis of this compound
Procedure:
-
Reaction Setup: To a 1 L round-bottom flask, add the crude 2-(4-methoxy-2-nitrophenyl)acetic acid (106 g, 0.50 mol) and anhydrous ethanol (500 mL).
-
Acid Catalyst: Carefully add concentrated sulfuric acid (5 mL) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (500 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 200 mL) to neutralize any remaining acid, followed by brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from ethanol/water to afford a yellow crystalline solid.[3]
Analytical Characterization and Quality Control
| Analysis | Method | Expected Result |
| Appearance | Visual Inspection | Pale yellow to yellow crystalline solid.[2] |
| Melting Point | Capillary Melting Point Apparatus | To be determined and compared with literature values. |
| ¹H NMR | 400 MHz, CDCl₃ | Consistent with the structure of this compound. |
| ¹³C NMR | 100 MHz, CDCl₃ | Consistent with the structure of this compound. |
| Mass Spectrometry | ESI-MS | [M+H]⁺ corresponding to the molecular weight of the product (240.22 g/mol ).[9] |
| Purity | HPLC | ≥98% |
Conclusion
The protocol outlined in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to stringent safety measures, researchers and production chemists can confidently produce this valuable intermediate in high yield and purity. The detailed analytical methods ensure the final product meets the quality standards required for subsequent applications in pharmaceutical and agrochemical research and development.
References
-
ResearchGate. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [Link]
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
-
University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). Ethyl 2 (4 Methoxy 2 Nitrophenyl)Acetate. Retrieved from [Link]
Sources
- 1. 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture [nsrlaboratories.com]
- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. ehs.com [ehs.com]
- 9. This compound – Biotuva Life Sciences [biotuva.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field experience. Our goal is to empower you, our fellow researchers and developers, to overcome common hurdles in this synthetic procedure.
Introduction
The synthesis of this compound is a crucial step in various drug development pathways. The most common route involves the electrophilic aromatic substitution (nitration) of Ethyl 2-(4-methoxyphenyl)acetate. While seemingly straightforward, this reaction is nuanced. The starting material contains a strongly activating methoxy group (-OCH3) and an ester side chain, which together dictate the reaction's regioselectivity and sensitivity to process parameters. The primary challenge lies in achieving selective ortho-nitration while minimizing the formation of isomers and other side products.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and solutions?
Low yield is a frequent issue stemming from several potential factors. Let's break them down.
-
Cause A: Incomplete Reaction The nitration may not have proceeded to completion. The electron-withdrawing effect of the ester group, although distanced by a methylene bridge, can slightly temper the reactivity of the aromatic ring.
-
Solution & Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material, Ethyl 2-(4-methoxyphenyl)acetate. A co-spotted plate with the starting material and the reaction mixture is essential.
-
Extended Reaction Time: If the starting material is still present after the initially planned duration, consider extending the reaction time. Monitor every 30-60 minutes via TLC.
-
Reagent Stoichiometry: Ensure that the nitrating agent (typically nitric acid) is used in a slight molar excess to drive the reaction to completion. However, a large excess can promote side reactions. A 1.1 to 1.2 molar equivalent is a good starting point.
-
-
-
Cause B: Side Product Formation The strongly activating methoxy group can lead to the formation of undesired products, primarily the dinitrated species or the isomeric Ethyl 2-(4-methoxy-3-nitrophenyl)acetate.
-
Solution & Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter. The reaction is highly exothermic. The nitrating mixture (HNO₃/H₂SO₄) should be pre-chilled and added slowly to the substrate solution while maintaining an internal temperature of 0-5 °C.[1] A runaway reaction will drastically reduce the yield of the desired product.
-
Order of Addition: Add the substrate to the nitrating mixture, or add the nitrating agent dropwise to the substrate. The latter (dropwise addition) allows for better temperature control.
-
-
-
Cause C: Product Loss During Workup/Purification The product can be lost during aqueous washing if emulsions form or during crystallization/chromatography if conditions are not optimized.
-
Solution & Troubleshooting Steps:
-
Workup: After quenching the reaction with ice water, ensure the pH is neutralized carefully. During extraction with an organic solvent (e.g., ethyl acetate), add brine (saturated NaCl solution) to break up any emulsions and reduce the solubility of the organic product in the aqueous layer.
-
Purification: The polarity of the desired ortho-nitro product and the isomeric para-nitro byproduct are very similar, making chromatographic separation challenging.[2] Refer to the purification section (Question 3) for detailed advice.
-
-
Question 2: My final product is impure. TLC and NMR analysis show multiple spots/peaks close to my product.
This is almost always due to the formation of positional isomers, which is a classic challenge in the nitration of activated aromatic rings.[3][4]
-
Cause: Formation of the 3-Nitro Isomer While the methoxy group is an ortho, para-director, some nitration can occur at the 3-position (meta to the methoxy group but ortho to the acetate side chain). The primary contaminant, however, is often the thermodynamically favored para-nitro isomer if the starting material was incorrectly identified or impure. Assuming the correct starting material, the challenge is separating the ortho product from other isomers.
-
Solution & Troubleshooting Steps:
-
Verify Starting Material: Confirm the purity and identity of your starting material, Ethyl 2-(4-methoxyphenyl)acetate, via NMR before starting.
-
Optimize Nitrating Agent: The choice of nitrating agent can influence the ortho/para ratio. Using acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) can sometimes favor ortho substitution more than a standard H₂SO₄/HNO₃ mixture.[5]
-
Purification Strategy: An impure product necessitates a robust purification strategy. See the detailed answer below.
-
-
Question 3: I'm struggling to separate the desired ortho-nitro isomer from its byproducts using column chromatography.
Separating positional isomers is a common and significant challenge because they often have very similar polarities.[2]
-
Cause: Similar Physicochemical Properties The ortho and other nitro-isomers have nearly identical molecular weights and functional groups, leading to very close Rf values on TLC and co-elution during column chromatography.
-
Solution & Troubleshooting Steps:
-
TLC Optimization: Before attempting a column, exhaustively screen solvent systems with TLC. Test various combinations of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate, Toluene/Ethyl Acetate, Dichloromethane/Hexane).[6] Aim for a solvent system that gives a ΔRf of at least 0.1 between the desired product and the main impurity.
-
Column Chromatography Technique:
-
High-Resolution Silica: Use a high-quality silica gel with a smaller particle size (e.g., 230-400 mesh).
-
Column Dimensions: Use a long, thin column rather than a short, wide one to increase the theoretical plates.
-
Loading: Load the crude product onto the column in a minimal amount of solvent. Dry-loading (adsorbing the product onto a small amount of silica before adding it to the column) is highly recommended.
-
Elution: Use a shallow gradient elution. Start with a low polarity mobile phase and very gradually increase the polarity.[6] Collect many small fractions and analyze them by TLC before combining.
-
-
Recrystallization: This can be a powerful alternative or complementary technique.
-
Solvent Screening: Test various solvents (e.g., Methanol, Ethanol, Isopropanol, or mixed solvent systems like Ethyl Acetate/Hexane) to find one in which the desired product has high solubility at high temperatures but low solubility at low temperatures, while the impurities remain in solution.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the ortho-position (2-position) the primary site of nitration? The methoxy group (-OCH3) is a strong activating group that donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions.[7] This increased electron density makes these positions more susceptible to attack by the electrophile (NO₂⁺). In this specific molecule, the C4 position is already occupied by the methoxy group, so the primary sites for substitution are C2 and C6 (ortho) and C3 and C5 (meta). The directing effect of the methoxy group strongly favors the C2 position.
-
Q2: What are the critical safety precautions for this reaction? The nitrating mixture (concentrated nitric acid and sulfuric acid) is extremely corrosive and a powerful oxidizing agent.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.
-
Fume Hood: Perform the entire reaction and workup in a well-ventilated chemical fume hood.
-
Temperature Control: As mentioned, the reaction is exothermic. Have a large ice bath ready to manage the temperature and prevent a runaway reaction.
-
Quenching: Always quench the reaction by adding the reaction mixture to ice, never the other way around. Adding water to concentrated acid can cause violent splashing.
-
-
Q3: Can I use a different nitrating agent? Yes, other nitrating agents can be used and may offer different selectivity. For example, nitronium tetrafluoroborate (NO₂BF₄) is a powerful nitrating agent. A milder alternative is using acetyl nitrate, which can be generated by mixing nitric acid with acetic anhydride.[5] The choice depends on the desired reactivity and selectivity, but H₂SO₄/HNO₃ remains the most common and cost-effective method.
Data & Protocols
Table 1: Key Experimental Parameters & Expected Observations
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Temperature | 0-5 °C | Critical for selectivity. Higher temperatures lead to dinitration and byproduct formation. |
| Nitric Acid (65-70%) | 1.1 - 1.2 molar equivalents | A slight excess drives the reaction. Too much increases the risk of over-nitration. |
| Sulfuric Acid (98%) | 2.0 - 3.0 molar equivalents | Acts as a catalyst to generate the NO₂⁺ electrophile and as a dehydrating agent. |
| Reaction Time | 1-3 hours (TLC monitored) | Incomplete reaction if too short; potential for side product formation if too long. |
| Workup | Quench on ice, neutralize, extract with Ethyl Acetate | Ensures safety and proper separation of the product from the acidic aqueous phase. |
Reference Experimental Protocol
This protocol is a representative example. All procedures should be performed with appropriate safety measures in a chemical fume hood.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 2-(4-methoxyphenyl)acetate (1.0 eq) in concentrated Sulfuric Acid (2.0 eq) at 0 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated Nitric Acid (1.1 eq) to concentrated Sulfuric Acid (1.0 eq) at 0 °C.
-
Addition: Add the pre-chilled nitrating mixture dropwise to the substrate solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Quenching: Slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Extraction: Once the ice has melted, extract the aqueous suspension three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid via flash column chromatography or recrystallization.
Visual Guides
Experimental Workflow
Caption: Synthesis workflow highlighting critical control points.
Reaction Pathway & Potential Side Products
Caption: Main reaction vs. common side-product formation pathways.
References
- BenchChem Technical Support Center. Purification of Ortho-Isopropyl Substituted Nitroaromatics.
- Google Patents. Method of purifying nitrated aromatic compounds from a nitration process (WO2016198921A1).
- Google Patents. Process for the purification of mononitro aromatic compounds (US2430421A).
- Chemistry Stack Exchange. Why is the ortho product major in the nitration of anisole with nitric acid and acetic anhydride?.
- askIITians. What happens when anisole is nitrated?.
- Pearson+. Why is anisole nitrated more rapidly than thioanisole under the same conditions?.
- ResearchGate. How can I purify two different-substituted aromatic compounds?.
- Filo. yield a mixture of ortho and para nitro anisole.
- Reachem. The Purification of Organic Compound: Techniques and Applications.
- Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- PrepChem. Synthesis of Batchwise nitration of 4-methoxyacetanilide.
- PubChem. Ethyl 4-methoxyphenylacetate.
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What happens when anisole is nitrated? - askIITians [askiitians.com]
- 4. yield a mixture of ortho and para nitro anisole 2-Nitroantsole (1) ortho .. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Why is anisole nitrated more rapidly than thioanisole under the s... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Purification of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate
Welcome to the technical support guide for the purification of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of this key synthetic intermediate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield in your experiments.
Introduction: Understanding the Challenge
This compound is a moderately polar nitroaromatic ester.[1][2][3][4] The purification of this compound from a crude reaction mixture often involves separating it from unreacted starting materials, acidic by-products, and other impurities. The primary challenges stem from the similar polarities of the desired product and potential contaminants, as well as the compound's susceptibility to hydrolysis under certain conditions. This guide provides a systematic approach to overcoming these obstacles.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification process. The table below outlines specific problems, their probable causes, and scientifically-grounded solutions.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Yield After Purification | 1. Incomplete reaction. 2. Product loss during aqueous work-up (e.g., emulsion formation). 3. Poor separation during column chromatography. | 1. Reaction Monitoring: Before work-up, confirm reaction completion using Thin Layer Chromatography (TLC).[5] 2. Work-up Optimization: During extraction, add brine (saturated NaCl solution) to break emulsions and reduce the solubility of the organic product in the aqueous layer.[6][7] 3. Chromatography Refinement: Select an optimal solvent system via TLC analysis to ensure a significant difference in retention factor (Rf) between the product and impurities. |
| Final Product is an Oil, Not a Solid | 1. Presence of residual solvent.[5] 2. Impurities are present, causing melting point depression. 3. The pure compound may inherently be a low-melting solid or an oil at room temperature. | 1. Drying: Dry the product under high vacuum for an extended period (e.g., overnight) to remove volatile solvents. Co-evaporation by adding a different, more volatile solvent (like dichloromethane) and re-evaporating can be effective. 2. Re-purification: If residual solvent is not the issue, the presence of impurities is likely. Re-purify using column chromatography with a shallower solvent gradient for better separation.[5] |
| TLC of Crude Mixture Shows Streaking | 1. The sample is too concentrated on the TLC plate. 2. The compound is highly polar and interacting strongly with the silica gel. 3. Presence of acidic impurities (e.g., the corresponding carboxylic acid). | 1. Dilution: Dilute the sample before spotting it on the TLC plate. 2. Solvent System Adjustment: Add a small amount (0.5-1%) of a polar modifier like acetic acid or triethylamine to the mobile phase to improve spot shape. Acetic acid can help protonate basic impurities, while triethylamine can deprotonate acidic ones, reducing their interaction with the silica. |
| Product Contaminated with Less Polar Impurities (e.g., Starting Materials) | 1. Incomplete reaction. 2. Inappropriate solvent system for chromatography that does not sufficiently separate the product from starting materials.[5] | 1. Reaction Completion: Ensure the reaction has proceeded to completion via TLC or LC-MS analysis. 2. Chromatography Optimization: Use a less polar solvent system at the beginning of the column chromatography to first elute the non-polar impurities before the product comes off the column.[5] A gradient elution from a non-polar (e.g., 100% Hexane) to a more polar system is highly recommended.[8] |
| Product Contaminated with a More Polar Impurity (e.g., 2-(4-methoxy-2-nitrophenyl)acetic acid) | 1. Hydrolysis of the ethyl ester to the corresponding carboxylic acid during the reaction or work-up.[5] 2. Formation of other polar side-products. | 1. Aqueous Wash: Before chromatography, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic impurity, pulling it into the aqueous layer, while leaving the neutral ester in the organic phase.[5][9] 2. Chromatography Elution: After the desired product has been collected from the column, flush the column with a highly polar solvent system (e.g., 50-100% ethyl acetate in hexane) to elute any remaining polar impurities.[10] |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for flash column chromatography?
A1: The ideal solvent system is best determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where your target compound, this compound, has an Rf value of approximately 0.25-0.35. This Rf value provides the optimal balance between retention and elution, allowing for effective separation from impurities.
-
Rationale: An Rf value in this range means the compound will travel about a third of the way up the column in one "column volume" of solvent, providing enough interaction with the stationary phase to separate from less polar (higher Rf) and more polar (lower Rf) impurities.[11]
-
Procedure: Start with a non-polar solvent like hexane and spot your crude mixture on a TLC plate. Run additional plates, gradually increasing the percentage of a more polar solvent like ethyl acetate (e.g., 5%, 10%, 20% ethyl acetate in hexane) until the desired Rf is achieved.
Q2: My compound is co-eluting with an impurity. What are my options?
A2: Co-elution occurs when two compounds have very similar polarities in a given solvent system. To resolve this:
-
Change the Solvent System: Switch one of the solvents to another with different properties. For example, if you are using Hexane/Ethyl Acetate, try switching to Hexane/Dichloromethane or Toluene/Ethyl Acetate. Different solvents interact with your compounds in unique ways, which can alter selectivity and improve separation.
-
Use a High-Performance Stationary Phase: Consider using a different stationary phase if standard silica gel is not effective. For aromatic compounds like this one, a phenyl-hexyl bonded silica phase can offer alternative selectivity through π-π interactions.[8]
-
Attempt Recrystallization: If the product is a solid, recrystallization can be a powerful alternative or a subsequent purification step.
Q3: What is the most effective way to remove the corresponding carboxylic acid impurity, 2-(4-methoxy-2-nitrophenyl)acetic acid?
A3: The most effective method is an acid-base extraction during the aqueous work-up, prior to any chromatography. The carboxylic acid is acidic, while the ester is neutral. By washing the crude organic solution (e.g., in ethyl acetate or DCM) with a weak aqueous base like saturated sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃), the acidic impurity is deprotonated to its carboxylate salt.[6][9] This salt is highly water-soluble and will be extracted into the aqueous layer, leaving the pure ester in the organic phase.
Q4: Can I use recrystallization instead of chromatography? How do I select a solvent?
A4: Yes, recrystallization is an excellent purification method if your compound is a solid and the impurities have different solubility profiles.[12]
-
Solvent Selection: The ideal recrystallization solvent is one in which your desired compound is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be completely soluble or completely insoluble at all temperatures.
-
Screening Process: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, or mixtures thereof). A good starting point is often a solvent pair, such as Ethanol/Water or Ethyl Acetate/Hexane. Dissolve the compound in the minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity appears. Then, allow it to cool slowly to promote crystal growth.
Q5: How can I definitively confirm the purity of my final product? A5: Purity should be assessed using multiple analytical techniques:
-
TLC: Run a TLC of your purified product against the crude material and starting materials. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities. The absence of peaks corresponding to starting materials, by-products, or solvents is a strong indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates components and provides their mass, confirming the presence of your target compound and detecting trace impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point suggests the presence of impurities.
Section 3: Standard Purification Protocols
Protocol 3.1: General Aqueous Work-up Procedure
This protocol is designed to remove inorganic salts, water-soluble reagents, and acidic or basic impurities before final purification.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash (Optional): Wash with 1M HCl to remove basic impurities.
-
Basic Wash: Wash with saturated aqueous NaHCO₃ solution to remove acidic impurities like 2-(4-methoxy-2-nitrophenyl)acetic acid.[5] Check the aqueous layer with pH paper to ensure it is basic. Repeat if necessary.
-
Brine Wash: Wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.[7]
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude material is now ready for column chromatography or recrystallization.
Protocol 3.2: Flash Column Chromatography
This protocol describes a standard procedure for purifying the product on a silica gel column.
-
Solvent System Selection: As determined by TLC analysis (see FAQ 1), prepare the mobile phase. A common starting point for this compound would be a mixture of hexane and ethyl acetate (e.g., 80:20 Hexane:EtOAc).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (flash chromatography) and begin collecting fractions.
-
If a gradient is needed, gradually increase the percentage of the polar solvent (e.g., increase ethyl acetate concentration) to elute more polar compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Section 4: Purification Strategy Workflow
The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy for this compound.
Caption: Decision workflow for purifying the target compound.
References
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
LookChem. (n.d.). Purification of Ethyl acetate - Chempedia. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Ethyl 2-acetylhydrazono-2-phenylacetate. Retrieved from [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016). Ethyl Acetate Purification. Retrieved from [Link]
-
ResearchGate. (2016). How can I remove ethyl acetate? Retrieved from [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). Ethyl 2 (4 Methoxy 2 Nitrophenyl)Acetate. Retrieved from [Link]
- Google Patents. (n.d.). Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution.
-
Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]
Sources
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. This compound [synhet.com]
- 3. cenmed.com [cenmed.com]
- 4. 108274-39-1|this compound|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
- 7. Sciencemadness Discussion Board - Ethyl Acetate Purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. agilent.com [agilent.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ukessays.com [ukessays.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Ethyl 2-acetylhydrazono-2-phenylacetate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, troubleshoot suboptimal yields, and provide a validated protocol to ensure reproducible, high-quality results.
Synthesis Overview and Mechanism
The most common and direct route to this compound is through the electrophilic aromatic substitution (nitration) of its precursor, Ethyl 2-(4-methoxyphenyl)acetate. The reaction relies on the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.
Mechanism: The reaction is governed by the directing effects of the substituents on the phenyl ring. The methoxy group (-OCH₃) is a powerful activating, ortho, para-director due to its strong +M (mesomeric) effect. The ethyl acetate group (-CH₂COOEt) is a deactivating group. The activating -OCH₃ group's influence is dominant, directing the incoming electrophile (NO₂⁺) primarily to the positions ortho to it. Since the para position is already occupied, the primary site of nitration is the C2 position, yielding the desired product.
Caption: Decision tree for troubleshooting low reaction yield.
Q2: My final product is impure and contains multiple isomers. How can I improve selectivity?
The formation of isomeric byproducts is a classic challenge in electrophilic aromatic substitution.
-
Primary Cause: Regioselectivity. While the C2 position is electronically favored, some nitration may occur at the C3 position (ortho to the -CH₂COOEt group and meta to the -OCH₃ group), leading to the formation of Ethyl 2-(4-methoxy-3-nitrophenyl)acetate. Over-nitration, leading to dinitro compounds, can also occur if conditions are too harsh.
-
Solution: Strict Temperature and Stoichiometry Control. Maintaining a low reaction temperature (0-5 °C) is the most critical factor for maximizing the yield of the desired 2-nitro isomer. [1]High local concentrations of the nitrating agent can also promote side reactions. Therefore, the nitrating mixture should be added slowly and dropwise to the substrate solution with vigorous stirring to ensure rapid heat dissipation and homogeneous mixing.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes formation of undesired isomers and prevents degradation. [1] |
| Reagent Addition | Slow, dropwise addition | Prevents temperature spikes and localized high concentrations of reagents. |
| Stirring | Vigorous and efficient | Ensures thermal and chemical homogeneity within the reaction flask. |
| Stoichiometry | 1.0 - 1.1 equivalents of HNO₃ | Using a slight excess ensures conversion without promoting over-nitration. |
Q3: I seem to be losing a significant amount of product during the work-up and purification. What are the best practices?
Product loss is often due to mechanical issues or chemical degradation during post-reaction processing. The ethyl ester functionality is particularly sensitive.
-
Issue: Hydrolysis of the Ester. The ester group can be hydrolyzed to a carboxylic acid under either strongly acidic or basic conditions, especially at elevated temperatures. This is a common issue during aqueous work-up. [2][3]* Best Practices for Work-up:
-
Quenching: After the reaction is complete (monitored by TLC), pour the reaction mixture slowly into a beaker of crushed ice. This neutralizes the catalytic effect of the sulfuric acid and dissipates heat.
-
Extraction: Extract the product from the aqueous layer using a water-immiscible organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) to ensure complete recovery. [4] 3. Neutralization: Combine the organic layers and wash carefully with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Do this until effervescence ceases. Follow with a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. Avoid excessive heat.
-
-
Best Practices for Purification:
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material and isomeric impurities. [3][4]Use a silica gel column and an eluent system of increasing polarity, such as a gradient of ethyl acetate in hexane. The optimal solvent system should be determined by TLC beforehand. [3] * Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective final purification step.
-
Detailed Experimental Protocol
This protocol is designed as a self-validating system for achieving a high yield of the target compound on a laboratory scale.
Materials & Reagents:
-
Ethyl 2-(4-methoxyphenyl)acetate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add Ethyl 2-(4-methoxyphenyl)acetate (1.0 eq).
-
Cool the flask to 0 °C in an ice-salt bath.
-
-
Preparation of Nitrating Mixture:
-
In a separate flask, carefully and slowly add concentrated H₂SO₄ (2.0 eq) to concentrated HNO₃ (1.1 eq) at 0 °C. Caution: This is highly exothermic and should be done slowly in an ice bath.
-
-
Nitration Reaction:
-
Slowly add the prepared nitrating mixture dropwise to the stirred solution of the starting material via the dropping funnel over 30-45 minutes.
-
Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), using a mobile phase such as 20% Ethyl Acetate in Hexane. The product spot should be more polar than the starting material.
-
-
Work-up:
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil or solid by silica gel column chromatography.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 20%) to separate the product from less polar impurities and the starting material.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound.
-
References
-
Ali, M. A., et al. (2012). Ethyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o447. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(19), 6248. Available at: [Link]
- Google Patents. (2014). CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate.
-
Caracelli, I., et al. (2007). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4277. Available at: [Link]
-
Fadlan, A., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Chemistry, 7(2), 239. Available at: [Link]
-
Patil, S., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712. Available at: [Link]
-
Cenmed Enterprises. (n.d.). Ethyl 2 (4 Methoxy 2 Nitrophenyl)Acetate. Retrieved from [Link]
- Google Patents. (1981). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
-
Al-Hourani, B. J. (2025). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. Available at: [Link]
-
Maharani, R., et al. (2019). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molecules, 24(1), 124. Available at: [Link]
-
Wang, C., et al. (2013). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. Advanced Materials Research, 781-784, 520-523. Available at: [Link]
-
Komala, I., et al. (2022). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. Pharmaceutical and Biomedical Sciences Journal, 4(2), 85-89. Available at: [Link]
-
Caracelli, I., et al. (2010). Ethyl (E)-2-methoxyimino-2-(4-nitrobenzoyl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 2), o359. Available at: [Link]
- Google Patents. (2022). CN114436835A - Preparation process of ethyl p-methoxycinnamate.
-
Liu, Q. (2004). Optimization of p-nitrophenyl ethanol ether synthesis. ResearchGate. Available at: [Link]
Sources
Optimizing reaction conditions for the nitration of ethyl 2-(4-methoxyphenyl)acetate
Welcome to the technical support center for the nitration of ethyl 2-(4-methoxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this electrophilic aromatic substitution reaction. The following question-and-answer format is based on extensive laboratory experience and aims to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected major product of the nitration of ethyl 2-(4-methoxyphenyl)acetate, and why?
The nitration of ethyl 2-(4-methoxyphenyl)acetate is an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) on the benzene ring is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.[1][2] The ethyl acetate group (-CH₂COOEt), while weakly deactivating, will have its directing influence largely overridden by the powerful methoxy group.
Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), will preferentially add to the positions ortho and para to the methoxy group.[3] Due to steric hindrance from the bulky ethyl acetate group at the ortho position, the major product is expected to be ethyl 2-(4-methoxy-3-nitrophenyl)acetate . A smaller amount of the ortho-isomer, ethyl 2-(4-methoxy-2-nitrophenyl)acetate, may also be formed.[4]
Q2: My reaction is turning a dark brown/black color, and I'm getting a low yield of the desired product. What's happening?
A dark coloration and low yield often indicate the occurrence of side reactions, primarily oxidation and/or polynitration.
-
Oxidation: The methoxy group, being strongly activating, makes the aromatic ring electron-rich and thus more susceptible to oxidation by the nitric acid, which is a strong oxidizing agent.[5] This can lead to the formation of phenolic byproducts and other colored impurities.[6]
-
Polynitration: The activating nature of the methoxy group can also lead to the addition of more than one nitro group to the aromatic ring, especially if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent).[7][8] These dinitrated products are often highly colored and can be difficult to separate from the desired mononitrated product.
Solutions:
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, using an ice bath or a cryocooler. This helps to control the rate of the highly exothermic nitration reaction and minimize side reactions.[7]
-
Slow Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of ethyl 2-(4-methoxyphenyl)acetate. This prevents a rapid increase in temperature and localized high concentrations of the nitrating agent.
-
Choice of Nitrating Agent: For highly activated substrates, consider using a milder nitrating agent.[9]
Q3: I'm struggling to isolate my product. After quenching the reaction with ice water, I don't see a precipitate, or I get an oily substance.
This is a common issue and can be attributed to several factors:
-
Product Solubility: The nitrated product may have some solubility in the acidic aqueous workup solution, especially if a large volume of water is used.
-
Incomplete Reaction: If the reaction has not gone to completion, the unreacted starting material, which is an oil at room temperature, will be present in the mixture.
-
Formation of Oily Byproducts: Oxidation and other side reactions can produce tarry, oily impurities that can coat the desired product and prevent its crystallization.
Troubleshooting Steps:
-
Extraction: Instead of relying on precipitation, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[10] This will transfer the desired product and other organic components into the organic layer, leaving the inorganic acids and salts in the aqueous layer.
-
Washing the Organic Layer: Wash the organic layer sequentially with:
-
Cold water to remove the bulk of the acid.
-
A saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be cautious as this will generate CO₂ gas.
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and then remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product will likely be an oil or a semi-solid. Purification by column chromatography on silica gel is often necessary to isolate the pure nitrated product.[10] A solvent system such as a mixture of hexane and ethyl acetate is a good starting point for elution.
Q4: How do I choose the right nitrating agent and reaction conditions?
The choice of nitrating agent and conditions is critical for a successful reaction and depends on the reactivity of the substrate.[5] For an activated ring like that in ethyl 2-(4-methoxyphenyl)acetate, milder conditions are generally preferred to avoid side reactions.
| Nitrating System | Typical Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | 0-10°C | Inexpensive and readily available. | Strongly acidic and oxidizing, can lead to side reactions with activated substrates.[11][12] |
| Acetyl Nitrate (from HNO₃ and Acetic Anhydride) | 0-25°C | Milder than mixed acid, often gives cleaner reactions. | Requires in situ preparation, acetic anhydride is corrosive. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | 0-25°C in an inert solvent | A pre-formed, stable nitronium salt, can provide good regioselectivity. | More expensive than other options. |
| Dinitrogen Pentoxide (N₂O₅) | Low temperatures (-78 to 0°C) | A powerful nitrating agent that can be used under non-acidic conditions.[9] | Can be explosive and requires careful handling. |
For the nitration of ethyl 2-(4-methoxyphenyl)acetate, a mixture of concentrated nitric acid and sulfuric acid at low temperatures is a common and effective choice. However, careful control of the reaction conditions is paramount.
Q5: What are the key safety precautions I should take during a nitration reaction?
Nitration reactions are potentially hazardous due to the use of strong acids and the exothermic nature of the reaction.[13][14][15] Strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.[15]
-
Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.[13]
-
Exothermic Reaction: Be prepared for a highly exothermic reaction. Use a robust cooling system and monitor the internal temperature of the reaction mixture continuously.[7]
-
Runaway Reaction: Have a plan in place for a runaway reaction. This may include a larger ice bath for emergency cooling or a quenching solution (e.g., a large volume of cold water or ice), though quenching should be done with extreme caution as the dilution of strong acids is also highly exothermic.[7]
-
Handling of Acids: Always add acid slowly to water, never the other way around. When preparing the nitrating mixture, add the nitric acid slowly to the sulfuric acid while cooling in an ice bath.
-
Waste Disposal: Neutralize acidic waste before disposal according to your institution's guidelines. Do not mix nitric acid waste with other organic or acidic waste streams.[16]
Experimental Workflow & Diagrams
General Protocol for the Nitration of Ethyl 2-(4-methoxyphenyl)acetate
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a measured volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to 0-5°C.
-
Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve ethyl 2-(4-methoxyphenyl)acetate in a suitable solvent (e.g., dichloromethane or acetic acid). Cool the solution to 0°C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material while maintaining the internal temperature between 0°C and 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Workflow
Caption: A typical workflow for the nitration of ethyl 2-(4-methoxyphenyl)acetate.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common nitration issues.
References
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
Morsch, L. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. Retrieved from [Link]
-
Safety Shorts. (2024, June 7). Nitration reaction safety [Video]. YouTube. Retrieved from [Link]
-
Queiroz, J. F. D., Carneiro, J. W. D. M., Sabino, A. A., Sparrapan, R., Eberlin, M. N., & Esteves, P. M. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 71(16), 6192–6203. [Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
- E. I. Du Pont De Nemours and Company. (2016). Method of purifying nitrated aromatic compounds from a nitration process (Patent No. WO2016198921A1). Google Patents.
-
Princeton University Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]
-
askIITians. (2025, August 30). What happens when anisole is nitrated?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic nitration under various conditions [Image]. Retrieved from [Link]
-
Elsevier Science Ltd. (2001). A Fast and Mild Method for the Nitration of Aromatic Rings. ChemInform, 32(31). [Link]
-
Discussion Forum. (2024, February 13). How does anisole react in nitration, and what is the product obtained when it reacts with a mixture of concentrated sulfuric and nitric acids?. Retrieved from [Link]
- CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate. (n.d.). Google Patents.
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
ResearchGate. (2025, August 10). Nitration Mechanisms of Anisole during Gamma Irradiation of Aqueous Nitrite and Nitrate Solutions. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
- Fadlan, A., Masitoh, H., Niadisti, B. R. A., Khusnayaini, I. A., Agustin, L., & Roshuna, J. F. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Chemistry, 7(2), 239.
-
Cenmed Enterprises. (n.d.). Ethyl 2 (4 Methoxy 2 Nitrophenyl)Acetate. Retrieved from [Link]
-
Chemistry - Queen's University. (2023, August 3). Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis [Video]. YouTube. Retrieved from [Link]
-
My Blog. (2021, April 4). Nitration of Anizole. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
American Chemical Society. (n.d.). THE NITRATION OF PHENYLACETIC ACID. Journal of the American Chemical Society. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(4), 353. [Link]
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Chegg. (2020, November 24). Solved Question: Draw the mechanism for nitration of. Retrieved from [Link]
-
Quora. (2018, January 24). Why is the nitration of phenyl acetate slower than phenol?. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters (Patent No. EP0032620A1).
-
PubChem. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. Retrieved from [Link]
- Arkivoc. (2009). Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF. 2009(5), 6-16.
-
Reddit. (2023, November 28). Di-nitration troubleshooting. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-formyl-3-methoxy-5-nitrophenyl)acetate. Retrieved from [Link]
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Side reactions to avoid during the synthesis of "Ethyl 2-(4-methoxy-2-nitrophenyl)acetate"
Welcome to the technical support resource for the synthesis of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, understanding, and mitigating common side reactions. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the rationale behind them.
Issue 1: Poor Regioselectivity - Contamination with the 3-Nitro Isomer
-
Question: My post-reaction analysis (NMR, LC-MS) shows a significant peak corresponding to an unwanted isomer, which I believe is Ethyl 2-(4-methoxy-3-nitrophenyl)acetate. How can I improve the yield of the desired 2-nitro product?
-
Answer: This is the most common challenge in this synthesis and stems from the fundamental principles of electrophilic aromatic substitution. The starting material, Ethyl 2-(4-methoxyphenyl)acetate, has two directing groups:
-
-OCH₃ (Methoxy) Group: A powerful activating, ortho-, para-director. It strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 and C5 positions.[1][2]
-
-CH₂COOEt (Ethyl Acetoxy) Group: A weakly deactivating, ortho-, para-director. It directs to the C2 and C6 positions.
The methoxy group's activating effect is dominant, making the C3 position the most electronically favored site for nitration. To favor substitution at the sterically hindered and less electronically favored C2 position, you must carefully control the reaction kinetics.
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between -10 °C and 0 °C. Lower temperatures reduce the reaction's overall energy, allowing the subtle directing effect of the ethyl acetoxy group to have more influence and favoring the kinetically controlled product over the thermodynamically favored one.[3]
-
Slow Reagent Addition: Add the nitrating agent (e.g., mixed acid) dropwise over an extended period while vigorously stirring. This keeps the concentration of the highly reactive nitronium ion low at any given moment, preventing localized temperature spikes and reducing the likelihood of reaction at the most reactive C3 position.
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, consider milder nitrating agents if selectivity remains an issue.[4][5] Reagents like acetyl nitrate (formed in situ from nitric acid and acetic anhydride) can sometimes offer improved regioselectivity in complex systems.
-
Issue 2: Formation of Dark, Tarry Byproducts and Low Mass Balance
-
Question: My reaction mixture turns dark brown or black, and upon workup, I recover very little product, mostly an intractable tar. What is causing this decomposition?
-
Answer: Tar formation is a clear sign of oxidative side reactions and/or runaway nitration. The benzene ring is highly activated by the methoxy group, making it susceptible to over-reaction and oxidation by the strong acid mixture.[6][7]
Solutions:
-
Aggressive Cooling: Ensure your cooling bath is stable and can handle any potential exotherm. Pre-cool the substrate solution to the target temperature before beginning the addition of the nitrating agent.
-
Stoichiometric Control: Use a precise molar equivalent of nitric acid. An excess of the nitrating agent significantly increases the risk of both dinitration and oxidative degradation.
-
Quenching Procedure: Quench the reaction by pouring it slowly onto crushed ice or into a vigorously stirred ice-water slurry. This rapidly dilutes the acid and dissipates heat, stopping the reaction and preventing further degradation during workup.
-
Issue 3: Contamination with a Dinitrated Species
-
Question: My mass spectrometry data shows a significant peak with a mass corresponding to a dinitrated product (Ethyl 2-(4-methoxy-2,X-dinitrophenyl)acetate). How do I prevent this over-nitration?
-
Answer: The formation of a dinitrated product is caused by the same factors that lead to tarring: the high reactivity of the aromatic ring.[6] Once the first nitro group is added, the ring is deactivated, but the powerful activating effect of the methoxy group can still allow for a second nitration under forceful conditions.
Solutions:
-
Limit Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately. Allowing the reaction to stir for an extended period after completion provides an opportunity for the slower, secondary nitration to occur.
-
Re-evaluate Stoichiometry: As with preventing tar formation, use no more than 1.0-1.05 molar equivalents of nitric acid.
-
Issue 4: Product Hydrolysis to the Carboxylic Acid
-
Question: My final product is contaminated with 2-(4-methoxy-2-nitrophenyl)acetic acid. How did the ethyl ester hydrolyze?
-
Answer: Ester hydrolysis is a common side reaction in strongly acidic aqueous environments or during a basic workup.[8][9] The nitrating mixture is typically a source of both strong acid and some amount of water, which can facilitate the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Solutions:
-
Use Anhydrous Conditions: While challenging with mixed acid, ensure your sulfuric acid is concentrated (98%) and the nitric acid is fuming or has a low water content.
-
Careful Workup: During the aqueous workup, keep the temperature low (ice bath). When neutralizing the acid, avoid using a strong base like NaOH if possible. A milder base, such as a saturated sodium bicarbonate (NaHCO₃) solution, can be added slowly to neutralize the acid without creating a highly basic environment that would accelerate ester hydrolysis.[9]
-
Purification: If a small amount of the acid is formed, it can often be removed during purification. The acid is much more polar than the ester and can be separated by silica gel column chromatography.
-
Summary of Side Reactions and Mitigation Strategies
| Side Reaction | Probable Cause(s) | Prevention & Mitigation Strategy |
| Isomer Formation (3-Nitro) | Dominant ortho-directing effect of the -OCH₃ group. | Maintain low temperature (-10 to 0 °C); slow, dropwise addition of nitrating agent. |
| Over-Nitration (Dinitration) | Excess nitrating agent; prolonged reaction time; high temperature. | Use stoichiometric (1.0-1.05 eq.) nitrating agent; monitor via TLC and quench upon completion. |
| Oxidation/Tarring | Highly activated ring; excess nitrating agent; high temperature. | Maintain strict low-temperature control; slow addition; quench reaction effectively onto ice. |
| Ester Hydrolysis | Presence of water in acid; strongly basic conditions during workup. | Use concentrated acids; perform workup at low temperature; use mild base (e.g., NaHCO₃) for neutralization. |
Frequently Asked Questions (FAQs)
-
Q1: What are the most critical parameters to control in this synthesis?
-
A1: Temperature is paramount. It directly influences selectivity (isomer distribution) and the prevalence of degradation pathways (oxidation, over-nitration). The second most critical parameter is the rate of addition of the nitrating agent, which is directly tied to maintaining temperature control.
-
-
Q2: How should I purify the final product?
-
A2: The crude product is almost always a mixture requiring purification. Silica gel column chromatography is the most effective method.[3][9] A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity will effectively separate the desired 2-nitro ester from the starting material, the more polar 3-nitro isomer, and the highly polar carboxylic acid byproduct.
-
-
Q3: Can I use a different starting material to avoid the regioselectivity problem?
-
A3: Yes, alternative synthetic routes often provide better control. For instance, some patented methods start with a pre-functionalized ring, such as 4-methoxy-2-nitrotoluene, which is then halogenated at the benzylic position and converted to the acetate.[10][11] While more steps are involved, this approach completely avoids the challenges of regioselective nitration.
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction alongside the primary competing side reactions.
Caption: Reaction scheme for the synthesis of this compound and its major side products.
Protocol: Nitration of Ethyl 2-(4-methoxyphenyl)acetate
This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve Ethyl 2-(4-methoxyphenyl)acetate (1.0 eq.) in a suitable solvent (e.g., acetic anhydride or dichloromethane).
-
Cool the flask to -10 °C using an acetone/dry ice bath.
-
-
Nitrating Mixture Preparation:
-
In a separate flask, cautiously add concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (2.0 eq.) while cooling in an ice bath. Allow the mixture to cool to 0 °C.
-
-
Reaction:
-
Slowly add the cold nitrating mixture to the solution of the starting material via the dropping funnel over 45-60 minutes.
-
CRITICAL: Maintain the internal reaction temperature below 0 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at -5 °C to 0 °C for an additional 1-2 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), checking for the disappearance of the starting material.
-
-
Workup:
-
Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a vigorously stirred slurry of crushed ice and water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with cold water, then with a cold, saturated NaHCO₃ solution (add slowly to control foaming), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to separate isomers and other impurities.
-
References
-
Filo. (n.d.). Name the major product obtained in the nitration of anisole. Retrieved from [Link]
-
Olah, G. A., Narang, S. C., & Olah, J. A. (1981). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: A critical reexamination of the "early transition state" concept of regioselectivity in aromatic substitution. Proceedings of the National Academy of Sciences, 78(6), 3298-3300. Available from: [Link]
-
Williams, D. L. H. (2005). Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole. Journal of the Chemical Society, Perkin Transactions 2, (12), 1838-1842. Available from: [Link]
-
askIITians. (n.d.). What happens when anisole is nitrated? Retrieved from [Link]
-
Pearson+. (n.d.). Why is anisole nitrated more rapidly than thioanisole under the same conditions? Retrieved from [Link]
- Google Patents. (2010). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemistry, 23(3), 725-732. Available from: [Link]
-
Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(19), 6265. Available from: [Link]
-
Tee, O. S., & Bennett, J. M. (1988). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of alkyl chains. Canadian Journal of Chemistry, 66(6), 1582-1587. Available from: [Link]
-
PrepChem.com. (2023). Synthesis of 2-(3-nitro-4-methoxyphenyl)propionic acid. Retrieved from [Link]
- Google Patents. (2013). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
Vassar College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]
-
Ridd, J. H., & Sandall, J. P. B. (1982). Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1457-1462. Available from: [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Bentley, T. C., & Ruso, A. M. (2021). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Chemistry, 3(4), 1189-1197. Available from: [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
- Google Patents. (2020). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
-
Sanyal, G., & Maren, T. H. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Journal of Biological Chemistry, 261(22), 10324-10327. Available from: [Link]
-
Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of p-nitrophenyl acetate. Retrieved from [Link]
-
Pearson+. (n.d.). What is the major product(s) of each of the following reactions? Retrieved from [Link]
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Technical Support Center: Troubleshooting the Reduction of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate
Welcome to the technical support center for the synthesis and troubleshooting of aromatic amine derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the reduction of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate. Here, we will address common challenges encountered during this critical synthetic step, providing in-depth, experience-driven solutions to help you achieve optimal results in your laboratory.
The reduction of a nitroarene to an aniline is a fundamental transformation in organic synthesis. However, its success is contingent on a nuanced understanding of reagent choice, reaction kinetics, and potential side reactions. This guide is structured in a question-and-answer format to directly tackle the specific issues you may face.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reduction of this compound is incomplete or proceeding very slowly. What are the likely causes and how can I resolve this?
A1: Incomplete or sluggish reactions are a common hurdle in nitro group reductions. The root cause often lies in one or more of the following factors: reagent activity, reaction conditions, or substrate solubility. Let's break down a systematic approach to diagnosing and solving this issue.
Causality and Strategic Solutions:
-
Reagent & Catalyst Activity: The potency of your reducing agent is paramount.
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel): Catalysts can deactivate over time due to improper storage or poisoning by impurities. Always use a fresh batch of catalyst from a reputable supplier. If you suspect catalyst deactivation, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[1]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are critical.[1] Ensure you are using a fine powder to maximize the reactive surface. For metals like zinc, pre-activation with dilute acid might be necessary to remove passivating oxide layers.
-
Other Reducing Agents (e.g., Sodium Dithionite): Reagents like sodium dithionite can decompose upon exposure to air and moisture.[1] It is crucial to use a freshly opened container or a reagent that has been stored under inert gas.
-
-
Solvent and Solubility: For a successful reaction, your starting material must be adequately dissolved in the reaction solvent.
-
This compound has moderate polarity. For catalytic hydrogenations, solvents like ethanol, methanol, or ethyl acetate are typically effective. If solubility is an issue, a co-solvent system such as ethanol/water or acetic acid may improve it.[1]
-
For metal/acid reductions, protic solvents like ethanol or acetic acid are often used.[2]
-
-
Reaction Temperature & Pressure:
-
While many nitro reductions proceed efficiently at room temperature, some substrates require heating to achieve a practical rate.[1] A modest increase in temperature (e.g., to 40-50 °C) can often significantly accelerate the reaction. However, be mindful that excessive heat can promote side reactions.
-
In catalytic hydrogenation, increasing the hydrogen pressure (e.g., from 1 atm to 50 psi) can enhance the reaction rate, especially for sterically hindered substrates.
-
-
Potential for Intermediate Formation: The reduction of a nitro group is a stepwise process that can sometimes stall at intermediate stages, such as the nitroso or hydroxylamine species.[3] This can be particularly problematic if the intermediates are less reactive under the chosen conditions.
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing an incomplete reduction.
Caption: Troubleshooting Decision Tree for Incomplete Reduction.
Q2: I'm observing the formation of significant side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity towards the desired aniline?
A2: The formation of partially reduced intermediates is a common challenge that arises from the stepwise nature of nitro group reduction. The key to enhancing selectivity is to ensure that the reaction conditions favor the complete reduction to the amine.
Mechanistic Insight and Strategic Adjustments:
The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) proceeds through several intermediates:
R-NO₂ → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amine)
Condensation reactions between these intermediates can also lead to azoxy (R-N=N(O)-R) and azo (R-N=N-R) compounds.[3][4]
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation (Pd/C): This is often the cleanest method and is highly effective for complete reduction.[5] The risk of intermediate accumulation is generally low with this method.
-
Fe in Acidic Media (e.g., Fe/HCl or Fe/NH₄Cl): This is a robust and chemoselective method that is less prone to stopping at intermediate stages compared to some other metal-based reductions.[6] The Fe/NH₄Cl system is particularly advantageous as it operates under milder, near-neutral conditions.[6]
-
Tin(II) Chloride (SnCl₂): While effective, SnCl₂ can sometimes lead to the formation of hydroxylamine intermediates, especially if the stoichiometry or reaction conditions are not optimized.[4]
-
Sodium Dithionite (Na₂S₂O₄): This reagent is known for its high chemoselectivity and is a good option for substrates with other sensitive functional groups.[7]
-
-
Reaction Parameters:
-
Stoichiometry: Ensure a sufficient excess of the reducing agent is used. For metal-based reductions, a 3-5 fold molar excess of the metal is common.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also sometimes favor the formation of condensation byproducts. If side products are an issue, consider running the reaction at a lower temperature for a longer period.
-
Visualizing the Reduction Pathway and Side Reactions
Caption: Simplified Nitro Group Reduction Pathway and a Key Side Reaction.
Q3: My workup procedure is problematic. I'm having difficulty removing metal salts, especially when using Tin(II) Chloride.
A3: The removal of inorganic byproducts is a critical and often challenging aspect of reactions employing metal-based reducing agents.
Strategic Workup and Purification:
-
For Tin(II) Chloride Reductions:
-
A major drawback of using tin reagents is the formation of gelatinous tin salts during the basic workup, which can make product extraction difficult.[6]
-
Recommended Protocol: After the reaction is complete, and before basification, it is often beneficial to filter the reaction mixture to remove any unreacted metal. Then, during the basification step (e.g., with aqueous NaOH or NaHCO₃), it's crucial to add the base slowly with vigorous stirring to manage the precipitation of tin hydroxides.[6] Using a filter aid like Celite during filtration of the tin salts can significantly improve the process.
-
-
For Iron Reductions:
-
Iron salts are generally easier to handle. A common and effective workup involves filtering the hot reaction mixture through Celite to remove the iron oxides and unreacted iron.[8] The filtrate can then be concentrated and the product extracted.
-
-
General Purification:
-
The resulting amine, Ethyl 2-(2-amino-4-methoxyphenyl)acetate, is a relatively polar compound.
-
Extraction: Use a suitable organic solvent like ethyl acetate for extraction.[9] Multiple extractions will ensure a good recovery. Washing the combined organic layers with brine can help to remove residual water.
-
Chromatography: If further purification is needed, column chromatography on silica gel is a standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should provide good separation.
-
Recommended Experimental Protocols
Protocol 1: Reduction using Iron and Ammonium Chloride
This method is often preferred for its mild conditions and straightforward workup.[6]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 to 4:1 ratio), add ammonium chloride (4.0-5.0 eq).
-
Addition of Iron: Heat the mixture to reflux (approximately 80-90 °C) and add iron powder (3.0-4.0 eq) portion-wise over 15-30 minutes. The reaction is exothermic, so control the addition rate to maintain a steady reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: While still hot, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purify by column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is a clean and efficient method, particularly suitable for scaling up.[5]
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add 10% Palladium on Carbon (5-10 mol % Pd).
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and stir vigorously.
-
Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC or LC-MS. The reaction is usually complete within 4-12 hours at room temperature.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Be cautious as the catalyst can be pyrophoric. It is best to keep the Celite pad moist with solvent during filtration.
-
Purification: Concentrate the filtrate under reduced pressure to afford the product. The crude product is often of high purity, but can be further purified by chromatography if needed.
Summary of Reagent Choices
| Reagent System | Advantages | Disadvantages |
| H₂/Pd/C | High yield, clean reaction, easy product isolation.[5] | Catalyst can be expensive and pyrophoric; may reduce other functional groups.[5] |
| Fe/NH₄Cl | Inexpensive, mild conditions, good chemoselectivity.[6][10] | Requires filtration of iron salts. |
| SnCl₂/HCl | Effective and chemoselective.[5][11] | Workup can be difficult due to gelatinous tin salts; acidic conditions.[6] |
| Na₂S₂O₄ | Mild, metal-free, good for sensitive substrates.[7][12] | Can require aqueous or biphasic solvent systems. |
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Reduction of nitro compounds. Retrieved from [Link]
- Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
- Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances.
-
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
- Reddy, K. L., et al. (2020).
- Li, Y., et al. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega.
- Akkurt, M., et al. (2008). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules.
-
ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Retrieved from [Link]
-
Universitat de Barcelona. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]
- Park, K. K., Oh, C. H., & Sim, W. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry.
-
Cenmed Enterprises. (n.d.). Ethyl 2 (4 Methoxy 2 Nitrophenyl)Acetate. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Tin(II) chloride. Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 12. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
Stability and storage of "Ethyl 2-(4-methoxy-2-nitrophenyl)acetate"
Technical Support Center: Ethyl 2-(4-methoxy-2-nitrophenyl)acetate
Welcome to the technical support guide for this compound (CAS No. 108274-39-1). This document provides in-depth guidance on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of their experiments and the longevity of this valuable reagent.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term storage, it is recommended to store this compound in a tightly sealed container in a dry environment at room temperature.[1][2] To further enhance stability and maintain product quality over extended periods, some sources suggest storing similar nitroaromatic compounds under refrigerated or freezer conditions.[3][4] Always ensure the container is well-sealed to prevent moisture absorption, which can contribute to hydrolysis of the ester group.
Q2: What is the expected shelf-life of this compound?
When stored under the recommended conditions (sealed, dry, room temperature), the compound is expected to be stable for at least 12 months.[4] However, the actual shelf-life can be influenced by the purity of the initial material and the specific storage environment. For critical applications, it is advisable to re-analyze the purity of the compound if it has been in storage for an extended period.
Q3: Is this compound sensitive to light or air?
Q4: What are the potential degradation pathways for this compound?
The two primary sites for potential degradation in this compound are the ester functional group and the nitro group.
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis, particularly in the presence of moisture, acids, or bases, which would yield 2-(4-methoxy-2-nitrophenyl)acetic acid.
-
Reduction of the Nitro Group: The nitro group is prone to reduction, which can occur under various conditions, including the presence of reducing agents or certain metals.[6][7] This would lead to the formation of the corresponding amino compound, Ethyl 2-(2-amino-4-methoxyphenyl)acetate. This reduction can significantly alter the compound's chemical and biological properties.
Q5: What are the common impurities found in this compound?
Impurities can arise from the synthesis process or from degradation over time. Common impurities may include the hydrolyzed carboxylic acid, the reduced amino compound, or residual starting materials from its synthesis. The purity of commercially available this compound is typically ≥95%.[2][8][9]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in an experimental setting.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the compound leading to a lower effective concentration or the presence of interfering byproducts.
-
Troubleshooting Steps:
-
Verify Purity: Assess the purity of your stock of this compound using an appropriate analytical method such as HPLC or ¹H NMR.
-
Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound.
-
Solution Stability: Prepare fresh solutions for each experiment. Nitroaromatic compounds can be less stable in certain solvents, especially over extended periods.
-
Control Experiment: Run a control experiment with a newly acquired batch of the compound to rule out batch-to-batch variability.
-
Issue 2: Solubility problems or precipitation in solution.
-
Possible Cause: The compound has a moderate polarity. The choice of solvent is crucial for maintaining its solubility.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using a suitable solvent. While soluble in many organic solvents, its solubility in aqueous solutions may be limited.
-
Sonication/Gentle Warming: To aid dissolution, you can try gentle warming or sonication. However, be cautious with heating as it can accelerate degradation.
-
Co-solvents: For aqueous-based assays, consider using a co-solvent system (e.g., DMSO/water, ethanol/water) to improve solubility. Always check the compatibility of the co-solvent with your experimental system.
-
Issue 3: Color change of the solid compound or its solutions.
-
Possible Cause: A change in color, such as darkening, can be an indicator of degradation. The formation of nitroso or other colored byproducts can lead to this observation.
-
Troubleshooting Steps:
-
Visual Inspection: Regularly inspect the solid compound for any changes in color or appearance.
-
Analytical Confirmation: If a color change is observed, confirm the integrity of the compound using analytical techniques like HPLC-UV/Vis or LC-MS to identify potential degradation products.
-
Discard if Necessary: If significant degradation is confirmed, it is best to discard the batch and obtain a fresh supply to ensure the reliability of your experimental results.
-
Data and Protocols
Summary of Key Data
| Parameter | Value | Source(s) |
| CAS Number | 108274-39-1 | [1][2][9] |
| Molecular Formula | C₁₁H₁₃NO₅ | [1][2][8] |
| Molecular Weight | 239.23 g/mol | [1][8] |
| Recommended Storage | Room temperature, dry, sealed | [1][2] |
| Purity (Typical) | ≥95% | [2][8][9] |
Protocol for Assessing Purity by HPLC
This protocol provides a general method for assessing the purity of this compound. Optimization may be required for your specific instrumentation.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 50-100 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 30% B, ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Visualizing Potential Degradation
The following diagram illustrates the two primary, plausible degradation pathways for this compound based on the chemical properties of its functional groups.
Sources
- 1. 108274-39-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. fishersci.com [fishersci.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cenmed.com [cenmed.com]
- 9. This compound [synhet.com]
Technical Support Center: Purification of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate
Welcome to the technical support center for Ethyl 2-(4-methoxy-2-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. We provide in-depth, field-proven insights and detailed protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered during the purification process.
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically arise from the synthetic route, which commonly involves the nitration of an Ethyl 4-methoxyphenylacetate precursor.[1][2] The primary impurities include:
-
Unreacted Starting Material: Ethyl 2-(4-methoxyphenyl)acetate may remain if the nitration reaction does not go to completion.
-
Isomeric Byproducts: Nitration of the aromatic ring can produce other positional isomers, such as Ethyl 2-(4-methoxy-3-nitrophenyl)acetate, although the directing effects of the substituents generally favor the desired product.
-
Hydrolysis Product: The ester functional group can be hydrolyzed to the corresponding carboxylic acid, 2-(4-methoxy-2-nitrophenyl)acetic acid, particularly during aqueous workup under non-neutral pH conditions.[3]
-
Residual Reagents: Traces of nitrating agents (e.g., nitric acid, sulfuric acid) and solvents used during the reaction and workup can persist.[4][5]
Q2: How do I choose between recrystallization and column chromatography for purification?
A2: The choice depends on the impurity profile and the quantity of material.
-
Recrystallization is ideal when you have a solid crude product with a relatively high purity (typically >80%) and the impurities have different solubility profiles from the desired compound.[6] It is often faster and more scalable for large quantities.
-
Column Chromatography is the preferred method for complex mixtures containing multiple components, impurities with similar solubility to the product, or when the crude product is an oil.[7] It offers higher resolving power but is generally more time-consuming and solvent-intensive.
Q3: My crude product is a brown oil, but the pure compound is expected to be a solid. What does this indicate?
A3: An oily or discolored crude product often suggests the presence of significant impurities or residual solvent.[3] Impurities can disrupt the crystal lattice formation, leading to an oil instead of a solid. This is a strong indicator that column chromatography will be necessary as the primary purification step before a final recrystallization can be attempted.
Q4: What analytical techniques are best for monitoring the purification process?
A4: Thin Layer Chromatography (TLC) is indispensable for real-time monitoring. It is used to check the reaction progress, identify the components in the crude mixture, screen for an appropriate solvent system for column chromatography, and check the purity of column fractions.[8] For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standards. HPLC provides quantitative purity data, while NMR confirms the structure and can reveal the presence of impurities that may not be visible by other methods.
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on an initial analysis of your crude product.
Caption: Decision workflow for purification strategy.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during purification.
Issue 1: Recrystallization Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of your impure compound.[9] High concentration of impurities is preventing crystal lattice formation. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool much more slowly. If the issue persists, consider a different solvent with a lower boiling point or purify by column chromatography first.[9] |
| No crystals form upon cooling. | Too much solvent was added, and the solution is not saturated. The solution is supersaturated, but nucleation has not occurred. | To induce crystallization: 1) Scratch the inside of the flask at the solution's surface with a glass rod.[9] 2) Add a "seed crystal" of pure product, if available. 3) Reduce the solvent volume by gentle heating or under a stream of nitrogen, then allow it to cool again. 4) Cool the solution in an ice bath to further decrease solubility.[10] |
| Low recovery of purified product. | The chosen solvent is too effective, keeping a significant amount of product dissolved even at low temperatures.[9] Premature crystallization occurred during a hot filtration step. | Cool the filtrate (mother liquor) in an ice bath to see if more product crystallizes. If so, your single solvent may be inadequate. Re-evaluate your solvent choice or consider a mixed-solvent system.[9] To prevent premature crystallization, ensure your filtration apparatus is pre-heated.[9] |
| Product is still impure after recrystallization. | The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent crystallizes an impurity along with the product. | Ensure the solution cools slowly and undisturbed to allow for proper crystal formation.[6] Re-run the solvent screening process. The ideal solvent should dissolve impurities well even at low temperatures or not dissolve them at all, allowing for their removal by filtration.[9] |
Issue 2: Column Chromatography Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurity. | The eluent system lacks the proper selectivity for the separation. The column was overloaded with crude material. | Re-optimize the eluent system using TLC. Test different solvent combinations (e.g., switch ethyl acetate for acetone, or hexane for toluene) to alter selectivity. Use a shallower polarity gradient during elution. Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel weight). |
| Compound streaks badly on the TLC/column. | The compound is highly polar and is interacting strongly with the acidic silanol groups on the silica surface.[8][11] The sample was loaded in a solvent that is too strong/polar. | Add a small amount (0.1-1%) of a polar modifier like methanol or acetic acid to the eluent to improve peak shape. Note: Acetic acid can promote ester hydrolysis, so use with caution and remove thoroughly. Load the sample dissolved in a minimal amount of a non-polar solvent or adsorb it onto a small amount of silica gel before loading ("dry loading"). |
| Product will not elute from the column. | The eluent is not polar enough to displace the highly polar nitroaromatic compound from the silica gel.[12] | Gradually increase the polarity of the eluent. A common system for polar compounds is dichloromethane/methanol. If the compound still does not elute, consider using a more polar stationary phase like alumina or reverse-phase chromatography.[11][12] |
| Product appears to decompose on the column. | The compound is unstable on the acidic silica gel surface, potentially leading to hydrolysis of the ester.[12] | Perform a stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting to see if degradation occurs.[12] If unstable, you can use deactivated silica gel (e.g., by flushing the column with a solvent containing 1% triethylamine, though this may not be suitable for your compound) or switch to a less acidic stationary phase like neutral alumina.[12] |
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol details the standard method for purifying a solid nitroaromatic compound.[9][10]
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature. The ideal solvent will not dissolve the compound at room temperature. Heat the test tube in a water bath; the ideal solvent will dissolve the compound completely at or near its boiling point.[10]
-
Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid is just dissolved. Do not add a large excess.[13]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-heated funnel and flask to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, large crystals.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol outlines the purification of your compound using standard silica gel flash chromatography.
-
Eluent Selection (TLC): Develop a solvent system using TLC that provides a retention factor (Rf) of ~0.2-0.4 for your target compound. Good starting points for polar nitroaromatics are mixtures of Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate.[8]
-
Column Packing: Prepare a glass column with silica gel (slurry packing with the initial, low-polarity eluent is recommended). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve your crude product in a minimal amount of a low-polarity solvent (like dichloromethane or the eluent itself). Carefully apply the sample to the top of the silica bed. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting the column with your chosen solvent system. Start with a low polarity and gradually increase the proportion of the polar solvent (gradient elution) or use a single solvent mixture (isocratic elution). The gradual increase in polarity helps separate compounds with different polarities effectively.[12]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the contents of each fraction using TLC.
-
Combine and Concentrate: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Available at: [Link]
-
Separation of nitroaromatics by C-18 column. (n.d.). ResearchGate. Available at: [Link]
-
Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN. Available at: [Link]
-
Smith, M. S., & Ko, J. (1995). RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Journal of Liquid Chromatography, 18(1), 155-163. Available at: [Link]
- Process for the crystallization of nitro-aromatic compounds in nitric acid. (1943). Google Patents.
-
Hatrík, S., & Lehotay, J. (1990). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. PubMed. Available at: [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Toronto. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. Available at: [Link]
-
EAS Nitration Experiment & Recrystallization. (2020). YouTube. Available at: [Link]
-
Recrystallization. (2021). Chemistry LibreTexts. Available at: [Link]
-
Fadlan, A., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Chemistry, 7(2). Available at: [Link]
-
Al-Dies, A. M., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available at: [Link]
-
Ethyl 2 (4 Methoxy 2 Nitrophenyl)Acetate. (n.d.). Cenmed Enterprises. Available at: [Link]
-
Struggling with the purification of a nitroaldol product. (2024). Reddit. Available at: [Link]
-
Patil, S. D., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712. Available at: [Link]
-
4-Methoxyphenylacetic acid ethyl ester. (n.d.). NIST WebBook. Available at: [Link]
-
Affinity Chromatography Troubleshooting. (n.d.). Merck Millipore. Available at: [Link]
-
Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. (n.d.). Ohio Journal of Science. Available at: [Link]
- Preparation process of ethyl p-methoxycinnamate. (2022). Google Patents.
-
4-methoxyphenyl acetic acid. (n.d.). The Good Scents Company. Available at: [Link]
-
Ethyl 4-methoxyphenylacetate. (n.d.). PubChem. Available at: [Link]
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- 13. youtube.com [youtube.com]
Overcoming low yield in the preparation of "Ethyl 2-(4-methoxy-2-nitrophenyl)acetate"
Technical Support Center: Synthesis of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yield, in this specific chemical preparation. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
FAQ 1: My overall yield of this compound is consistently low. What are the most common culprits?
Causality & Rationale: Low yield in this synthesis is a multifaceted issue that can originate from several stages of the process, from the quality of starting materials to the final purification steps. The most common synthetic route involves the reaction of a precursor derived from 4-methoxy-2-nitrophenylacetic acid or a related derivative, followed by esterification, or an alkylation reaction. The key challenges often revolve around incomplete reactions, unintended side reactions (such as hydrolysis), and mechanical losses during workup and purification.
A systematic approach to troubleshooting is essential. We recommend a logical flow of investigation, starting from the integrity of your reagents and moving sequentially through the reaction and purification steps.
Troubleshooting & Optimization Workflow:
Below is a workflow diagram to guide your troubleshooting process. Each step represents a critical control point where yield can be compromised.
Caption: Troubleshooting workflow for low yield synthesis.
FAQ 2: How can I confirm my starting material, 4-Methoxy-2-nitrobenzaldehyde, is of sufficient quality?
Causality & Rationale: The quality of your starting material is the foundation of a successful synthesis. 4-Methoxy-2-nitrobenzaldehyde is a stable compound; however, impurities can significantly impact the reaction.[1][2][3] An aldehyde group can be susceptible to oxidation to the corresponding carboxylic acid, which would not participate in the desired reaction, thereby lowering the effective concentration of the starting material and reducing the theoretical yield.
Troubleshooting & Optimization Protocol:
-
Visual Inspection: The compound should be a white to yellowish crystalline solid.[1] Significant deviation in color may suggest degradation or impurities.
-
Melting Point Analysis: Determine the melting point of your starting material. The literature value is approximately 72-80°C.[2] A broad or depressed melting range is a strong indicator of impurities.
-
Spectroscopic Verification (NMR/IR):
-
¹H NMR: Confirm the presence of the characteristic aldehyde proton peak (~10 ppm) and the correct aromatic proton splitting pattern and integration.
-
FTIR: Verify the presence of the aldehyde C=O stretch (~1700 cm⁻¹) and the nitro group stretches (~1520 and 1340 cm⁻¹).
-
-
Purity Assessment (TLC/HPLC):
-
Run a TLC of the starting material in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). A single, well-defined spot is indicative of high purity.
-
For a more quantitative assessment, analyze the material by HPLC.
-
| Parameter | Specification | Potential Issue if Deviated |
| Appearance | White to yellowish crystals[1] | Darker color may indicate oxidation or contamination. |
| Melting Point | 72-80°C[2] | A broad or low range suggests impurities. |
| Purity (TLC) | Single spot | Multiple spots indicate the presence of impurities. |
FAQ 3: My reaction seems to stall or is incomplete (based on TLC). How can I drive it to completion?
Causality & Rationale: Incomplete conversion is a common source of low yield. In syntheses like the Williamson ether synthesis, which is analogous to some routes for this molecule, the choice of base and solvent is critical for success.[4] The reaction likely proceeds via an SN2 mechanism, which is highly dependent on the solvent's ability to solvate the cation of the base without solvating the nucleophile. Polar aprotic solvents are generally preferred for this reason.
Troubleshooting & Optimization Protocol:
-
Solvent Selection: The choice of solvent can dramatically affect reaction rates and yields. A study on a similar alkylation of a phenol with ethyl chloroacetate showed yields of 91% in DMF, but only 51% in DMSO and 47% in acetonitrile (CH₃CN).[4][5] If your yield is low, consider switching to a high-purity, anhydrous polar aprotic solvent like DMF.
-
Base Selection: A base of appropriate strength is required to generate the nucleophile. Weak bases may result in incomplete deprotonation and a slow reaction.
-
Potassium Carbonate (K₂CO₃): A common, mild base suitable for many alkylations.[6] Ensure it is finely powdered and anhydrous.
-
Stronger Bases (e.g., Sodium Hydride, NaH): Can be used if K₂CO₃ is ineffective, but may increase the risk of side reactions.
-
-
Temperature and Reaction Time:
Table: Impact of Solvent on Yield in an Analogous Reaction
| Solvent | Dielectric Constant (ε) | Typical Yield (%)[4] | Rationale |
|---|---|---|---|
| DMF | 37 | 91% | Excellent at solvating cations, leaving the nucleophile highly reactive. |
| DMSO | 47 | 51% | Also a good choice, but can sometimes lead to side reactions. |
| Acetonitrile | 38 | 47% | Effective, but may be less efficient than DMF for this specific transformation. |
FAQ 4: I'm losing a significant amount of product during the workup and purification. What are the likely causes and solutions?
Causality & Rationale: Product loss during workup and purification is often due to two main factors: ester hydrolysis and suboptimal purification technique . The ethyl ester functional group in the target molecule is susceptible to hydrolysis back to the corresponding carboxylic acid, particularly under basic aqueous conditions.[7][8][9] Additionally, improper selection of solvents for extraction or chromatography can lead to poor separation and loss of product.
Troubleshooting & Optimization Protocol:
Caption: Recommended workup and purification workflow.
-
Control pH During Workup: After the reaction is complete, avoid quenching with strong bases. If an aqueous workup is performed, ensure the pH of the aqueous layer is neutral or slightly acidic to prevent hydrolysis.[9]
-
Efficient Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3 times) to ensure all the product is transferred to the organic phase.[4]
-
Washing Steps:
-
A brief wash with saturated sodium bicarbonate solution can help remove any acidic impurities. However, prolonged contact should be avoided to minimize ester hydrolysis.[9]
-
Always finish with a brine wash to remove excess water from the organic layer before drying.
-
-
Optimize Column Chromatography:
-
First, determine the optimal eluent system using TLC. You are looking for a solvent mixture that gives your product an Rf value of ~0.3.
-
Start the column with a less polar solvent system to elute non-polar impurities first.
-
Gradually increase the polarity of the eluent (gradient elution) to separate your product from more polar impurities. A shallow gradient often provides the best separation.[9]
-
FAQ 5: I've isolated the carboxylic acid byproduct instead of my ester. Why did this happen and how can I prevent it?
Causality & Rationale: The isolation of 2-(4-methoxy-2-nitrophenyl)acetic acid is a clear indication of ester hydrolysis. This occurs when the ester is exposed to water in the presence of either an acid or, more commonly and rapidly, a base. Hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of the carboxylate salt. Subsequent acidification during workup then yields the carboxylic acid. The rate of basic hydrolysis of esters can be significantly influenced by the solvent system.[7][8]
Prevention Protocol:
-
Anhydrous Conditions: Ensure the reaction itself is conducted under strictly anhydrous conditions to prevent hydrolysis before the reaction is complete.
-
Neutralize Carefully: During workup, if you need to neutralize the reaction mixture, use a weak acid (e.g., dilute HCl or NH₄Cl solution) to bring the pH to ~7 before extraction. Avoid leaving the mixture in basic aqueous conditions for any extended period.
-
Avoid Saponification During Purification: If you are washing with a basic solution like sodium bicarbonate, perform the wash quickly and at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.
-
Confirm Product Identity: If you suspect hydrolysis has occurred, you can confirm the identity of the byproduct by taking an IR spectrum (look for the broad O-H stretch of a carboxylic acid from ~2500-3300 cm⁻¹) or by mass spectrometry.
FAQ 6: Could my product be decomposing? What is the role of decarboxylation?
Causality & Rationale: While the target ester itself is relatively stable, the corresponding carboxylic acid, 2-(4-methoxy-2-nitrophenyl)acetic acid, could be susceptible to decarboxylation (loss of CO₂) under certain conditions, particularly with heat. Phenylacetic acids that have an electron-withdrawing group, such as a nitro group, on the aromatic ring can undergo decarboxylation, sometimes even under relatively mild, base-mediated conditions.[10][11] If your reaction conditions involve prolonged heating, especially after hydrolysis of the ester has occurred, you might be losing product to decarboxylation, which would form 4-methoxy-2-nitrotoluene.
Investigative Steps:
-
Analyze Byproducts: If you observe an unknown, less polar byproduct in your TLC or GC-MS analysis, consider the possibility of it being the decarboxylated product, 4-methoxy-2-nitrotoluene.
-
Avoid Excessive Heat: During purification, especially if distilling to remove solvent, use the lowest possible temperature under high vacuum to avoid thermally induced decomposition.
-
Mechanism of Decarboxylation: The presence of the ortho-nitro group can stabilize the negative charge that develops on the benzylic carbon as the C-C bond to the carboxyl group breaks. This stabilization facilitates the loss of CO₂.[10] While this is more pronounced in β-keto acids, it remains a potential side reaction for activated phenylacetic acids.[12]
This guide is intended to provide a structured approach to troubleshooting. For specific procedural details, always refer to your established laboratory protocols and relevant literature.
References
-
ChemBK. (2024). 4-Methoxy-2-nitrobenzaldehyde. Retrieved from [Link]
-
Biosynce. (n.d.). 4-Methoxy-2-nitrobenzaldehyde CAS 22996-21-0. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-nitrophenoxy)acetate. PubChem. Retrieved from [Link]
-
Fadlan, A., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Chemistry. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(22), 6899. Retrieved from [Link]
-
Tee, O. S., & Enos, J. A. (1988). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of n-alkyl chains. Canadian Journal of Chemistry, 66(12), 3027-3033. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). Ethyl 2 (4 Methoxy 2 Nitrophenyl)Acetate. Retrieved from [Link]
-
Xu, Y., et al. (2024). Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. Journal of Education, Humanities and Social Sciences, 20, 1-5. Retrieved from [Link]
-
DergiPark. (2022). Optimization of Synthesis of Ethyl Acetate by Response Surface Method and Investigation of Reactive Sorption Effect of Hydrogel. European Journal of Science and Technology, (35), 94-101. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldehyde. PubChem. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-nitrobenzaldehyde. PubChem. Retrieved from [Link]
-
Canadian Science Publishing. (1988). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of n-alkyl chains. Canadian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of p-nitrophenyl acetate. Retrieved from [Link]
-
ResearchGate. (2020). The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals. Retrieved from [Link]
-
ResearchGate. (2013). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. Retrieved from [Link]
-
ACS Publications. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Retrieved from [Link]
- Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
-
MDPI. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]
-
Semantic Scholar. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]
- Google Patents. (n.d.). CN114436835A - Preparation process of ethyl p-methoxycinnamate.
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Validation & Comparative
A Senior Application Scientist's Guide to Reactivity: Ethyl 2-(4-methoxy-2-nitrophenyl)acetate vs. Methyl 2-(4-methoxy-2-nitrophenyl)acetate
For professionals in chemical synthesis and drug development, the selection of starting materials and intermediates is a critical decision point that dictates the efficiency, yield, and scalability of a synthetic route. This guide provides an in-depth comparative analysis of two closely related, yet distinct, chemical intermediates: Ethyl 2-(4-methoxy-2-nitrophenyl)acetate and Mthis compound. While differing by only a single methylene unit, the choice between the ethyl and methyl ester can have significant implications for subsequent chemical transformations.
This document moves beyond catalog specifications to explore the fundamental principles of chemical reactivity—steric and electronic effects—that govern the behavior of these molecules. We will provide a scientifically grounded rationale for selecting the optimal reagent for specific downstream applications, supported by established chemical principles and representative experimental protocols.
Molecular Structure and Core Reactive Sites
At their core, both molecules share the same fundamental scaffold: a phenylacetic acid derivative featuring a methoxy group at the 4-position and a nitro group at the 2-position of the aromatic ring. This structure presents three primary sites for chemical transformation:
-
The Nitro Group: A versatile functional group, most commonly targeted for reduction to form the corresponding aniline derivative, a crucial step in the synthesis of many heterocyclic compounds.
-
The Ester Carbonyl Group: Susceptible to nucleophilic acyl substitution, such as hydrolysis (saponification) or transesterification.
-
The α-Methylene Group: The protons on the carbon situated between the aromatic ring and the ester carbonyl are acidic and can be removed to form an enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.
The key differentiator is the alkoxy group of the ester: -OCH₂CH₃ (ethyl) versus -OCH₃ (methyl) . This seemingly minor variation is the focal point of our reactivity comparison.
Figure 1: Diagram of key reactive sites.
The Decisive Factors: Steric Hindrance and Electronic Effects
The reactivity differences between the ethyl and methyl esters are primarily governed by two fundamental principles:
-
Electronic Effects: An ethyl group is slightly more electron-donating than a methyl group due to hyperconjugation and inductive effects. This means the ethyl ester is marginally more electron-rich at the carbonyl oxygen, but this effect is generally considered minor and has a less pronounced impact on reactivity compared to steric factors.
-
Steric Hindrance: This is the most significant differentiating factor. The ethyl group is physically larger (bulkier) than the methyl group. This increased bulk can impede the approach of reagents to nearby reactive sites, a phenomenon known as steric hindrance.[1][2][3]
| Feature | Mthis compound | This compound | Impact on Reactivity |
| Ester Alkyl Group | -CH₃ (Methyl) | -CH₂CH₃ (Ethyl) | The ethyl group is sterically more demanding. |
| Steric Hindrance | Lower | Higher | Higher steric hindrance slows reactions sensitive to molecular crowding, such as nucleophilic attack at the carbonyl carbon.[2][3] |
| Electronic Effect | Weakly electron-donating | Slightly more electron-donating | This effect is minor but can subtly influence the electrophilicity of the carbonyl carbon. |
| Predicted Reactivity | Generally higher for reactions at the ester | Generally lower for reactions at the ester | The methyl ester is expected to be more susceptible to hydrolysis and transesterification.[4] |
Comparative Reactivity in Key Synthetic Transformations
Reduction of the Nitro Group
The conversion of the aromatic nitro group to an amine is a cornerstone transformation for these intermediates. Common methods include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), or chemical reduction using metals in acidic media (e.g., Fe/NH₄Cl, SnCl₂)[5][6][7].
Comparative Reactivity: For this specific transformation, the difference in reactivity between the ethyl and methyl ester is negligible . The reaction occurs at the nitro group, which is several bonds away from the ester functionality. The steric bulk of the methyl vs. ethyl group does not significantly influence the ability of the catalyst or chemical reductant to access the nitro group.
Primary Consideration: The critical factor in this reaction is not the identity of the ester but the chemoselectivity of the reducing agent . The chosen conditions must selectively reduce the nitro group without affecting the ester. Systems like NaBH₄-FeCl₂ or Fe in ammonium chloride are known to be highly effective for this purpose, preserving the ester moiety.[8][9]
Figure 2: Decision workflow for selective nitro group reduction.
Protocol: Selective Nitro Reduction with Iron
-
To a round-bottom flask, add the nitro-ester compound (1.0 eq), ethanol (10 mL/mmol), and a saturated aqueous solution of ammonium chloride (NH₄Cl) (4 mL/mmol).
-
Heat the mixture to reflux (approx. 80-85 °C).
-
Add iron powder (Fe, ~3.0 eq) portion-wise over 15-20 minutes to control the exothermic reaction.
-
Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the desired aniline product.
Hydrolysis of the Ester Group (Saponification)
Ester hydrolysis, particularly under basic conditions (saponification), is where the structural differences become highly consequential. The reaction proceeds via a nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.
Comparative Reactivity: Mthis compound is expected to hydrolyze significantly faster than its ethyl counterpart.
Causality: The rate-determining step is the formation of the tetrahedral intermediate following the hydroxide attack. The smaller methyl group presents a much lower steric barrier to the approaching nucleophile compared to the bulkier ethyl group.[4] This difference in steric hindrance directly translates to a lower activation energy and a faster reaction rate for the methyl ester.
Figure 3: Impact of steric hindrance on ester hydrolysis.
Protocol: Comparative Saponification Rate Analysis
This protocol is designed to qualitatively or quantitatively compare the hydrolysis rates.
-
Preparation: Prepare two identical reaction vessels. In each, dissolve an equimolar amount of either the methyl ester or the ethyl ester in a 3:1 mixture of Tetrahydrofuran (THF) and water.
-
Initiation: At time t=0, add an identical amount of 1M Sodium Hydroxide (NaOH) solution (e.g., 1.1 equivalents) to each flask simultaneously while stirring vigorously at a constant temperature (e.g., 25 °C).
-
Monitoring: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the aliquot in a solution of dilute HCl to neutralize the NaOH.
-
Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the ratio of starting material to the hydrolyzed carboxylic acid product.
Summary and Recommendations for Synthesis Strategy
| Reaction Type | Preferred Substrate | Rationale |
| Nitro Group Reduction | Either | Reactivity is governed by the reducing agent, not the ester group. The choice depends on the availability and cost of the starting material. |
| Ester Hydrolysis | Methyl Ester | The lower steric hindrance of the methyl group allows for significantly faster reaction kinetics, reducing reaction times and potentially improving energy efficiency.[4] |
| Use as a Stable Intermediate | Ethyl Ester | If the ester group needs to be preserved through multiple synthetic steps, the ethyl ester offers slightly greater stability against unintended hydrolysis due to its slower reaction rate. |
Expert Recommendations:
-
For rapid synthesis of the corresponding carboxylic acid: If the ultimate goal is the 2-(4-methoxy-2-nitrophenyl)acetic acid, begin with the methyl ester . The faster saponification will shorten the overall synthesis time.
-
For multi-step syntheses where the ester is a protecting or directing group: If the ester functionality must survive several reaction steps before a final transformation, the ethyl ester provides a more robust intermediate, less prone to accidental cleavage under mildly basic or acidic conditions.
-
When targeting the α-methylene position: The reactivity difference is likely to be less pronounced than in hydrolysis. However, the bulkier ethyl group might slightly hinder the approach of large electrophiles after enolate formation. For sterically demanding alkylations, the methyl ester may offer a marginal advantage.
-
Economic and Logistical Factors: In the absence of a strong chemical imperative, the choice may default to the more readily available or cost-effective of the two starting materials.
By understanding the subtle yet significant impact of the ester's alkyl group, researchers can make more informed decisions, optimizing their synthetic strategies for efficiency, stability, and yield.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
ResearchGate. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Available at: [Link]
-
Dr. Ramidi Prasad Reddy. (2021, July 22). Steric Hindrance | Esterification | Chemistry. YouTube. Available at: [Link]
-
Najam Academy. (2021, October 21). Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]
-
Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]
-
Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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Comparison of different synthetic routes to "Ethyl 2-(4-methoxy-2-nitrophenyl)acetate"
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Ethyl 2-(4-methoxy-2-nitrophenyl)acetate is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a nitro-substituted and methoxy-activated phenylacetate core, makes it a versatile building block for the construction of complex heterocyclic systems and other target compounds in medicinal chemistry. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community.
This guide provides a comprehensive comparison of three distinct synthetic routes to this compound. Each route is analyzed based on its chemical principles, experimental feasibility, and potential advantages and disadvantages. Detailed experimental protocols, supported by mechanistic insights and comparative data, are provided to enable researchers to make informed decisions for their synthetic campaigns.
Comparative Analysis of Synthetic Routes
Three plausible synthetic strategies for the preparation of this compound are presented and evaluated:
-
Route 1: Multi-step Synthesis from 4-Methoxy-2-nitrotoluene. This linear sequence involves the functionalization of the methyl group of a readily available starting material.
-
Route 2: Nitration of Ethyl 2-(4-methoxyphenyl)acetate. This approach introduces the nitro group at a late stage onto a pre-functionalized phenylacetate backbone.
-
Route 3: Sandmeyer Reaction of 4-Methoxy-2-nitroaniline. This strategy utilizes a diazonium salt intermediate derived from a commercially available aniline to introduce the required carbon framework.
The following sections will delve into the specifics of each route, providing a detailed breakdown of the chemical transformations involved.
Route 1: Synthesis from 4-Methoxy-2-nitrotoluene
This synthetic pathway commences with the commercially available 4-methoxy-2-nitrotoluene and proceeds through a four-step sequence involving benzylic bromination, cyanation, hydrolysis, and final esterification.
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Mechanistic Considerations and Rationale
The initial step hinges on the selective free-radical bromination of the benzylic position of 4-methoxy-2-nitrotoluene using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. The benzylic C-H bond is weaker than other C-H bonds in the molecule, and the resulting benzylic radical is stabilized by resonance with the aromatic ring, favoring substitution at this position.
The subsequent nucleophilic substitution of the benzylic bromide with sodium cyanide is a standard method for introducing a one-carbon extension and forming the nitrile intermediate. This reaction typically proceeds via an SN2 mechanism.
The nitrile is then hydrolyzed to the corresponding carboxylic acid under acidic conditions. This is a robust and high-yielding transformation. Finally, the synthesis is completed by a Fischer esterification of the carboxylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield the target ester.
Experimental Protocol for Route 1
Step 1: Benzylic Bromination of 4-Methoxy-2-nitrotoluene
-
To a solution of 4-methoxy-2-nitrotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Reflux the mixture under irradiation with a light source (e.g., a sunlamp) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(bromomethyl)-4-methoxy-2-nitrobenzene.
Step 2: Cyanation to form 2-(4-Methoxy-2-nitrophenyl)acetonitrile
-
Dissolve the crude 1-(bromomethyl)-4-methoxy-2-nitrobenzene in a suitable solvent like ethanol or acetone.
-
Add an aqueous solution of sodium cyanide (1.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(4-methoxy-2-nitrophenyl)acetonitrile.
Step 3: Hydrolysis to 2-(4-Methoxy-2-nitrophenyl)acetic acid
-
To the crude 2-(4-methoxy-2-nitrophenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed (monitored by TLC or disappearance of the nitrile IR stretch).[1]
-
Cool the reaction mixture in an ice bath to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-(4-methoxy-2-nitrophenyl)acetic acid.
Step 4: Fischer Esterification
-
Suspend the 2-(4-methoxy-2-nitrophenyl)acetic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the esterification is complete (monitored by TLC).[2]
-
Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Route 2: Nitration of Ethyl 2-(4-methoxyphenyl)acetate
This two-step approach involves the initial preparation of ethyl 2-(4-methoxyphenyl)acetate followed by a regioselective nitration.
Logical Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Mechanistic Considerations and Rationale
The synthesis begins with the readily available 4-methoxyphenylacetic acid, which is first converted to its ethyl ester via a standard Fischer esterification. The key step in this route is the subsequent nitration. The methoxy group is a strong activating, ortho-para directing group, while the ethyl acetate moiety is a deactivating, meta-directing group. The powerful activating effect of the methoxy group is expected to dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it. One of these ortho positions is sterically hindered by the adjacent acetate side chain, making the other ortho position the most likely site of nitration, thus leading to the desired 2-nitro isomer. A similar nitration of 3,4-dimethoxyphenylacetic acid has been reported to yield the 2-nitro product, supporting the feasibility of this regioselective nitration.[3]
Experimental Protocol for Route 2
Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)acetate
-
Follow the Fischer Esterification procedure as described in Step 4 of Route 1, using 4-methoxyphenylacetic acid as the starting material.
Step 2: Nitration of Ethyl 2-(4-methoxyphenyl)acetate
-
Cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.
-
Slowly add Ethyl 2-(4-methoxyphenyl)acetate to the cold nitrating mixture with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature until the starting material is consumed (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Route 3: Synthesis via Sandmeyer Reaction of 4-Methoxy-2-nitroaniline
This route utilizes the versatile Sandmeyer reaction to convert an amino group into a nitrile, which is then further transformed into the target ester.
Logical Workflow for Route 3
Sources
A Comparative Guide to the Synthesis of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate: Traditional Routes vs. Modern Alternatives
Ethyl 2-(4-methoxy-2-nitrophenyl)acetate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the antiplatelet agent Cilostazol.[1][2] The precise arrangement of its substituents—methoxy, nitro, and ethyl acetate groups on the benzene ring—is critical for subsequent cyclization and functionalization steps. Consequently, the efficiency, regioselectivity, and safety of its synthesis are of paramount importance to researchers in medicinal chemistry and process development.
This guide provides an in-depth comparison of synthetic strategies for obtaining this key intermediate. We will first examine the conventional approach via electrophilic nitration, analyzing its inherent challenges. Subsequently, we will explore modern, alternative methodologies that leverage advances in catalysis and reagent design to overcome these limitations, offering improved yields, selectivity, and safer operational profiles.
The Conventional Approach: Electrophilic Aromatic Nitration
The most direct and historically common method for synthesizing this compound is the electrophilic nitration of its precursor, Ethyl 2-(4-methoxyphenyl)acetate.[3][4][5] This reaction typically employs a mixture of nitric acid and a strong protic or Lewis acid.
Reaction Scheme:
-
Starting Material: Ethyl 2-(4-methoxyphenyl)acetate
-
Reagent: Nitrating agent (e.g., HNO₃/H₂SO₄, HNO₃/AcOH)
-
Product: this compound + Isomeric byproducts
Mechanistic Considerations and Challenges:
The methoxy group (-OCH₃) is a potent ortho-, para-directing group due to its electron-donating resonance effect. Since the para position is occupied by the ethyl acetate moiety, nitration is directed to the positions ortho to the methoxy group. However, this leads to a significant challenge: the formation of a mixture of regioisomers.
-
Desired Product: Nitration at the C2 position, sterically influenced by the adjacent ethyl acetate group.
-
Major Byproduct: Nitration at the C3 position, leading to Ethyl 2-(4-methoxy-3-nitrophenyl)acetate.
The use of strong mineral acids like sulfuric acid ("mixed acid") is often required to generate the highly electrophilic nitronium ion (NO₂⁺).[6] While effective, this approach suffers from several drawbacks:
-
Poor Regioselectivity: Separation of the desired 2-nitro isomer from the 3-nitro byproduct can be challenging and costly, reducing the overall effective yield.
-
Harsh Conditions: The use of concentrated, corrosive acids poses significant safety risks and equipment demands, particularly on an industrial scale.
-
Environmental Concerns: The process generates substantial acidic waste, requiring neutralization and disposal.[7]
Alternative Reagents for Improved Synthesis
To address the shortcomings of the classical method, researchers have explored alternative reagents and synthetic strategies. These can be broadly categorized into (A) milder and more selective nitration protocols and (B) modern carbon-carbon bond-forming reactions that build the molecule with pre-defined regiochemistry.
The goal of alternative nitrating agents is to enhance regioselectivity and improve safety by avoiding the harsh mixed-acid system.
-
N-Nitrosaccharin: This bench-stable, inexpensive, and recyclable reagent can act as a controllable source of the nitronium ion under milder conditions, often catalyzed by a Lewis acid.[6] It has demonstrated exceptional functional group tolerance and can provide better regioselectivity in the nitration of sensitive aromatic and heterocyclic compounds.[6]
-
ipso-Nitration of Arylboronic Acids: This strategy involves synthesizing an arylboronic acid precursor and then replacing the boronic acid group with a nitro group.[8] This method offers perfect regioselectivity, as the functionality is built into a specific position from the start. Reagents like dinitro-5,5-dimethylhydantoin (DNDMH) or ionic liquids such as 1,3-disulfonic acid imidazolium nitrate can be used for this transformation under mild conditions.[9]
-
Solid Acid Catalysts: Zeolites and other solid acid catalysts are being investigated as recyclable and less corrosive alternatives to sulfuric acid.[7] They can offer enhanced regioselectivity due to the confined environment within their porous structures, potentially favoring the formation of one isomer over another.[7]
The most significant departure from the classical approach involves forming the key aryl-acetate C-C bond using palladium catalysis. This strategy offers unparalleled control over regiochemistry by starting with a pre-functionalized aromatic ring.
General Strategy:
-
Start with a Precursor: Begin with a commercially available and correctly substituted benzene derivative, such as 1-bromo-4-methoxy-2-nitrobenzene .
-
Couple with an Acetate Equivalent: React this aryl halide with a reagent that can introduce the ethyl acetate group via a palladium-catalyzed cross-coupling reaction.
One of the most powerful methods for this is the α-arylation of an ester enolate .[10][11]
Advantages of the Cross-Coupling Approach:
-
Absolute Regioselectivity: The nitro group is already in the desired position on the starting material, completely avoiding the formation of isomers.
-
Milder Conditions: These reactions often proceed under neutral or mildly basic conditions, showing broad functional group tolerance.
-
High Yields: Optimized cross-coupling reactions can achieve high to excellent yields.[11]
Comparative Performance Data
The following table summarizes the performance of the different synthetic routes based on data from literature and established chemical principles.
| Method | Key Reagents | Typical Yield (%) | Regioselectivity (2-nitro : 3-nitro) | Key Advantages | Key Disadvantages |
| Conventional Nitration | HNO₃ / H₂SO₄ | 50-70% (of mixture) | Poor to Moderate | Inexpensive reagents, simple setup | Isomer formation, harsh conditions, acidic waste[6][7] |
| ipso-Nitration | Arylboronic Acid, [Dsim]NO₃ | 75-90% | >99:1 | Excellent regioselectivity, mild conditions[9] | Requires synthesis of boronic acid precursor |
| Pd-Catalyzed α-Arylation | 1-Bromo-4-methoxy-2-nitrobenzene, Ethyl Acetate, Pd(OAc)₂, Ligand | 80-95% | >99:1 | Excellent regioselectivity, high yield, mild[10][11] | Higher cost of catalyst and ligands, requires inert atmosphere |
Experimental Protocols
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool Ethyl 2-(4-methoxyphenyl)acetate (1.0 eq) in acetic acid to 0-5°C.
-
Nitration: Prepare a solution of concentrated nitric acid (1.1 eq) in acetic acid. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into ice-water. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with sodium bicarbonate solution and brine. Dry over sodium sulfate, concentrate, and purify by column chromatography to separate the 2-nitro and 3-nitro isomers.
(Adapted from methodologies developed by Hartwig and Buchwald for enolate arylation)[11]
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 eq), a suitable phosphine ligand (e.g., SPhos, 0.04 eq), and 1-bromo-4-methoxy-2-nitrobenzene (1.0 eq).
-
Reagent Addition: Add anhydrous toluene, followed by ethyl acetate (2.0 eq).
-
Base Addition: Add sodium tert-butoxide (1.4 eq) portion-wise.
-
Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature, quench with saturated ammonium chloride solution, and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over sodium sulfate, concentrate, and purify the residue by silica gel column chromatography to yield the pure product.
Conclusion
While the conventional electrophilic nitration of Ethyl 2-(4-methoxyphenyl)acetate offers a straightforward, albeit unrefined, route to the target molecule, it is hampered by significant issues of regioselectivity and safety. For laboratory-scale synthesis and industrial processes where purity and efficiency are critical, modern alternatives are vastly superior.
Palladium-catalyzed cross-coupling reactions , specifically the α-arylation of ester enolates, represent the state-of-the-art approach. They provide an unambiguous and high-yielding synthesis by ensuring the correct substitution pattern from the outset, thereby eliminating the problematic isomer separation step. Alternative nitration methods, such as ipso-nitration, also offer excellent regiocontrol but require the preparation of specific precursors. The choice of synthetic route will ultimately depend on factors such as scale, cost of goods, and available equipment, but for achieving high purity and yield, the strategic implementation of modern catalytic C-C bond formation is the recommended path forward.
References
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- Organic Chemistry Research. (2024). Advanced Methods for the Synthesis of Nitro Compounds.
- ResearchGate. (n.d.). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential.
- Zeevaart, J. G., et al. (2004). Palladium-catalysed arylation of acetoacetate esters to yield 2-arylacetic acid esters. CSIR Research Space.
- ResearchGate. (n.d.). Review on Greener and Safer Synthesis of Nitro Compounds.
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- ChemicalBook. (n.d.). Cilostazol synthesis.
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- Suryanti, V., et al. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)
- MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
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- Google Patents. (2007).
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- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines.
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- The Good Scents Company. (n.d.). ethyl 4-methoxyphenyl acetate, 14062-18-1.
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Differentiating Key Isomers of Ethyl 2-(Methoxy-nitrophenyl)acetate: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a non-negotiable prerequisite for ensuring efficacy, safety, and reproducibility. Subtle shifts in the substitution pattern on a phenyl ring can dramatically alter a molecule's biological activity and chemical properties. This guide provides a detailed spectroscopic comparison of "Ethyl 2-(4-methoxy-2-nitrophenyl)acetate" and its key positional isomers, offering a practical framework for their unambiguous differentiation using routine analytical techniques.
The isomers under examination share the same molecular formula (C₁₁H₁₃NO₅) and molecular weight (239.22 g/mol ) but differ in the positions of the methoxy and nitro substituents on the phenyl ring. These seemingly minor structural variations give rise to distinct electronic environments for the constituent atoms, resulting in unique spectroscopic fingerprints. This guide will focus on the comparative analysis of their ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structures Under Review
To visually represent the isomeric relationship, the following diagram illustrates the constitutional isomers that are the focus of this guide.
Caption: Key positional isomers of Ethyl 2-(methoxy-nitrophenyl)acetate.
A Comparative Analysis of Spectroscopic Data
The following sections detail the expected and, where available, reported spectroscopic data for each isomer. The differentiation hinges on the analysis of chemical shifts, coupling constants, and characteristic vibrational frequencies and fragmentation patterns.
¹H NMR Spectroscopy: A Window into Proton Environments
The proton NMR spectrum is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the methoxy (electron-donating) and nitro (electron-withdrawing) groups.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Proton | This compound (A) | Ethyl 2-(2-methoxy-5-nitrophenyl)acetate (B) | Ethyl 2-(4-methoxy-3-nitrophenyl)acetate (C) |
| -OCH₂CH₃ | ~4.2 (q, J ≈ 7.1 Hz) | ~4.2 (q, J ≈ 7.1 Hz) | ~4.2 (q, J ≈ 7.1 Hz) |
| -OCH₂CH₃ | ~1.2 (t, J ≈ 7.1 Hz) | ~1.2 (t, J ≈ 7.1 Hz) | ~1.2 (t, J ≈ 7.1 Hz) |
| -CH₂-Ar | ~3.8 s | ~3.7 s | ~3.6 s |
| -OCH₃ | ~3.9 s | ~3.9 s | ~3.9 s |
| Ar-H | H-3: ~7.5 (d, J ≈ 2.5 Hz)H-5: ~7.1 (dd, J ≈ 8.5, 2.5 Hz)H-6: ~7.9 (d, J ≈ 8.5 Hz) | H-3: ~7.4 (d, J ≈ 2.5 Hz)H-4: ~7.6 (dd, J ≈ 8.5, 2.5 Hz)H-6: ~7.0 (d, J ≈ 8.5 Hz) | H-2: ~7.6 (d, J ≈ 2.0 Hz)H-5: ~6.9 (d, J ≈ 8.5 Hz)H-6: ~7.4 (dd, J ≈ 8.5, 2.0 Hz) |
Causality Behind the Chemical Shifts:
-
Isomer A (4-methoxy-2-nitro): The nitro group at the 2-position strongly deshields the adjacent H-3 and H-6 protons, shifting them downfield. The methoxy group at the 4-position will have a more pronounced shielding effect on H-3 and H-5.
-
Isomer B (2-methoxy-5-nitro): The methoxy group at the 2-position will shield the adjacent H-3 and, to a lesser extent, H-6. The nitro group at the 5-position will deshield H-4 and H-6.
-
Isomer C (4-methoxy-3-nitro): The methoxy group at the 4-position will shield H-5. The nitro group at the 3-position will deshield H-2 and H-6.
The distinct splitting patterns (singlet, doublet, doublet of doublets) and their corresponding coupling constants provide definitive structural information.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR chemical shifts are also diagnostic, particularly for the aromatic carbons, which are directly influenced by the substituents.
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | This compound (A) | Ethyl 2-(2-methoxy-5-nitrophenyl)acetate (B) | Ethyl 2-(4-methoxy-3-nitrophenyl)acetate (C) |
| C=O | ~170 | ~171 | ~171 |
| -OCH₂CH₃ | ~61 | ~61 | ~61 |
| -CH₂-Ar | ~39 | ~40 | ~35 |
| -OCH₃ | ~56 | ~56 | ~56 |
| -OCH₂CH₃ | ~14 | ~14 | ~14 |
| Ar-C (Substituted) | C-1: ~130C-2: ~149C-4: ~160 | C-1: ~125C-2: ~155C-5: ~141 | C-1: ~128C-3: ~139C-4: ~158 |
| Ar-C (Unsubstituted) | C-3: ~115C-5: ~118C-6: ~135 | C-3: ~112C-4: ~120C-6: ~110 | C-2: ~115C-5: ~112C-6: ~125 |
Expert Interpretation: The carbon directly attached to the nitro group (C-NO₂) will be significantly deshielded (shifted to a higher ppm value) compared to the carbon attached to the methoxy group (C-OCH₃). The relative positions of these signals, in conjunction with the signals of the unsubstituted aromatic carbons, will be unique for each isomer.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. While the spectra of the isomers will share many similarities, subtle differences in the positions of the nitro group stretching frequencies can be observed.
Table 3: Characteristic IR Absorption Bands (in cm⁻¹)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1730 - 1750 |
| NO₂ | Asymmetric Stretch | 1500 - 1560 |
| NO₂ | Symmetric Stretch | 1335 - 1385 |
| C-O (Ester & Ether) | Stretch | 1000 - 1300 |
| Ar-H | Bending (out-of-plane) | 700 - 900 |
The precise positions of the NO₂ stretching bands can be influenced by the electronic environment created by the other substituents. The out-of-plane Ar-H bending vibrations can also be indicative of the substitution pattern on the aromatic ring.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pathways of the molecules. All three isomers will exhibit a molecular ion peak (M⁺) at m/z 239. However, the relative abundances of the fragment ions can differ, providing clues to the substitution pattern.
Key Fragmentation Pathways:
-
Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺
-
Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺
-
Loss of the nitro group (-NO₂): [M - 46]⁺
-
Loss of the entire ester side chain (-CH₂COOCH₂CH₃): [M - 87]⁺
The stability of the resulting carbocations will influence the fragmentation pattern. For example, the position of the electron-donating methoxy group relative to the site of fragmentation can affect the abundance of certain fragment ions.
Caption: Common fragmentation pathways for Ethyl 2-(methoxy-nitrophenyl)acetate isomers.
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
A self-validating protocol ensures data integrity.
-
Purity Confirmation: Initially, confirm the purity of each isomeric sample using High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., a gradient of acetonitrile in water). A single, sharp peak is indicative of a pure sample.
-
NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
-
IR Sample Preparation: For Fourier-Transform Infrared (FT-IR) analysis, a thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) plates. Alternatively, if the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
MS Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. For direct infusion analysis, a more dilute solution in a solvent compatible with the ionization source (e.g., acetonitrile/water for electrospray ionization) should be prepared.
Workflow for Isomer Differentiation
Caption: A systematic workflow for the spectroscopic differentiation of isomers.
Conclusion
The unambiguous identification of "this compound" from its positional isomers is readily achievable through a systematic application of standard spectroscopic techniques. While mass spectrometry and IR spectroscopy provide valuable confirmatory data, ¹H and ¹³C NMR are the definitive tools for distinguishing these compounds. The subtle yet significant differences in the chemical shifts and coupling patterns of the aromatic protons, directly resulting from the varied positions of the methoxy and nitro groups, allow for a confident structural assignment. This guide provides the foundational knowledge and a practical workflow for researchers to confidently identify these and similar isomers, ensuring the integrity and success of their scientific endeavors.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][3][4]
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A Comparative Guide to the Biological Activity of Derivatives Synthesized from Ethyl 2-(4-methoxy-2-nitrophenyl)acetate
In the landscape of modern drug discovery, the strategic selection of a versatile starting material is paramount to the efficient generation of novel, biologically active compounds. Ethyl 2-(4-methoxy-2-nitrophenyl)acetate stands out as a promising scaffold, primed for a variety of chemical transformations that can unlock a diverse range of heterocyclic derivatives. The presence of a reducible nitro group, an activatable methylene group, and a modifiable ester functionality makes it a powerful precursor for constructing pharmacologically relevant molecules.
This guide provides a comparative analysis of the potential biological activities of key heterocyclic derivatives that can be synthesized from this compound. We will delve into the prospective anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by experimental data from analogous compounds found in the literature. Furthermore, we will furnish detailed, field-proven protocols for the evaluation of these biological activities, empowering researchers to validate their own synthesized compounds.
The Synthetic Potential of this compound
The true value of this compound as a starting material lies in its latent reactivity, which can be harnessed to forge a variety of heterocyclic cores. A critical initial step in many synthetic pathways is the reduction of the nitro group to an amine. This transformation opens the door to a plethora of cyclization reactions, leading to the formation of indoles, quinoxalines, and benzofurans, among other valuable heterocyclic systems.
Caption: Synthetic pathways from this compound.
Comparative Biological Activities of Potential Derivatives
The following sections explore the biological activities of heterocyclic families that are synthetically accessible from this compound. The provided data is based on published research on analogous derivatives and serves as a benchmark for what researchers might expect from their own novel compounds.
Anticancer Activity: Benzofuran Derivatives
Benzofuran scaffolds are a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1][2] The synthesis of benzofurans from this compound would likely involve a multi-step process, but the potential payoff in terms of biological activity is significant.[2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes like VEGFR-2 and the induction of apoptosis.[1]
| Compound Class | Example Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Methylbenzofuran | Derivative with p-methoxy group | A549 (Lung) | 1.48 | [1] |
| Benzofuran Hybrid | Hybrid with N-Aryl Piperazine | A549 (Lung) | 0.12 | [3] |
| 2-Benzoylbenzofuran | Compound 11e | MCF-7 (Breast) | Potent | [3] |
| Halogenated Benzofuran | Fluorinated Derivative | Not Specified | 0.43 | [3] |
Antimicrobial Activity: Quinoxaline Derivatives
Quinoxaline derivatives are well-documented for their broad-spectrum antimicrobial activity against both bacteria and fungi.[4][5][6] The synthesis of quinoxalines from the reduced form of this compound can be readily achieved through condensation with 1,2-dicarbonyl compounds. This straightforward synthetic route makes them an attractive target for the development of new antimicrobial agents.
| Compound Class | Example Compound | Microorganism | Activity Metric | Reference |
| Quinoxaline Derivative | Compound 5k | Acidovorax citrulli | EC50 = 35.18 µg/mL | [7] |
| Quinoxaline Derivative | Compound 5j | Rhizoctonia solani | EC50 = 8.54 µg/mL | [7] |
| Quinoxaline Derivative | General | MRSA | MIC = 1–4 μg/mL | [8] |
| Substituted Quinoxaline | Symmetrically disubstituted | Various Bacteria | Significant Activity | [6] |
Anti-inflammatory Activity: Indole Derivatives
Indole derivatives are another class of heterocyclic compounds with significant therapeutic potential, particularly as anti-inflammatory agents.[9][10] The synthesis of indoles from this compound is a plausible pathway, and the resulting compounds could exhibit potent inhibition of key inflammatory mediators like COX-2, TNF-α, and IL-6.[10][11][12]
| Compound Class | Example Compound | Assay | Activity Metric | Reference |
| 2-Arylaminopyrimidine Indole | Compound 6h | IL-6 and IL-8 release | 62% and 72% inhibition | [13] |
| 2-Phenyl Indole | Compound 4b | COX-2 Inhibition | IC50 = 0.11 µM | [10] |
| Pyrazoline Indole | Compound 7 | Carrageenan-induced edema | High inhibition | [9] |
| Brominated Indole | 5-Bromoisatin | TNFα inhibition | IC50 = 38.05 µM | [12] |
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor of your research, it is crucial to employ standardized and validated experimental protocols. The following are detailed, step-by-step methodologies for assessing the anticancer, antimicrobial, and anti-inflammatory activities of your synthesized derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[3]
Workflow:
Caption: Workflow for the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds and incubate for another 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Workflow:
Caption: Workflow for the broth microdilution assay.
Detailed Steps:
-
Compound Dilution: Prepare a two-fold serial dilution of each derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used animal model to evaluate the anti-inflammatory activity of new compounds.[9]
Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Steps:
-
Animal Grouping: Divide the animals (e.g., rats or mice) into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for each derivative.
-
Compound Administration: Administer the synthesized derivatives orally or intraperitoneally to the test groups one hour before the carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 4, and 6 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion
This compound is a versatile and economically viable starting material for the synthesis of a wide array of biologically active heterocyclic compounds. By leveraging the inherent reactivity of this scaffold, researchers can efficiently generate libraries of novel derivatives with potential applications in anticancer, antimicrobial, and anti-inflammatory drug discovery. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists in the field, enabling them to design, synthesize, and evaluate new chemical entities with greater confidence and precision. The journey from a simple starting material to a potential therapeutic agent is complex, but with a strategic approach and rigorous scientific methodology, the derivatives of this compound hold significant promise for the future of medicine.
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A simplified synthetic route and study of anticancer activity of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate and its methyl derivative - ResearchGate. ResearchGate, 2018-02-03. [https://www.researchgate.net/publication/322904576_A_simplified_synthetic_route_and_study_of_anticancer_activity_of_Ethyl_2-4-fluorophenyl-5-hydroxy-6-nitro-benzofuran-3-carboxylate_and_its_methyl_derivative]([Link]_ anticancer_activity_of_Ethyl_2-4-fluorophenyl-5-hydroxy-6-nitro-benzofuran-3-carboxylate_and_its_methyl_derivative)
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Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC - NIH. Marine Drugs, 2017-05-06. [Link]
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- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Reduction of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in complex organic molecules is a cornerstone of synthetic chemistry, particularly in the pharmaceutical industry where the resulting anilines are pivotal building blocks for a vast array of therapeutic agents. The conversion of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate to its corresponding aniline is a critical step in the synthesis of various heterocyclic compounds, most notably 7-methoxy-1H-indole-2-carboxylic acid ethyl ester, a key intermediate for numerous drug candidates.
This guide provides a comprehensive comparative analysis of common heterogeneous catalysts employed for this transformation. By examining the performance of Palladium on carbon (Pd/C), Raney® Nickel, and Platinum(IV) oxide (PtO₂), this document aims to equip researchers with the necessary data and insights to make informed decisions for catalyst selection, reaction optimization, and process scale-up.
The Critical Transformation: From Nitroarene to Aniline
The reduction of the nitro group in this compound is not merely a simple conversion but a strategic step that paves the way for subsequent intramolecular cyclization to form the indole ring system. The efficiency and selectivity of this reduction are paramount, as incomplete reactions or the formation of byproducts can significantly complicate downstream processing and impact the overall yield and purity of the final active pharmaceutical ingredient (API).
dot graph "Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Substrate [label="this compound"]; Intermediate [label="Ethyl 2-(2-amino-4-methoxyphenyl)acetate", fillcolor="#34A853"]; Product [label="7-Methoxy-1H-indole-2-carboxylic acid ethyl ester", fillcolor="#EA4335"];
Substrate -> Intermediate [label="Catalytic\nHydrogenation"]; Intermediate -> Product [label="Intramolecular\nCyclization"]; } caption { label = "Figure 1: Reaction pathway from the nitroarene to the indole derivative."; fontsize = 10; fontname = "Arial"; } end_dot
Catalyst Performance: A Head-to-Head Comparison
The choice of catalyst is a critical parameter that dictates the outcome of the hydrogenation. Below is a comparative summary of the most commonly employed catalysts for the reduction of nitroarenes, with specific insights relevant to the substrate .
| Catalyst | Typical Loading (w/w) | Pressure (H₂) | Temperature | Solvent | Reaction Time | Yield | Key Advantages | Potential Drawbacks |
| 10% Pd/C | 5-10% | 1-4 atm | Room Temp. | Ethanol, Methanol, Ethyl Acetate | 2-6 h | >95% | High activity, excellent selectivity, works under mild conditions.[1] | Costlier than nickel catalysts, potential for deactivation by sulfur or other impurities.[2] |
| Raney® Nickel | 10-20% | 3-5 atm | 25-50 °C | Ethanol, Methanol | 4-8 h | 90-95% | Cost-effective, highly active.[3][4] | Pyrophoric when dry, requires careful handling, may require higher catalyst loading and pressure.[2] |
| PtO₂ (Adam's catalyst) | 1-5% | 1-3 atm | Room Temp. | Acetic Acid, Ethanol | 3-7 h | >95% | Very active, effective for a wide range of substrates. | Can be expensive, may require an activation step (pre-hydrogenation). |
Expert Insights:
For the reduction of this compound, Palladium on carbon is often the catalyst of choice due to its high efficacy under mild conditions, which helps in preserving the ester functionality and preventing side reactions.[1] The use of protic solvents like ethanol or methanol is generally preferred as they facilitate the dissolution of the substrate and the transfer of hydrogen to the catalyst surface.
Raney® Nickel , while being a more economical option, typically requires slightly more forcing conditions.[3][4] Its pyrophoric nature necessitates stringent safety protocols, especially during filtration.[2] However, for large-scale industrial processes, its cost-effectiveness can be a significant advantage.
Platinum(IV) oxide is a highly active catalyst that can be particularly useful when other catalysts show lower activity. It often requires an in-situ reduction to platinum black to become active.
Experimental Protocols
Below are detailed, step-by-step methodologies for the catalytic hydrogenation of this compound using the discussed catalysts. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and equipment.
Protocol 1: Reduction using 10% Palladium on Carbon (Pd/C)
dot graph "PdC_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_prep" { label = "Reaction Setup"; bgcolor="#F1F3F4"; A [label="Charge reactor with substrate and solvent"]; B [label="Add 10% Pd/C catalyst"]; C [label="Seal reactor and purge with N₂"]; A -> B -> C; }
subgraph "cluster_reaction" { label = "Hydrogenation"; bgcolor="#F1F3F4"; D [label="Evacuate N₂ and introduce H₂ (1-4 atm)"]; E [label="Stir vigorously at room temperature"]; F [label="Monitor reaction by TLC/LC-MS"]; D -> E -> F; }
subgraph "cluster_workup" { label = "Work-up"; bgcolor="#F1F3F4"; G [label="Vent H₂ and purge with N₂"]; H [label="Filter through Celite® to remove catalyst"]; I [label="Concentrate filtrate under reduced pressure"]; J [label="Proceed to cyclization or further purification"]; G -> H -> I -> J; }
C -> D; F -> G; } caption { label = "Figure 2: Workflow for Pd/C catalyzed hydrogenation."; fontsize = 10; fontname = "Arial"; } end_dot
Materials:
-
This compound
-
10% Palladium on carbon (50% wet)
-
Ethanol (or Methanol/Ethyl Acetate)
-
Nitrogen gas
-
Hydrogen gas
-
Celite® or a similar filter aid
Procedure:
-
To a hydrogenation vessel, add this compound and ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10% by weight of the substrate).
-
Seal the vessel and purge the system with nitrogen gas for 5-10 minutes to remove any oxygen.
-
Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (typically 1-4 atm or via a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep the filter cake wet with solvent.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude Ethyl 2-(2-amino-4-methoxyphenyl)acetate, which can be used in the next step without further purification.
Protocol 2: Reduction using Raney® Nickel
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Ethanol (or Methanol)
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, add this compound and ethanol.
-
Carefully wash the Raney® Nickel slurry with the reaction solvent to remove water.
-
Add the solvent-washed Raney® Nickel to the reaction vessel (10-20% by weight of the substrate).
-
Seal the vessel and purge with nitrogen.
-
Introduce hydrogen gas to the desired pressure (typically 3-5 atm).
-
Stir the mixture at room temperature or warm to 40-50 °C to increase the reaction rate.
-
Monitor the reaction as described in Protocol 1.
-
After completion, cool to room temperature, vent the hydrogen, and purge with nitrogen.
-
Allow the catalyst to settle, then carefully decant the supernatant. Alternatively, filter the mixture through Celite®. Extreme caution is required as Raney® Nickel is highly pyrophoric when exposed to air.
-
Concentrate the solution to obtain the product.
Safety and Handling of Catalysts
Heterogeneous hydrogenation catalysts, particularly Pd/C and Raney® Nickel, require careful handling due to their pyrophoric nature, especially when dry and in the presence of flammable solvents and hydrogen.
-
Always handle catalysts in a well-ventilated fume hood.
-
Never allow the catalyst to become dry, especially after use. Keep it wetted with water or the reaction solvent.
-
Use inert gas (nitrogen or argon) to purge the reaction system before and after the reaction.
-
Dispose of spent catalyst properly. Quench the catalyst by slowly adding it to a large volume of water.
Mechanistic Considerations
The catalytic hydrogenation of a nitro group to an amine on a metal surface is a complex process involving several intermediates. The generally accepted mechanism involves the following key steps:
-
Adsorption: Both hydrogen and the nitroarene substrate adsorb onto the surface of the metal catalyst.
-
Hydrogen Activation: Molecular hydrogen dissociates into atomic hydrogen on the catalyst surface.
-
Stepwise Reduction: The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group through a series of hydrogen atom transfers.
-
Desorption: The final aniline product desorbs from the catalyst surface, regenerating the active sites.
dot graph "Mechanism" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
RNO2 [label="R-NO₂"]; RNO [label="R-NO"]; RNHOH [label="R-NHOH"]; RNH2 [label="R-NH₂"]; Catalyst [label="Catalyst Surface\n(Pd, Ni, Pt)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
RNO2 -> RNO [label="+2[H]"]; RNO -> RNHOH [label="+2[H]"]; RNHOH -> RNH2 [label="+2[H]"];
{rank=same; RNO2; RNO; RNHOH; RNH2} {rank=same; Catalyst} } caption { label = "Figure 3: Simplified representation of the nitro group reduction pathway."; fontsize = 10; fontname = "Arial"; } end_dot
The efficiency of a particular catalyst is influenced by its ability to facilitate these steps. Factors such as the metal type, particle size, and the nature of the support material all play a crucial role in the catalyst's activity and selectivity.
Conclusion
The selection of an appropriate catalyst for the reduction of this compound is a critical decision in the synthesis of 7-methoxy-1H-indole-2-carboxylic acid ethyl ester and related compounds. While Palladium on carbon offers a reliable and high-yielding option under mild conditions, Raney® Nickel presents a more economical alternative for larger-scale operations, albeit with more stringent handling requirements. Platinum-based catalysts also provide a highly active option.
Ultimately, the optimal choice will depend on a careful consideration of factors including cost, scale, available equipment, and safety infrastructure. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers to navigate these choices and successfully execute this pivotal synthetic transformation.
References
- Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). Amine synthesis by nitro compound reduction. Organic Letters, 23(20), 8114-8118.
- Sharma, S., Kumar, M., Kumar, V., & Kumar, N. (2014). The combination of B2pin2 and KOtBu enables a chemoselective, metal-free reduction of aromatic nitro compounds to the corresponding amines in very good yields in isopropanol. The Journal of Organic Chemistry, 79(19), 9433-9439.
- Mase, N., Nishina, Y., Isomura, S., Sato, K., Narumi, T., & Watanabe, N. (2017). The use of H2-fine bubbles as a new reaction medium enables an autoclave-free gas-liquid-solid multiphase hydrogenation of nitro groups on a multigram scale. Synlett, 28(14), 2184-2188.
- Yasuhara, A., Kasano, A., & Sakamoto, T. (1999). The reduction of nitrobenzenes with electrogenerated nickel in DMF gave anilines at room temperature in a short time. The Journal of Organic Chemistry, 64(7), 2301-2303.
- Lu, H., Geng, Z., Li, J., Zou, D., Wu, Y., & Wu, Y. (2016). The combination of B2pin2 and KOtBu enables a chemoselective, metal-free reduction of aromatic nitro compounds to the corresponding amines in very good yields in isopropanol. Organic Letters, 18(11), 2774-2776.
-
Wikipedia contributors. (2024). Raney nickel. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxy-1H-indole-2-carboxylic acid. In PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
-
Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2016). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Sources
The Strategic Advantage of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate in Complex Indole Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of precursors for the construction of the indole nucleus—a scaffold of immense significance in medicinal chemistry—Ethyl 2-(4-methoxy-2-nitrophenyl)acetate stands out as a versatile and efficient starting material. This guide provides an in-depth technical comparison of its efficacy against alternative strategies, supported by experimental data and mechanistic insights, to inform rational synthetic design.
The indole core is a privileged structure, central to a vast array of natural products and pharmaceuticals, including the neurotransmitter serotonin, the anti-migraine triptans, and numerous anti-cancer agents. Consequently, the development of robust and adaptable methods for the synthesis of substituted indoles is a perpetual focus of chemical research. This guide will illuminate the utility of this compound as a precursor in the Reissert indole synthesis, and compare its performance with the alternative Leimgruber-Batcho approach, which utilizes the corresponding ortho-nitrotoluene.
The Reissert Indole Synthesis: A Classic Approach to Indole-2-Carboxylic Acid Derivatives
The Reissert indole synthesis is a powerful method for constructing the indole ring system, typically starting from an ortho-nitrotoluene. The reaction proceeds through the condensation of the ortho-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate. This intermediate then undergoes reductive cyclization to yield an indole-2-carboxylic acid derivative.[1][2]
This compound is an ideal substrate for this transformation. The presence of the acetate group at the benzylic position obviates the initial condensation step with diethyl oxalate, directly providing the key precursor for the reductive cyclization. This strategic advantage streamlines the synthesis and can lead to improved overall efficiency. The electron-donating methoxy group at the 4-position of the phenyl ring can also favorably influence the cyclization step.
The general mechanism for the reductive cyclization of this compound is depicted below:
Caption: Reductive cyclization of this compound to form the corresponding indole.
A Potent Alternative: The Leimgruber-Batcho Indole Synthesis
A primary alternative to the Reissert synthesis for preparing 6-methoxyindole is the Leimgruber-Batcho indole synthesis. This method also commences from an ortho-nitrotoluene derivative, in this case, 4-methoxy-2-nitrotoluene. The synthesis involves a two-step sequence: formation of an enamine by reaction with a formamide acetal (like N,N-dimethylformamide dimethyl acetal, DMF-DMA) and a secondary amine (such as pyrrolidine), followed by reductive cyclization of the resulting β-dialkylamino-2-nitrostyrene.[3]
The Leimgruber-Batcho synthesis is renowned for its mild reaction conditions and often provides high yields, making it a popular choice in industrial applications.[3]
The workflow for the Leimgruber-Batcho synthesis is illustrated below:
Sources
Benchmarking the synthesis of "Ethyl 2-(4-methoxy-2-nitrophenyl)acetate" against published methods
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ethyl 2-(4-methoxy-2-nitrophenyl)acetate
This compound (CAS No. 108274-39-1) is a substituted phenylacetate derivative.[1] Its structural features, including the nitro and methoxy groups on the aromatic ring, make it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. The strategic placement of these functional groups allows for a range of chemical transformations, enabling the construction of diverse molecular scaffolds.
This guide will explore two distinct and plausible synthetic pathways for the preparation of this important intermediate. Each method will be presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from several retrosynthetic perspectives. This guide will focus on two logical and experimentally viable methods:
-
Method A: Nucleophilic Aromatic Substitution (SNAr) via Alkylation of a Phenol. This approach leverages the activation of the aromatic ring by the nitro group to facilitate the displacement of a suitable leaving group by an acetate synthon.
-
Method B: Esterification of 2-(4-methoxy-2-nitrophenyl)acetic acid. This classic two-step approach involves the synthesis of the corresponding carboxylic acid followed by its conversion to the ethyl ester.
The choice between these methods will often depend on the availability of starting materials, desired scale of the reaction, and the specific equipment and safety protocols available in the laboratory.
Method A: Nucleophilic Aromatic Substitution (SNAr)
The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful tool for the formation of aryl ethers and related compounds. The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group significantly facilitates this reaction by stabilizing the intermediate Meisenheimer complex.
In this proposed synthesis, 1-bromo-4-methoxy-2-nitrobenzene is reacted with the enolate of ethyl acetate. The electron-withdrawing nitro group at the ortho position to the bromine atom activates the ring towards nucleophilic attack.
Caption: Proposed SNAr reaction pathway.
Experimental Protocol (Method A)
Materials:
-
1-bromo-4-methoxy-2-nitrobenzene
-
Ethyl acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction)
-
Hexanes (for purification)
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.2 eq.) in mineral oil. Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous DMF (5 mL per mmol of NaH) to the flask. Cool the suspension to 0 °C in an ice bath. Add ethyl acetate (1.5 eq.) dropwise to the stirred suspension over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
SNAr Reaction: Dissolve 1-bromo-4-methoxy-2-nitrobenzene (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared enolate solution at room temperature over 20 minutes. Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water. Acidify the mixture to pH ~5 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
Method B: Esterification of 2-(4-methoxy-2-nitrophenyl)acetic acid
This method involves the initial synthesis of the carboxylic acid, 2-(4-methoxy-2-nitrophenyl)acetic acid, followed by a standard esterification reaction. The synthesis of the carboxylic acid can be achieved through various routes, with one plausible method being the oxidation of 4-methoxy-2-nitrotoluene.
Caption: Two-step synthesis via esterification.
Experimental Protocol (Method B)
Part 1: Synthesis of 2-(4-methoxy-2-nitrophenyl)acetic acid
Materials:
-
4-methoxy-2-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (concentrated)
-
Sodium bisulfite
-
Water
Procedure:
-
Oxidation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-methoxy-2-nitrotoluene (1.0 eq.) in water. Add a solution of sodium hydroxide (2.0 eq.) in water. Heat the mixture to reflux. While refluxing, add potassium permanganate (3.0 eq.) portion-wise over a period of 2-3 hours. Continue refluxing until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water. Combine the filtrate and washings. If any unreacted starting material is present, it can be removed by extraction with an organic solvent.
-
Acidification: Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of 2-(4-methoxy-2-nitrophenyl)acetic acid will form. If the solution has a brown color due to residual manganese dioxide, add a small amount of sodium bisulfite to decolorize it.
-
Isolation: Collect the precipitated acid by vacuum filtration, wash with cold water, and dry to a constant weight.
Part 2: Esterification
Materials:
-
2-(4-methoxy-2-nitrophenyl)acetic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(4-methoxy-2-nitrophenyl)acetic acid (1.0 eq.) in absolute ethanol (10 mL per gram of acid). Cool the solution in an ice bath.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq.) to the cooled solution with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Comparative Analysis
To facilitate a direct comparison of the two synthetic routes, the following table summarizes key performance indicators based on established chemical principles and expected experimental outcomes.
| Parameter | Method A: SNAr | Method B: Esterification |
| Starting Material Availability | 1-bromo-4-methoxy-2-nitrobenzene may require synthesis. | 4-methoxy-2-nitrotoluene is a more common starting material. |
| Number of Steps | One primary synthetic step. | Two distinct synthetic steps. |
| Reagent Hazards | Sodium hydride is highly flammable and moisture-sensitive. | Potassium permanganate is a strong oxidizing agent. Concentrated acids are corrosive. |
| Reaction Conditions | Requires anhydrous conditions and elevated temperatures. | Oxidation step requires high temperatures and careful addition of oxidant. Esterification is a standard reflux procedure. |
| Potential Byproducts | Side reactions such as elimination or reaction at other sites are possible. | Incomplete oxidation can lead to impurities. The esterification is generally clean. |
| Yield (Expected) | Moderate to good, highly dependent on reaction optimization. | Good to excellent, as both steps are generally high-yielding. |
| Scalability | Handling large quantities of sodium hydride can be challenging. | The two-step process may be more amenable to large-scale production. |
| Purification | Column chromatography is typically required. | The intermediate acid can often be purified by recrystallization. The final ester may require chromatography. |
Conclusion
Both the Nucleophilic Aromatic Substitution (SNAr) and the two-step esterification route offer viable pathways for the synthesis of this compound.
Method A (SNAr) is more direct, involving a single transformation from a pre-functionalized aromatic ring. However, it necessitates the use of a potentially hazardous reagent (sodium hydride) and requires strictly anhydrous conditions. The availability and cost of the starting material, 1-bromo-4-methoxy-2-nitrobenzene, may also be a consideration.
Method B (Esterification) , while longer, utilizes more common and often less expensive starting materials. The two-step process allows for the purification of the intermediate carboxylic acid, which can lead to a higher purity final product. While it involves a strong oxidant, the overall procedure may be considered more robust and scalable for many laboratory settings.
The optimal choice of synthetic route will ultimately be determined by the specific constraints and priorities of the research or development project, including cost, scale, available equipment, and the experience of the synthetic chemist. This guide provides the foundational information to make an informed decision and to successfully execute the synthesis of this valuable chemical intermediate.
References
- Biotuva Life Sciences. This compound. (n.d.).
- Aladdin-Scientific. This compound. (n.d.).
- BLDpharm. 108274-39-1|this compound. (n.d.).
-
Cenmed Enterprises. This compound. (n.d.). Retrieved from a commercial supplier website.[2]
-
MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2020). Molecules, 25(24), 5920.[3]
-
Google Patents. Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate. (2014). CN104130159A.[4]
-
PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 963–967.[5]
-
ResearchGate. Synthesis of p-nitrophenyl acetate. (2012). Advanced Materials Research, 550-553, 1111-1114.[2]
-
PrepChem.com. Synthesis of para-nitrophenyl acetate. (n.d.). Retrieved from a chemical synthesis database.[6]
-
BLDpharm. 1-Bromo-4-methoxy-2-nitrobenzene. (n.d.). Retrieved from a commercial supplier website.[7]
-
ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. (2010). Jordan Journal of Chemistry, 5(1), 13-21.[8]
-
Sigma-Aldrich. 4-Nitrophenyl acetate (N8130) - Product Information Sheet. (n.d.). Retrieved from a commercial supplier website.[9]
-
PubMed Central. Preparation and Screening of Catalytic Amyloid Assemblies. (2017). Methods in Molecular Biology, 1523, 227–242.[10]
-
ResearchGate. Can someone help with a method for preparing P-Nitrophenol standard curve?. (2016). Retrieved from a Q&A forum for scientists.[11]
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- 4. CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate - Google Patents [patents.google.com]
- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(4-methoxy-2-nitrophenyl)acetate
This guide provides essential safety and logistical information for the handling and disposal of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate (CAS No. 108274-39-1). As researchers and drug development professionals, our primary responsibility is to mitigate risk through a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure your safety protocols are robust, intuitive, and self-validating.
Hazard Assessment: Understanding the "Why"
This compound is an organic compound belonging to the nitroaromatic and ester classes. A critical analysis of its hazard profile is the foundation of an effective PPE strategy. The known hazard classifications for this compound dictate the necessary layers of protection.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These statements inform us that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[2] Our objective is to establish barriers that interrupt these potential exposure pathways. The presence of the nitroaromatic group also warrants caution, as this class of compounds can have other systemic toxicities.[3][4][5]
Core PPE Requirements: Your First Line of Defense
The minimum PPE for handling this compound in a laboratory setting includes a lab coat, protective eyewear, and appropriate gloves, along with long pants and closed-toe shoes.[6][7] However, the specific task dictates the necessary level of protection.
Eye and Face Protection
Given the H319 "Causes serious eye irritation" classification, eye protection is non-negotiable.[1]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all work with or around this chemical.[6]
-
Recommended for Liquid Handling: Chemical splash goggles should be worn when handling solutions of the compound, as they provide a seal around the eyes, offering superior protection against splashes.[8][9]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., pouring large volumes, heating solutions), a face shield must be worn in addition to chemical splash goggles.[6][7] The goggles protect from splashes, while the shield protects the entire face.
Hand Protection
Choosing the correct gloves is critical, as H315 indicates a skin irritation hazard.[1] Not all glove materials offer the same level of protection against specific chemicals. For this compound, which is an ester, material compatibility is a key consideration.
| Glove Material | Suitability for Esters | General Utility & Notes |
| Butyl Rubber | Excellent | Offers high resistance to permeation by esters and ketones. Recommended for extended handling or immersion.[7][10] |
| Nitrile | Good (for incidental contact) | Excellent general-duty glove with good resistance to a variety of chemicals and superior puncture resistance.[9][10] Suitable for handling solids and for short-duration tasks with solutions. Double-gloving is recommended for added protection.[6] |
| Neoprene | Moderate | Provides good resistance to many acids, caustics, and oils.[10] Can be a viable alternative to nitrile. |
| Latex/Vinyl | Poor | Generally not recommended for handling esters, as they offer limited chemical protection and can degrade.[10] |
Causality: The chemical structure of esters allows them to permeate and degrade certain polymer-based gloves, such as latex. Butyl rubber's unique polymer structure provides a more robust barrier against this class of chemicals.[10]
Body Protection
-
A standard laboratory coat is mandatory to protect skin and clothing from minor splashes and spills.[8][9]
-
For tasks with a higher splash potential, consider a chemically resistant apron worn over the lab coat.[7]
-
Ensure the lab coat is fully buttoned.[9]
Respiratory Protection
The H335 classification "May cause respiratory irritation" makes engineering controls the primary method of protection.[1]
-
Primary Control: All handling of this compound, especially when in solution or if dust can be generated from the solid, must be conducted within a certified chemical fume hood.[11] This engineering control is designed to capture and exhaust vapors and dust, preventing inhalation.[2][12]
-
Secondary Control: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is required. An N95 respirator may be sufficient for dusts, but for vapors, a half-mask or full-face respirator with organic vapor cartridges would be necessary.[7][8] All respirator use must be done under a formal respiratory protection program.
Operational Plan: Step-by-Step Protocols
Properly using PPE is as important as selecting it. The following protocols are designed to prevent cross-contamination and ensure user safety.
Pre-Operational Checklist
-
Confirm the chemical fume hood has a valid certification and is functioning correctly.
-
Inspect all PPE for damage (e.g., cracks in goggles, pinholes in gloves, tears in lab coat). Discard and replace any damaged items.
-
Ensure an eye wash station and safety shower are accessible and unobstructed.
-
Review the Safety Data Sheet (SDS) for this specific chemical.[13]
Donning PPE Workflow
-
Body Protection: Don lab coat and fasten all buttons.
-
Eye/Face Protection: Put on safety glasses or goggles.
-
Hand Protection: Don the first pair of nitrile gloves (if double-gloving). Don the outer pair of gloves (nitrile or butyl), ensuring the cuffs are pulled over the sleeves of the lab coat.
Safe Handling Practices
-
Always handle the chemical at least 6 inches inside the sash of the fume hood.[12]
-
Use disposable, plastic-backed absorbent paper on the work surface to contain minor spills.[2]
-
Keep all containers of the chemical sealed when not in immediate use.
Doffing PPE Workflow (Critical to Avoid Contamination)
This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove the outer pair of gloves first. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the remaining gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Goggles/Face Shield: Remove by handling the strap or headband, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it down from the shoulders, turning the sleeves inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Decontamination and Disposal Plan
Chemical Waste
-
All waste containing this compound must be disposed of as hazardous chemical waste.[14]
-
Follow your institution's specific guidelines for organic and nitroaromatic waste streams.[11] Never dispose of this chemical down the drain.[11]
Contaminated PPE and Materials
-
Gloves: Dispose of used gloves immediately into a designated hazardous waste container. Do not reuse disposable gloves.[6]
-
Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste.
-
Glassware & Surfaces: Decontaminate glassware and work surfaces thoroughly after use.
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow based on the physical form and handling risk.
References
-
Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]
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Ethyl 2-(2-methoxy-4-nitrophenoxy)acetate. (n.d.). PubChem. Retrieved from [Link]
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Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara - Environmental Health and Safety. Retrieved from [Link]
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Ethyl 2 (4 Methoxy 2 Nitrophenyl)Acetate. (n.d.). Cenmed Enterprises. Retrieved from [Link]
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Personal Protective Equipment (PPE) in the Laboratory. (2017, August 2). Westlab. Retrieved from [Link]
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Personal Protective Equipment. (n.d.). Auburn University - Risk Management & Safety. Retrieved from [Link]
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Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. (2002, June 5). U.S. Environmental Protection Agency. Retrieved from [Link]
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CAS#:109364-95-6 | ethyl 2-[4-methoxy-2-nitrophenoxy]acetate. (n.d.). Chemsrc. Retrieved from [Link]
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Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]
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Ahmad, F., et al. (2024). Biological Treatment of Nitroaromatics in Wastewater. ResearchGate. Retrieved from [Link]
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Ahmad, F., et al. (2024). Biological Treatment of Nitroaromatics in Wastewater. MDPI. Retrieved from [Link]
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Haïggag, M., et al. (2000). Degradation of nitroaromatic compounds by microorganisms. PubMed. Retrieved from [Link]
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Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. (n.d.). HSC Chemistry. Retrieved from [Link]
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Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill - Environment, Health and Safety. Retrieved from [Link]
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Chemical Handling and Storage Section 6. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
